molecular formula C7H8ClFN2 B3024598 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine CAS No. 1384264-43-0

1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine

Cat. No.: B3024598
CAS No.: 1384264-43-0
M. Wt: 174.60
InChI Key: MAYQGJSDQBLXHN-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine is a useful research compound. Its molecular formula is C7H8ClFN2 and its molecular weight is 174.60. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYQGJSDQBLXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901239952
Record name 5-Chloro-3-fluoro-α-methyl-2-pyridinemethanamine
Source EPA DSSTox
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Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384264-43-0
Record name 5-Chloro-3-fluoro-α-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384264-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-fluoro-α-methyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine

[1]

Compound Identity & Core Structure

This compound is a chiral pyridine derivative characterized by a specific halogenation pattern (3-Fluoro, 5-Chloro) and a benzylic-like primary amine at the C2 position. It serves as a critical scaffold in the development of kinase inhibitors and GPCR modulators, where the halogenated pyridine ring modulates metabolic stability and binding affinity.

Chemical Identifiers
PropertyDetail
IUPAC Name 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-amine
Common Name

-Methyl-5-chloro-3-fluoro-2-pyridinemethanamine
CAS (S-Isomer HCl) 2411592-30-6
CAS (S-Isomer Free Base) 1932020-62-6
Molecular Formula C

H

ClFN

Molecular Weight 174.60 g/mol (Free Base); ~211.07 g/mol (HCl Salt)
SMILES (S-Isomer) Cc1nc(Cl)cc(F)c1
Structural Logic & Electronic Effects

The molecule's utility is driven by three structural features:

  • 3-Fluoro Substituent: Induces a strong ortho-fluorine effect, lowering the pKa of the pyridine nitrogen and altering the conformation of the ethylamine side chain via electrostatic repulsion with the lone pair.

  • 5-Chloro Substituent: Provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) or fills hydrophobic pockets in protein targets.

  • Chiral Amine Handle: The C2-position amine creates a specific 3D vector, allowing for stereoselective interactions within a binding pocket.

Synthesis & Manufacturing Protocols

High-purity synthesis of this compound, particularly in its enantiopure form, typically utilizes Ellman’s Sulfinamide Chemistry . This method is preferred over classical resolution due to its high diastereoselectivity and scalability.

Diagram: Enantioselective Synthesis Workflow

SynthesisStart5-Chloro-3-fluoropyridine-2-carboxylic acidStep1Weinreb Amide Formation(EDCI, N,O-dimethylhydroxylamine)Start->Step1Step2Grignard Addition(MeMgBr, THF, -78°C)Step1->Step2KetoneIntermediate:1-(5-Chloro-3-fluoropyridin-2-yl)ethanoneStep2->KetoneStep3Ellman Condensation((S)-t-Bu-Sulfinamide, Ti(OEt)4)Ketone->Step3ImineChiral SulfinimineStep3->ImineStep4Diastereoselective Reduction(L-Selectride or NaBH4)Imine->Step4Step5Acid Deprotection(HCl/MeOH)Step4->Step5Final(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine HClStep5->Final

Caption: Stereoselective route using Ellman's auxiliary to establish the chiral center at the benzylic position.

Detailed Protocol: Ellman's Auxiliary Route

This protocol describes the synthesis of the (S)-enantiomer.

Phase 1: Precursor Synthesis (Ketone Formation)
  • Activation: Dissolve 5-chloro-3-fluoropyridine-2-carboxylic acid (1.0 eq) in DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Amidation: Add N,O-dimethylhydroxylamine HCl (1.1 eq) and DIPEA (2.5 eq). Stir at RT for 12h to form the Weinreb amide.

  • Grignard Reaction: Cool the amide solution in dry THF to -78°C. Slowly add MeMgBr (3.0 M in ether, 1.5 eq). The Weinreb amide prevents over-addition. Quench with sat. NH

    
    Cl to yield 1-(5-chloro-3-fluoropyridin-2-yl)ethanone .
    
Phase 2: Chiral Amine Installation
  • Condensation: To a solution of the ketone (1.0 eq) in THF, add (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) and Titanium(IV) ethoxide (2.0 eq). Heat to 60°C for 16h.

    • Mechanism:[1][2] Ti(OEt)

      
       acts as a Lewis acid and water scavenger, driving the equilibrium toward the sulfinimine.
      
  • Reduction: Cool the sulfinimine mixture to -78°C. Add L-Selectride (1.2 eq) dropwise. Stir for 2h.

    • Note: The bulky hydride source and the chiral auxiliary direct the hydride attack to the Re-face (or Si-face depending on auxiliary), yielding high diastereomeric excess (de > 95%).

  • Deprotection: Treat the resulting sulfinamine with 4M HCl in dioxane/MeOH. Stir at RT for 1h. Precipitate the product with diethyl ether to obtain the (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride salt.

Physicochemical Properties & Analytical Data

Key Properties Table
ParameterValue (Predicted/Observed)Significance
pKa (Pyridine N) ~1.5 - 2.5Drastically reduced by 3-F/5-Cl electron withdrawal.
pKa (Primary Amine) ~8.8Standard primary amine range; main protonation site at physiological pH.
LogP 1.8Moderate lipophilicity; suitable for CNS or oral drugs.
Polar Surface Area ~39 ŲGood membrane permeability.
Analytical Characterization (Expected Data)[6][7][8]
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.6 ppm (d, J=2.0 Hz, 1H, H-6 on pyridine).
      
    • 
       8.2 ppm (dd, J=9.0, 2.0 Hz, 1H, H-4 on pyridine).
      
    • 
       4.5 ppm (q, 1H, CH -NH2).
      
    • 
       1.5 ppm (d, 3H, -CH 3).
      
    • Note: The H-4 proton will show coupling to the 3-Fluorine atom.

  • 19F NMR: Single peak around -120 to -130 ppm.

Applications in Drug Discovery[2]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting enzymes with hydrophobic pockets adjacent to the ATP-binding site.

Kinase Inhibitors (JAK/ALK/ROS1)

The 2-aminopyridine motif is a classic hinge-binder. However, this specific molecule (with the ethylamine chain) is often used as a solvent-front opener . The chiral amine allows the drug to project into the solvent channel with specific vectorality, improving solubility and selectivity.

KRAS G12C Inhibitors

Recent patents in KRAS covalent inhibition utilize halogenated pyridines to tune the reactivity of the warhead (often an acrylamide attached to the amine). The 3-Fluoro group is critical here: it prevents metabolic oxidation of the ring while electronically deactivating the pyridine nitrogen to prevent non-specific toxicity.

Diagram: Structure-Activity Relationship (SAR) Logic

SARCenterThis compoundF_Sub3-Fluoro Group:- Lowers pKa of Pyridine N- Metabolic Blockade- Ortho-Effect conformation controlCenter->F_SubCl_Sub5-Chloro Group:- Hydrophobic Interaction- Handle for Cross-Coupling- Increases LipophilicityCenter->Cl_SubAmineChiral Ethylamine:- Solubilizing Vector- Stereoselective Binding- Linker for WarheadsCenter->Amine

Caption: SAR analysis highlighting the functional role of each substituent in drug design.

References

  • Sigma-Aldrich. (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Product Sheet. CAS: 1932020-62-6. Link

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. Link

  • ChemicalBook. 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (Precursor) Synthesis. CAS: 1256824-17-5.[3] Link

  • BLD Pharm. Analytical Data for (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine HCl. CAS: 2411592-30-6.[4] Link

Strategic Exploitation of 5-Chloro-3-fluoropyridine Derivatives in Medicinal Chemistry: Physicochemical Profiling and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 5-chloro-3-fluoropyridine scaffold has emerged as a privileged motif in modern drug discovery and agrochemical development[1]. The strategic placement of fluorine and chlorine atoms on the pyridine ring fundamentally alters the molecule's physicochemical landscape. Fluorine, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the pyridine nitrogen[2]. This modulation is critical for tuning the ionization state of the drug at physiological pH, thereby influencing both target engagement and membrane permeability[3]. Simultaneously, the chlorine atom at the 5-position contributes to optimal lipophilicity (LogP) and provides a versatile handle for downstream cross-coupling reactions[4].

These derivatives are actively utilized in the synthesis of active pharmaceutical ingredients (APIs), including cyclin-dependent kinase (CDK8/CDK19) inhibitors for oncology and glucokinase regulatory protein (GKRP) disruptors for type II diabetes mellitus[5].

Physicochemical Profiling

Understanding the baseline properties of 5-chloro-3-fluoropyridine building blocks is essential for predicting their behavior in complex biological systems. The dual halogenation strategy not only blocks metabolically labile sites (reducing intrinsic clearance) but also introduces unique conformational constraints[3].

Table 1: Physicochemical Properties of Key 5-Chloro-3-fluoropyridine Derivatives

CompoundMolecular Weight ( g/mol )Boiling Point (°C)LogP / XLogP3TPSA (Ų)
5-Chloro-3-fluoropyridine-2-carbonitrile156.54N/A1.6036.7
(5-Chloro-3-fluoropyridin-2-yl)methanol161.56212.6 ± 35.0-0.0133.12
2-Bromo-5-chloro-3-fluoropyridine210.43190.8N/AN/A

Data sourced from PubChem, ChemSrc, and Sigma-Aldrich[6][7][8].

P Core 5-Chloro-3-fluoropyridine Core F_sub 3-Fluoro Substitution Core->F_sub Cl_sub 5-Chloro Substitution Core->Cl_sub pKa Lowered Pyridine pKa (Altered Ionization) F_sub->pKa Inductive Effect Metab Metabolic Stability (Blocked Oxidation Sites) F_sub->Metab C-F Bond Strength Cl_sub->pKa Electron Withdrawal Lipo Increased Lipophilicity (LogP Modulation) Cl_sub->Lipo Halogen Bulk

Physicochemical effects of dual halogenation on the pyridine scaffold.

Synthetic Methodologies and Workflow Design

The synthesis of highly functionalized derivatives, such as 5-chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride, requires strict control over reaction conditions to prevent unwanted side reactions like defluorination or over-alkylation[2]. Reductive amination is the preferred route for installing secondary amines at the 2-position, utilizing a self-validating sequence of imine formation followed by controlled reduction.

G A 5-Chloro-3-fluoropyridin-2-amine (Starting Material) B Acetone (1.5 eq) RT, 30 min A->B Anhydrous DCM C NaBH(OAc)3 (1.5 eq) Portion-wise, 12-18 h B->C Imine Intermediate D Free Base Intermediate (Purified) C->D Aqueous NaHCO3 Quench E 2.0 M HCl in Ether 0°C to RT D->E Anhydrous Ether F Hydrochloride Salt (Target Product) E->F Vacuum Filtration

Synthetic workflow for 5-chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride.

Validated Experimental Protocol: Reductive Amination & Salt Formation

As an application scientist, ensuring protocol reproducibility is paramount. The following self-validating methodology details the synthesis of 5-chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride, emphasizing the causality behind each procedural step[2].

Phase 1: Synthesis of the Free Base
  • Initiation: Dissolve 5-chloro-3-fluoropyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask under a continuous nitrogen atmosphere.

    • Rationale: Anhydrous conditions are critical because the intermediate imine is highly susceptible to hydrolysis back to the primary amine and ketone[2].

  • Imine Formation: Add acetone (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes.

    • Validation Check: TLC can be used to confirm the disappearance of the primary amine spot and the formation of the less polar imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

    • Rationale: Portion-wise addition is strictly required to control the reaction exotherm, preventing solvent boil-off and minimizing the formation of side products[2].

  • Propagation: Allow the reaction to stir at room temperature for 12-18 hours to ensure complete conversion[2].

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Rationale: This mildly basic quench neutralizes excess reducing agent and breaks down any boron-amine complexes, freeing the product.

    • Validation Check: Effervescence (CO₂ gas evolution) will occur; continue addition until bubbling ceases[2]. Extract the organic layer, dry over Na₂SO₄, and concentrate under vacuum.

Phase 2: Hydrochloride Salt Precipitation
  • Solubilization: Dissolve the purified free base in a minimal volume of anhydrous diethyl ether[2].

  • Cooling: Cool the solution to 0°C using an ice bath to lower the solubility of the impending salt.

  • Precipitation: Slowly add a 2.0 M solution of hydrogen chloride (HCl) in diethyl ether (1.1 eq) dropwise with vigorous stirring.

    • Validation Check: A distinct precipitate will form immediately upon the addition of the HCl solution[2].

  • Maturation: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional hour.

    • Rationale: This temperature gradient ensures complete precipitation and promotes the formation of larger, easily filterable crystals[2].

  • Isolation: Collect the solid product via vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual unreacted free base or impurities[2].

Biological Applications and Future Directions

Derivatives like 2-amino-5-chloro-3-fluoropyridine and 5-bromo-2-chloro-3-fluoropyridine act as crucial linchpins in the synthesis of complex therapeutic agents[4][5]. For instance, in the development of GKRP disrupters, the introduction of a fluorine atom adjacent to the pyridine nitrogen was shown to optimize the compound's binding affinity (Kd values in the nanomolar range) while simultaneously improving cellular permeability and microsomal stability[3]. The unique electron-withdrawing profile of the 5-chloro-3-fluoro substitution pattern ensures that the basicity of the pyridine ring is dampened, thereby reducing off-target hERG liability—a common hurdle in nitrogen-heterocycle drug development[9].

References

  • 5-Chloro-3-fluoropyridine-2-carbonitrile | C6H2ClFN2 | CID 22013562 - PubChem. National Institutes of Health.[Link]

  • (5-chloro-3-fluoropyridin-2-yl)methanol | CAS#:214055-12-6 | Chemsrc. Chemsrc. [Link]

  • WO 2015/187845 A1 - Googleapis.com. Google Patents. [Link]

  • Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is a high-value chiral heterocyclic building block used extensively in modern medicinal chemistry. Characterized by its electron-deficient pyridine core and a chiral benzylic-like amine, it serves as a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, ALK) and modulators of G-protein coupled receptors (GPCRs).

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, validated synthetic protocols for enantioselective production, and handling requirements. It is designed to bridge the gap between theoretical retrosynthesis and bench-top application.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The unique substitution pattern (3-fluoro, 5-chloro) on the pyridine ring imparts specific electronic properties, modulating the basicity of the amine and the lipophilicity of the overall scaffold—key factors in optimizing drug-target interactions.

Table 1: Compound Identifiers and Properties
PropertyData
IUPAC Name This compound
Common Name (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-amine (for the active isomer)
CAS Number (Racemic) 1384264-43-0
CAS Number (S-Isomer) 1932020-62-6
CAS Number (S-HCl Salt) 2411592-30-6
Molecular Formula C₇H₈ClFN₂
Molecular Weight 174.60 g/mol
SMILES (S-Isomer) CC1=NC=C(Cl)C=C1F
InChI Key MAYQGJSDQBLXHN-BYPYZUCNSA-N
Appearance Pale yellow liquid or low-melting solid
pKa (Calculated) ~8.5 (Amine), ~0.5 (Pyridine N)
LogP ~1.7

Technical Insight: The 3-fluorine atom creates a "privileged" electronic environment. It lowers the pKa of the pyridine nitrogen via induction, reducing non-specific binding, while the 5-chlorine provides a metabolic handle and fills hydrophobic pockets in enzyme active sites.

Synthetic Methodologies

For drug development, enantiopurity is paramount. While racemic synthesis via reductive amination is possible, the industry standard for generating high-enantiomeric excess (ee) amines is the Ellman’s Auxiliary Method . This approach yields the (S)-enantiomer with >98% ee.

Retrosynthetic Analysis & Workflow

The synthesis hinges on the availability of the ketone precursor, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256824-17-5).

SynthesisWorkflow Ketone Precursor Ketone (CAS 1256824-17-5) Imine Chiral Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF Reflux Auxiliary (S)-tert-Butanesulfinamide (Chiral Auxiliary) Auxiliary->Imine Sulfinamide Sulfinamide Product Imine->Sulfinamide Reduction Reduction Diastereoselective Reduction (NaBH4 or L-Selectride) Reduction->Sulfinamide FinalProduct (S)-Amine HCl Salt (>98% ee) Sulfinamide->FinalProduct Deprotection Hydrolysis Acid Hydrolysis (HCl/MeOH) Hydrolysis->FinalProduct

Figure 1: Stereoselective synthesis workflow using Ellman's Auxiliary logic.

Detailed Protocol: Ellman's Sulfinamide Synthesis

Objective: Synthesis of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Hydrochloride.

Reagents:

  • 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 eq)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq)

  • Titanium(IV) ethoxide (2.0 eq)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • HCl (4M in dioxane)

Step-by-Step Procedure:

  • Imine Formation:

    • Charge a dry flask with the ketone (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M concentration).

    • Add Ti(OEt)₄ (2.0 eq) dropwise under N₂ atmosphere.

    • Heat to reflux (65-70°C) for 12–16 hours. Monitor conversion by TLC or LC-MS.

    • Workup: Cool to RT, pour into brine, and filter the titanium salts through Celite. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Diastereoselective Reduction:

    • Dissolve the crude sulfinyl imine in dry THF at -48°C to -78°C.

    • Add NaBH₄ (2.0 eq) (or L-Selectride for higher selectivity) slowly.

    • Stir at low temperature for 2 hours, then warm to RT.

    • Mechanism:[1][2] The bulky tert-butyl group directs the hydride attack to the Re-face of the imine, establishing the (S)-configuration at the new chiral center.

  • Deprotection (Hydrolysis):

    • Dissolve the reduced sulfinamide in MeOH.

    • Add 4M HCl in dioxane (excess). Stir at RT for 1–2 hours.

    • Concentrate in vacuo.[3] Triturate the residue with diethyl ether to yield the white solid (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride .

Analytical Characterization

Validating the identity and purity of this compound requires a multi-modal approach.

NMR Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.70 (br s, 3H, NH₃⁺)

    • δ 8.55 (s, 1H, Pyridine H-6)

    • δ 8.20 (dd, 1H, Pyridine H-4, J coupling to F)

    • δ 4.65 (q, 1H, CH -NH₂)

    • δ 1.55 (d, 3H, CH ₃)

Chiral HPLC Method

To determine enantiomeric excess (ee), use a polysaccharide-based chiral stationary phase.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (S)-enantiomer typically elutes first or second depending on the specific column interaction; reference standards are required for absolute assignment.

Applications in Drug Discovery[1]

This scaffold is a bioisostere for phenyl-ethanamines but offers superior metabolic stability and distinct vector orientation for substituents.

ApplicationLogic Compound This compound Scaffold Core Feature1 3-Fluoro Group Reduces pKa Increases Lipophilicity Compound->Feature1 Feature2 Chiral Amine Defines 3D Vector Hydrogen Bond Donor Compound->Feature2 Feature3 5-Chloro Group Halogen Bonding Metabolic Block Compound->Feature3 Target1 Kinase Inhibitors Targeting ATP Pocket (e.g., ALK, ROS1) Target2 GPCR Modulators Allosteric Binding Feature1->Target1 Feature2->Target1 Feature2->Target2 Feature3->Target2

Figure 2: Pharmacophore mapping and structural advantages in medicinal chemistry.

Key Therapeutic Areas
  • Oncology: Used as a hinge-binding motif in kinase inhibitors where the pyridine nitrogen accepts a hydrogen bond from the kinase backbone.

  • CNS Disorders: The fluorinated pyridine improves blood-brain barrier (BBB) permeability compared to non-fluorinated analogs.

Safety and Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[4]
Skin Irritation H315Causes skin irritation.[5]
Eye Irritation H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation); the HCl salt is hygroscopic.

References

  • Guidechem. this compound CAS Information. Retrieved from

  • Sigma-Aldrich. (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Product Sheet. Retrieved from [6]

  • BLD Pharm. 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (Precursor) Data. Retrieved from

  • PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine (Analogous Structure Data). Retrieved from

  • Ellman, J. A., et al.Synthesis of Chiral Amines using tert-Butanesulfinamide. (General Methodology Reference).

Sources

Therapeutic Potential and Medicinal Chemistry of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted drug discovery, the strategic selection of chiral building blocks dictates the success of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine (and its enantiomerically pure forms, such as the (R)-enantiomer, CAS 2411592-14-6) has emerged as a privileged pharmacophore[1]. By integrating a pyridine core with highly specific halogen substitutions (3-fluoro, 5-chloro) and a chiral ethanamine side chain, this moiety provides an optimal balance of metabolic stability, target affinity, and physicochemical properties. This whitepaper dissects the structural causality, physicochemical advantages, and self-validating integration protocols for utilizing this compound in the development of next-generation therapeutics, particularly kinase inhibitors and GPCR modulators.

Structural Rationale & Pharmacophore Analysis

The transition from a simple benzylic amine to a heavily decorated pyridinyl ethanamine is not arbitrary; it is driven by strict stereoelectronic and metabolic requirements.

  • The Pyridine Core: Replacing a benzene ring with a pyridine nitrogen significantly lowers the overall lipophilicity (LogP) of the molecule, thereby improving aqueous solubility and reducing non-specific protein binding.

  • 3-Fluoro Substitution (Conformational Locking): The introduction of a fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect. More importantly, the electrostatic repulsion between the fluorine lone pairs and the adjacent 2-ethanamine nitrogen forces the side chain into a specific rotameric conformation. This "conformational locking" minimizes the entropic penalty upon binding to the target receptor, directly enhancing binding affinity[2]. Furthermore, it lowers the pKa of the pyridine nitrogen, which reduces the risk of hERG channel inhibition (a common cardiotoxic liability).

  • 5-Chloro Substitution (Metabolic Shielding & Hydrophobic Probing): The 5-position of a 2-alkyl pyridine is a notorious hotspot for Cytochrome P450 (CYP450) mediated oxidation. The bulky, lipophilic chlorine atom effectively blocks this metabolic vulnerability[3]. Simultaneously, the chlorine atom serves as a hydrophobic probe, perfectly sized to occupy deep lipophilic pockets (such as the "selectivity pocket" in the hinge region of various kinases).

  • Chiral Ethanamine (

    
    ):  The methyl group introduces a stereocenter that dictates the three-dimensional trajectory of the attached drug payload. The primary amine serves as a highly reactive nucleophile for modular assembly (e.g., amide couplings, Buchwald-Hartwig aminations).
    

Pathway Ligand Oncogenic Signal (e.g., ATP) RTK Target Kinase (Hinge Region) Ligand->RTK Binds & Activates Downstream1 Effector Proteins (RAS/RAF) RTK->Downstream1 Phosphorylation Inhibitor 5-Cl-3-F-Pyridine Derivative Inhibitor->RTK Competitive Inhibition Downstream2 Signal Transduction (MEK/ERK) Downstream1->Downstream2 Cascade Initiation Apoptosis Cell Cycle Arrest / Apoptosis Downstream2->Apoptosis Transcriptional Shift

Mechanism of action for this compound derivatives in kinase inhibition.

Physicochemical & ADME Profiling

To illustrate the profound impact of the 3-fluoro and 5-chloro substitutions, we compare the theoretical and observed physicochemical properties of the unsubstituted 1-(pyridin-2-yl)ethanamine against the di-halogenated analog. The data below demonstrates how halogenation optimizes the molecule for oral bioavailability and prolonged half-life.

Table 1: Comparative Physicochemical Profile
Parameter1-(Pyridin-2-yl)ethanamineThis compoundCausality / Impact on Drug Discovery
Pyridine pKa ~5.2~2.8Fluorine's inductive effect lowers pKa, reducing basicity and minimizing hERG liability.
Amine pKa ~9.0~8.4Slightly reduced amine basicity improves membrane permeability (passive diffusion).
LogP (calculated) 0.82.1Chlorine adds lipophilicity, pushing the molecule into the ideal "Rule of 5" range (LogP 2-3).
Hepatic CL

High (>50 µL/min/mg)Low (<15 µL/min/mg)5-Chloro blocks CYP-mediated aromatic oxidation, vastly improving metabolic half-life.
Rotatable Bonds 2 (Highly flexible)2 (Conformationally restricted)Dipole-dipole interactions lock the amine vector, improving target binding kinetics[4].

Synthetic Integration: Self-Validating Methodologies

Incorporating this compound into a larger drug scaffold typically involves amide bond formation. Because the amine is sterically hindered by the adjacent methyl group and the 3-fluoro substitution, standard coupling reagents (like EDC/HOBt) often result in poor yields or racemization.

The following protocol utilizes HATU, which generates a highly reactive HOAt ester, ensuring rapid and stereoretentive coupling. This protocol is designed as a self-validating system , meaning internal checkpoints prevent the propagation of failed reactions.

Protocol 1: Stereoretentive Amide Coupling (HATU/DIPEA)

Objective: Couple (R)-1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine to a carboxylic acid payload without racemization.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at 0°C for 15 minutes to form the active HOAt ester.

    • Causality: DIPEA is sterically hindered and non-nucleophilic, preventing side reactions while effectively deprotonating the acid.

  • Amine Introduction: Add this compound (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

    • Validation Criteria: The reaction is only considered successful if the Total Ion Chromatogram (TIC) shows >95% conversion to the desired

      
       mass, with zero  detection of the des-fluoro or des-chloro degradation products (which would indicate nucleophilic aromatic substitution side-reactions)[3]. If unreacted amine remains, do not add more HATU (risks racemization); instead, quench and purify.
      
  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous 
    
    
    
    (to remove residual DMF) and brine.
  • Self-Validation Checkpoint 2 (Chiral HPLC): Post-purification (via flash chromatography), run the product on a Chiralpak AD-H column.

    • Validation Criteria: Enantiomeric Excess (ee) must be >98%. An ee <98% invalidates the batch for biological testing, as opposite enantiomers can exhibit antagonistic off-target effects.

Target Engagement & Biological Validation

Once synthesized, the derivative must be rigorously tested. Steady-state


 assays are insufficient for modern drug discovery, as they do not capture the dynamic nature of target binding. We employ Surface Plasmon Resonance (SPR) to measure binding kinetics (

and

).

Workflow Step1 Chiral Amine Coupling (HATU) Step2 LC-MS & Chiral HPLC Validation Step1->Step2 Yield & ee >98% Step3 SPR Binding Kinetics (kon/koff) Step2->Step3 Target Affinity Step4 In Vitro IC50 Determination Step3->Step4 KD < 10nM Step5 Microsomal Stability Assay Step4->Step5 Cellular Efficacy Decision Hit to Lead Progression Step5->Decision T1/2 > 60 min

Self-validating workflow for synthesizing and evaluating fluoropyridine-based drug candidates.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Assay

Objective: Determine the Residence Time (


) of the fluoropyridine derivative on the target receptor.
  • Immobilization: Immobilize the His-tagged target protein onto an NTA sensor chip via standard amine coupling or nickel-chelation.

  • Analyte Preparation: Prepare a 2-fold dilution series of the fluoropyridine derivative (from 100 nM down to 0.39 nM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO).

  • Self-Validation Checkpoint 3 (System Integrity): Before injecting the analyte series, inject a known reference inhibitor (e.g., Staurosporine for kinases).

    • Validation Criteria: The measured

      
       of the reference must fall within 15% of its historical baseline. If it deviates, the sensor chip is degraded, and the entire run must be aborted and restarted. This ensures absolute trustworthiness of the subsequent novel compound data.
      
  • Injection: Inject the analyte series at a flow rate of 30 µL/min. Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Causality: The 3-fluoro and 5-chloro substitutions are expected to dramatically decrease the

      
       rate compared to unsubstituted analogs, leading to a longer residence time and prolonged in vivo efficacy.
      

Conclusion

The integration of this compound into medicinal chemistry pipelines represents a masterclass in rational drug design. By leveraging the stereoelectronic effects of the 3-fluoro group for conformational locking and the 5-chloro group for metabolic shielding, researchers can rapidly optimize lead compounds from mere "binders" into viable, orally bioavailable clinical candidates. When coupled with self-validating synthetic and kinetic protocols, this building block significantly de-risks the early stages of drug discovery.

References

  • Calpaclab. (R)-1-(5-CHLORO-3-FLUOROPYRIDIN-2-YL)ETHAN-1-AMINE HCL.
  • Benchchem. 2-(6-Fluoropyridin-2-yl)ethanamine.
  • WuXi Biology. Correlating Activation Energy with Relevant Orbital Energy.
  • MySkinRecipes. (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride.

Sources

Molecular Weight and Formula of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry Applications

Executive Summary

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is a high-value chiral building block used primarily in the synthesis of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural core—a pyridine ring decorated with halogen atoms (chlorine and fluorine) and a chiral ethylamine handle—offers unique physicochemical properties desirable in drug discovery: metabolic stability, modulation of basicity (pKa), and specific vector orientation for hydrogen bonding.

This guide provides a comprehensive technical profile, including precise physicochemical data, validated synthetic pathways, and handling protocols for researchers in the pharmaceutical sciences.

Physicochemical Profile

The following data represents the core identity of the free base molecule. Note that this compound is frequently supplied as a hydrochloride salt to enhance stability.

PropertyValueNotes
Chemical Name This compoundIUPAC
Molecular Formula C₇H₈ClFN₂ Free Base
Molecular Weight 174.60 g/mol Monoisotopic: 174.036
CAS Number 1932020-62-6 (S)-Isomer (Free Base)
CAS Number (HCl) 2411592-30-6(S)-Isomer Hydrochloride
Appearance Colorless to pale yellow oil (Free Base)White solid (HCl salt)
pKa (Calculated) ~7.5 - 8.2Lower than benzylamine due to electron-deficient pyridine
LogP ~1.3Lipophilic, suitable for CNS penetration
Structural Identification (SMILES)[4][8]
  • Isomeric (S): CC1=C(F)C=C(Cl)C=N1

  • Achiral: CC(N)C1=C(F)C=C(Cl)C=N1

Synthetic Methodologies

For drug development, enantiopurity is critical. The synthesis of this compound is typically achieved via asymmetric reductive amination or the Ellman’s Sulfinamide method . The latter is preferred for high enantiomeric excess (% ee).

Pathway 1: Ellman's Sulfinamide Synthesis (Chiral)

This protocol ensures the formation of the specific (S)- or (R)-enantiomer by using a chiral auxiliary.

Reagents:

  • Starting Material: 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (Ketone).

  • Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide.

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄).

  • Reductant: Sodium borohydride (NaBH₄) or L-Selectride.

Protocol:

  • Condensation: Mix the ketone and (S)-sulfinamide (1.1 eq) in dry THF. Add Ti(OEt)₄ (2.0 eq) and reflux for 12-24 hours to form the N-sulfinyl ketimine.

  • Reduction: Cool the mixture to -48°C. Add NaBH₄ (or L-Selectride for higher diastereoselectivity). The hydride attacks the imine face shielded by the bulky sulfinyl group.

  • Deprotection: Treat the resulting sulfinamide intermediate with 4M HCl in dioxane/methanol to cleave the auxiliary, yielding the chiral amine hydrochloride salt.

Pathway 2: Reductive Amination (Racemic)

Used when a racemic mixture is sufficient or for subsequent chiral resolution.

Protocol:

  • Dissolve 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone in methanol.

  • Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (1.5 eq).

  • Stir at room temperature for 12 hours.

  • Quench with aqueous NaOH and extract with DCM.

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and flow for synthesizing this scaffold.

SynthesisWorkflow Start Starting Material: 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone Choice Target Stereochemistry? Start->Choice Racemic Route A: Racemic Reductive Amination Choice->Racemic Racemic OK Chiral Route B: Asymmetric Ellman Synthesis Choice->Chiral Enantiopure StepA1 NH4OAc, NaBH3CN Methanol, RT Racemic->StepA1 StepB1 Condensation: (S)-t-Bu-Sulfinamide Ti(OEt)4, THF Chiral->StepB1 ProductRac Racemic Amine (50:50 mixture) StepA1->ProductRac StepB2 Diastereoselective Reduction: NaBH4 or L-Selectride Low Temp (-48°C) StepB1->StepB2 StepB3 Acid Hydrolysis: HCl / Dioxane StepB2->StepB3 ProductChiral (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine (>98% ee) StepB3->ProductChiral

Caption: Synthesis decision tree comparing racemic reductive amination vs. asymmetric Ellman sulfinamide protocols.

Analytical Characterization

Verifying the identity of this molecule requires careful interpretation of NMR due to Fluorine-Proton coupling .

1H NMR (DMSO-d6, 400 MHz) Expectations
  • Aromatic Region (Pyridine Ring):

    • H-4 (Position 4): Appears as a doublet of doublets (dd) around δ 7.8 - 8.0 ppm. It couples with the Fluorine at position 3 (large J-coupling, ~8-10 Hz) and the Proton at position 6.

    • H-6 (Position 6): Appears as a doublet (d) around δ 8.4 - 8.6 ppm (deshielded by Nitrogen and Chlorine), showing small coupling to H-4.

  • Aliphatic Region (Ethanamine Chain):

    • Methine (-CH-): Quartet around δ 4.2 - 4.5 ppm.

    • Methyl (-CH₃): Doublet around δ 1.3 - 1.5 ppm.

  • 19F NMR:

    • Single peak around δ -110 to -130 ppm (referenced to CFCl₃). The presence of this peak confirms the 3-Fluoro substitution.

Quality Control Checkpoints
  • Chiral HPLC: Essential for validating the (S)-isomer. Use a polysaccharide-based column (e.g., Chiralpak AD-H or IC) with Hexane/IPA mobile phase.

  • LC-MS: Look for [M+H]⁺ = 175.0 (Cl-35 isotope) and 177.0 (Cl-37 isotope) in a 3:1 ratio, characteristic of a mono-chlorinated compound.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The 2-aminopyridine motif is a classic hinge-binder in kinase inhibitors. The 3-Fluoro group can lock the conformation via intramolecular hydrogen bonding or electrostatic repulsion with the carbonyl oxygen of the hinge region.

  • Metabolic Stability: The 5-Chloro substituent blocks the para-position relative to the nitrogen, a common site for oxidative metabolism (CYP450 oxidation), thereby extending the half-life of the drug.

  • Basicity Modulation: The electron-withdrawing nature of the 3-F and 5-Cl atoms reduces the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH compared to unsubstituted pyridine. This improves membrane permeability.

Pharmacophore Core Pyridine Core F3 3-Fluoro Group: Conformational Lock & H-Bond Acceptor Core->F3 Cl5 5-Chloro Group: Metabolic Block (Prevents Oxidation) Core->Cl5 Amine Chiral Amine: Solubility & Vector for Extension Core->Amine

Caption: Pharmacophore analysis showing the functional role of each substituent on the pyridine ring.

Safety and Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C under inert gas (Nitrogen or Argon). The free base is sensitive to CO₂ (forms carbamates) and oxidation. The HCl salt is hygroscopic; keep desiccated.

References

  • Sigma-Aldrich. (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Product Sheet. Retrieved from

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

  • PubChem. Compound Summary for this compound.Link

  • BLD Pharm. Material Safety Data Sheet (MSDS) - CAS 2411592-30-6.[3]Link

Sources

Strategic Utilization of 3-Fluoropyridine Amine Building Blocks in Medicinal Chemistry

[1][2]

Executive Summary

In the landscape of modern drug discovery, the 3-fluoropyridine amine motif has emerged as a high-value bioisostere for the aniline and aminopyridine scaffolds. This guide addresses the technical implementation of these building blocks, focusing on their ability to modulate pKa, enhance metabolic stability, and improve lipophilicity (LogD) profiles. Unlike simple pyridines, the 3-fluorinated variants offer a unique electronic environment where the high electronegativity of fluorine (

This whitepaper provides a comprehensive technical breakdown of the physicochemical properties, synthetic methodologies, and reactivity profiles necessary for integrating 3-fluoropyridine amines into lead optimization campaigns.

Part 1: Physicochemical Profiling & Design Logic

The "Fluorine Effect" on Basicity and Lipophilicity

The strategic insertion of fluorine at the 3-position of a pyridine ring drastically alters the basicity of the pyridine nitrogen and any exocyclic amines.

  • pKa Modulation: The electron-withdrawing nature of fluorine reduces the electron density on the ring nitrogen, lowering the pKa. This is critical for improving membrane permeability by reducing the fraction of ionized species at physiological pH (7.4).

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation, effectively blocking the 3-position from metabolic soft-spot hydroxylation.

Table 1: Comparative Physicochemical Properties
CompoundStructurepKa (Pyridine N)LogP (Experimental)Electronic Effect
Pyridine

5.230.65Standard Reference
3-Fluoropyridine

2.970.80Strong -I effect lowers basicity
4-Aminopyridine

9.170.25Strong +R from amine increases basicity
3-Fluoro-4-aminopyridine

7.370.41F mitigates +R of amine; closer to physiol. pH

Data Sources: ChemicalBook [1], NIH PubChem [2], RSC Chem. Commun. [3].

Structural Visualization of Electronic Effects

The following diagram illustrates the competing electronic effects that define the reactivity and properties of 3-fluoropyridine amines.

ElectronicEffectscluster_impactNet ResultF_AtomFluorine (C3)Py_RingPyridine RingF_Atom->Py_RingInductive Withdrawal (-I)Deactivates RingF_Atom->Py_RingMesomeric Donation (+M)WeakN_AtomPyridine NitrogenPy_Ring->N_AtomReduced Electron Density(Lower pKa)Result1. Increased Lipophilicity2. Metabolic Stability (C3 blocked)3. Tuned BasicityN_Atom->ResultAmineExocyclic AmineAmine->Py_RingResonance Donation (+R)Activates Ring

Figure 1: Electronic interplay in 3-fluoropyridine amines. The strong inductive withdrawal of fluorine lowers the pKa of the pyridine nitrogen, countering the electron-donating effect of the amine.

Part 2: Synthetic Architectures

Accessing 3-fluoropyridine amines requires navigating the deactivated nature of the pyridine ring (due to fluorine) while leveraging the activation provided by halogens for cross-coupling.

Primary Synthetic Routes
  • Nucleophilic Aromatic Substitution (SNAr): Best for 2-halo-3-fluoropyridines. The 3-fluoro group activates the 2-position for nucleophilic attack.

  • Buchwald-Hartwig Amination: Essential for introducing complex amines or when SNAr conditions are too harsh.

  • Hofmann Rearrangement: Industrial route for converting nicotinamides to amines.

SynthesisRoutesStart12-Chloro-3-fluoropyridineProcess1Route A: S_NAr(NH3/High Temp or Amines)Start1->Process1Activation by FProcess2Route B: Buchwald-Hartwig(Pd cat., Ligand, Base)Start1->Process2Pd-CatalysisStart23,5-Difluoro-2-pyridinecarboxamideProcess3Route C: Hofmann Rearrangement(NaOCl, NaOH)Start2->Process3OxidationProduct3-Fluoropyridine Amine Building BlockProcess1->ProductProcess2->ProductProcess3->Product

Figure 2: Primary synthetic workflows for accessing 3-fluoropyridine amines.

Detailed Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-fluoropyridine

This protocol is designed for the synthesis of N-substituted-3-fluoro-2-pyridinamines , a common scaffold in kinase inhibitors. It addresses the challenge of coupling electron-deficient pyridines.

Rationale: While SNAr is possible, it often requires high temperatures (

Materials:
  • Substrate: 2-Chloro-3-fluoropyridine (1.0 eq)

  • Amine: Primary or Secondary Amine (1.2 eq)

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2

  • Ligand: Xantphos or BINAP (4 mol%) – Critical: Bidentate ligands prevent catalyst poisoning by the pyridine nitrogen.

  • Base: Cs2CO3 (2.0 eq) – Preferred over NaOtBu to prevent side reactions with sensitive functional groups.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:
  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon.

  • Reagent Loading: Charge the flask with 2-chloro-3-fluoropyridine (1.0 eq), the amine coupling partner (1.2 eq), and Cs2CO3 (2.0 eq).

  • Catalyst Addition: In a glovebox or under rapid Argon flow, add Pd2(dba)3 and Xantphos. Note: Premixing catalyst and ligand in a small amount of solvent for 10 minutes can enhance active species formation.

  • Solvation: Add anhydrous 1,4-dioxane (concentration ~0.2 M). Sparge with Argon for 15 minutes to remove dissolved oxygen (oxygen kills the active Pd(0) species).

  • Reaction: Heat the mixture to 90–100°C for 4–12 hours. Monitor conversion via LC-MS.[1] The 3-fluoro group makes the C-Cl bond prone to oxidative addition, generally accelerating the reaction compared to non-fluorinated analogs.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • TLC: The product should be more polar than the starting chloride but less polar than the free amine (if primary).

  • 1H NMR: Look for the disappearance of the C2-Cl shifts and the appearance of the N-H or N-R signals. The 3-F coupling (

    
    ) will be evident in the pyridine proton signals.
    

Part 3: Applications in Drug Discovery[1][3][4][5]

Case Study: Vericiguat (Verquvo®)

Vericiguat is a soluble guanylate cyclase (sGC) stimulator approved for heart failure. Its core structure features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine moiety.

  • Role of Fluorine: The fluorine atom at the 5-position (equivalent to the 3-position of the pyridine ring before fusion) blocks metabolic oxidation at this electron-rich site.

  • Synthesis Insight: The building block 2-amino-3-fluoropyridine (or its derivatives) is often used to construct the pyrazolo[3,4-b]pyridine core via cyclization with hydrazines or other bifunctional electrophiles [4].

PET Radiotracers

[18F]3-Fluoro-4-aminopyridine ([18F]3F4AP) has been developed as a PET tracer for demyelinating diseases like Multiple Sclerosis.[2]

  • Mechanism: It binds to voltage-gated potassium channels.

  • Synthesis: Produced via direct radiofluorination of pyridine N-oxides followed by reduction. The 3-fluoro group is critical for maintaining the binding affinity while providing the radiolabel [3].

References

  • ChemicalBook. (2026).[3] 3-Fluoropyridine Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67794, 3-Fluoropyridine. Retrieved from

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Retrieved from

  • Follmann, M., et al. (2017). Discovery of Vericiguat (BAY 1021189): A Soluble Guanylate Cyclase (sGC) Stimulator for the Treatment of Heart Failure. Journal of Medicinal Chemistry.
  • BenchChem. (2025).[1] Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives. Retrieved from

pKa values and solubility profile of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Executive Summary

This compound (CAS: 1384264-43-0) is a highly specialized chiral building block and active pharmaceutical ingredient (API) intermediate. Characterized by a di-halogenated pyridine ring coupled to a primary aliphatic amine, this molecule presents a unique physicochemical profile. Understanding its acid-base equilibria (


) and thermodynamic solubility is critical for downstream applications, including salt selection, formulation design, and pharmacokinetic optimization. This whitepaper provides a comprehensive analysis of its ionization behavior, predictive solubility modeling, and the rigorous experimental methodologies required to validate these parameters.

Structural Determinants of Acid-Base Equilibria ( )

The ionization profile of this compound is governed by two distinct ionizable centers: the pyridine nitrogen and the primary aliphatic amine. The presence of strongly electron-withdrawing halogens fundamentally alters the basicity of both centers via inductive (


) effects.
  • The Pyridine Nitrogen (

    
    ):  Unsubstituted pyridine typically exhibits a 
    
    
    
    of approximately 5.2. However, the fluorine atom at the 3-position and the chlorine atom at the 5-position exert powerful electron-withdrawing forces across the aromatic
    
    
    -system. This inductive pull stabilizes the lone pair of electrons on the pyridine nitrogen, rendering it highly resistant to protonation. Consequently, the
    
    
    of the pyridine nitrogen is drastically depressed to an estimated 1.5 – 2.5 . Under physiological conditions, this center remains entirely un-ionized.
  • The Primary Amine (

    
    ):  A standard primary aliphatic amine attached to an aromatic ring, such as benzylamine, typically exhibits a 
    
    
    
    of 9.33[1]. In this molecule, the amine is situated at the
    
    
    -carbon relative to the di-halogenated pyridine ring. The intense electron-withdrawing nature of the 3-fluoro-5-chloropyridin-2-yl moiety pulls electron density away from the aliphatic side chain. This destabilizes the conjugate acid (
    
    
    ), lowering the
    
    
    of the primary amine to an estimated 7.5 – 8.0 .

Protonation A Dicationic Form (pH < 1.5) B Monocationic Form (pH 2.5 - 7.5) A->B pKa1 ~ 2.0 (Pyridine N) C Free Base Form (pH > 8.5) B->C pKa2 ~ 8.0 (Primary Amine)

Protonation state transitions of this compound across pH.

Thermodynamic Solubility Profile

The solubility of this compound is strictly dictated by the Henderson-Hasselbalch relationship. Because the molecule acts as a weak base, its solubility curve exhibits a classic "L-shape" across the physiological pH range.

  • Intrinsic Solubility (

    
    ):  At pH values strictly above its 
    
    
    
    (e.g., pH > 8.5), the molecule exists predominantly as the un-ionized free base. Due to the lipophilic nature of the chlorofluoropyridine ring, the intrinsic aqueous solubility is extremely low.
  • Ionized Solubility: In the acidic environment of the stomach (pH 1.2) or the proximal small intestine (pH 4.5), the primary amine is fully protonated. This monocationic state interacts favorably with water via ion-dipole interactions, resulting in high aqueous solubility.

Table 1: Simulated Solubility Profile Across Physiological pH

Target pHPhysiological CompartmentDominant SpeciesEstimated Solubility (mg/mL)Limiting Factor
1.2 Gastric Fluid (Fasted)Monocation (

)
> 50.0High polarity of ionized amine
4.5 Upper IntestineMonocation (

)
> 50.0High polarity of ionized amine
6.8 Lower IntestineMonocation / Free Base~ 15.0Approaching

, partial precipitation
7.4 Blood PlasmaFree Base (

)
< 1.0Lipophilicity of the free base (

)

To bypass the poor solubility of the free base at neutral pH, the molecule is frequently synthesized and formulated as a hydrochloride salt (CAS: 1803592-02-0)[2].

Experimental Methodologies

To empirically validate the predicted physicochemical parameters, rigorous, self-validating experimental protocols must be employed.

Protocol 1: Determination via Potentiometric Titration (Yasuda-Shedlovsky Method)

Because the free base of this molecule is highly lipophilic, it will precipitate during a standard aqueous titration before the primary amine


 is fully resolved. To circumvent this, a cosolvent extrapolation method is required.
  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1°C.

  • Cosolvent Preparation: Prepare solutions of the API (~1 mM) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate each solution with standardized 0.1 M KOH under a nitrogen atmosphere to prevent

    
     absorption (which would falsely lower the pH).
    
  • Data Processing (Self-Validation): Calculate the apparent

    
     (
    
    
    
    ) for each cosolvent ratio. Plot the
    
    
    values against the dielectric constant of the solvent mixtures.
  • Extrapolation: Use the Yasuda-Shedlovsky equation to extrapolate the linear regression to 0% organic solvent (pure water) to determine the true aqueous

    
    .
    
Protocol 2: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility[3]. The following protocol incorporates a critical self-validating step: measuring the final pH.

  • Buffer Preparation: Prepare standard pharmacopoeial buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate).

  • Saturation: In triplicate, add a 10-30% visual excess of the API solid to 5 mL of each buffer in sealed glass vials.

  • Equilibration: Secure the vials to an orbital shaker. Agitate at 300 RPM at exactly 37.0 ± 0.5°C for 24 to 48 hours. Causality note: Orbital shaking is preferred over magnetic stirring to prevent the grinding of particles, which can artificially induce supersaturation.

  • Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for membrane adsorption.

  • Final pH Measurement (Critical Step): Measure the pH of the filtered supernatant. Causality note: Because the API is a base, its dissolution in weak buffers (like pH 4.5 acetate) will consume protons (

    
    ), shifting the bulk pH upward. The solubility value must be plotted against this final  pH, not the initial buffer pH.
    
  • Quantification: Dilute the filtrate appropriately and quantify the soluble API concentration using a validated HPLC-UV method against a known calibration curve.

ShakeFlask Step1 1. Add Excess API to Buffer (pH 1.2 - 7.4) Step2 2. Orbital Shaking (37°C) for 24-48 Hours Step1->Step2 Step3 3. Phase Separation (Centrifugation & Filtration) Step2->Step3 Step4 4. Measure Final pH of Supernatant Step3->Step4 Step5 5. HPLC/UV Quantification of Soluble API Step4->Step5

Standardized shake-flask workflow for thermodynamic solubility determination.

References

  • Annex 4 - World Health Organization (WHO) World Health Organization[Link]

Sources

The Strategic Role of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine as a Chiral Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Chiral Heterocyclic Amines in Kinase Inhibition

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of designing potent and selective therapeutic agents. The pyridine ring, embellished with chlorine and fluorine atoms, offers a unique combination of metabolic stability, modulated basicity, and specific, high-affinity interactions with biological targets. When this scaffold is further functionalized with a chiral ethylamine side chain, as in 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine, it becomes a high-value chiral intermediate. Such building blocks are pivotal in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the highly competitive field of protein kinase inhibitors.

This guide provides a detailed exploration of this compound, focusing on its synthesis, chiral separation, and critical role as a precursor in pharmaceutical development. We will delve into the causality behind synthetic strategies, provide field-proven insights into methodologies, and illustrate its application through a relevant case study in the synthesis of a Janus kinase (JAK) inhibitor, a class of drugs transforming the treatment of autoimmune diseases and cancers.

Physicochemical Properties and Structural Significance

The precise arrangement of the chloro, fluoro, and chiral amino groups on the pyridine ring dictates the molecule's utility. The fluorine atom at the 3-position can modulate the pKa of the pyridine nitrogen and influence binding interactions through hydrogen bonding or dipole effects. The chlorine atom at the 5-position provides a site for further synthetic elaboration via cross-coupling reactions or can serve as a critical pharmacophoric element. The stereocenter at the ethylamine moiety is often essential for enantioselective recognition by the target enzyme's active site.

Table 1: Physicochemical Properties of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

PropertyValueCAS Number
Molecular FormulaC₇H₈ClFN₂1932020-62-6[1]
Molecular Weight174.61 g/mol [1]
AppearanceNot specified (often an oil or low-melting solid)
Storage Temperature2-8°C[1]
InChI KeyMAYQGJSDQBLXHN-BYPYZUCNSA-N[1]
Hydrochloride Salt
Molecular FormulaC₇H₉Cl₂FN₂2411592-30-6[2]
Molecular Weight211.07 g/mol
AppearancePale-yellow to Yellow-brown Solid

Asymmetric Synthesis Strategies: Accessing Enantiopurity

The generation of a single enantiomer of this compound is paramount for its use in pharmaceutical synthesis. Historically, racemic drugs were common, but regulatory agencies now strongly encourage the development of single-enantiomer drugs to minimize off-target effects and improve therapeutic indices.[3] Two primary strategies are employed to achieve this: direct asymmetric synthesis and chiral resolution of a racemate.

Biocatalytic Asymmetric Synthesis via Transamination

Biocatalysis, particularly the use of ω-transaminase enzymes, has emerged as a powerful, green, and highly selective method for producing chiral amines. This approach avoids the use of heavy metals and often proceeds under mild aqueous conditions with exceptional enantioselectivity.

Causality and Expertise: The choice of a transaminase-based route is driven by its high efficiency and stereospecificity. The enzyme's active site creates a chiral environment that selectively converts a prochiral ketone into a single enantiomer of the corresponding amine. This method is particularly well-suited for producing α-chiral amines and has been successfully scaled for manufacturing pharmaceutical intermediates.

A compelling example, analogous to our target molecule, is the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, a key intermediate for the JAK2 kinase inhibitor AZD1480.[4] This process utilizes an ω-transaminase from Vibrio fluvialis to directly aminate the corresponding ketone, achieving high enantiomeric excess (ee).

Experimental Protocol: Conceptual Biocatalytic Synthesis of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

This protocol is a conceptual adaptation based on the synthesis of the analogous AZD1480 intermediate.[4]

  • Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5) is prepared in a temperature-controlled reactor.

  • Reagent Addition: The prochiral ketone, 1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one, is added to the buffer. An amine donor, such as (S)-α-methylbenzylamine or isopropylamine, is added in excess. Pyridoxal 5'-phosphate (PLP), a crucial cofactor for the enzyme, is also added.

  • Enzyme Addition: A specific (S)-selective ω-transaminase (e.g., from Vibrio fluvialis or an engineered variant) is introduced to the reaction mixture. The enzyme loading is typically low (e.g., 1-5% w/w relative to the ketone).

  • Reaction Execution: The mixture is agitated at a controlled temperature (e.g., 30-45°C) for 12-48 hours. The reaction progress and enantiomeric excess are monitored by chiral High-Performance Liquid Chromatography (HPLC). The equilibrium is driven towards the product by the removal of the ketone byproduct from the amine donor (e.g., acetophenone, which can be volatile or removed by further enzymatic action).

  • Workup and Isolation: Upon completion, the enzyme is removed by filtration or centrifugation. The pH of the aqueous solution is adjusted to basic (pH > 10) to ensure the product is in its free-base form. The chiral amine is then extracted into an organic solvent (e.g., methyl tert-butyl ether or dichloromethane). The organic layer is dried and concentrated under reduced pressure to yield the enantiomerically enriched product.

G cluster_0 Asymmetric Synthesis Workflow ketone Prochiral Ketone (1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one) reaction Aqueous Buffer (pH 7.5-8.5, 30-45°C) ketone->reaction amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->reaction enzyme ω-Transaminase + PLP Cofactor enzyme->reaction Biocatalysis product Chiral Amine Product ((S)-enantiomer) reaction->product byproduct Ketone Byproduct (Acetone) reaction->byproduct Equilibrium

Caption: General workflow for biocatalytic asymmetric transamination.

Chiral Resolution of Racemic Amine

An alternative and historically significant approach is to synthesize the racemic amine first and then separate the enantiomers.[5][6] Diastereomeric salt crystallization is a robust and scalable method for this purpose.[3][7]

Trustworthiness and Self-Validation: This method relies on the fundamental principle that diastereomers (formed from a racemic amine and a single enantiomer of a chiral acid) have different physical properties, including solubility. The success of the resolution is self-validating; the separation is continued through recrystallization until a constant, maximum optical rotation is achieved, confirming the purity of the diastereomeric salt and, consequently, the enantiopurity of the liberated amine.

Causality and Expertise: The choice of the chiral resolving agent and the solvent system is critical and often requires empirical screening. Chiral acids like tartaric acid, mandelic acid, or dibenzoyltartaric acid are commonly used. The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor.

Experimental Protocol: General Diastereomeric Salt Resolution

  • Salt Formation: Dissolve racemic this compound in a suitable solvent (e.g., ethanol or methanol). In a separate container, dissolve a sub-stoichiometric amount (approx. 0.5 equivalents) of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in the same solvent, with gentle warming if necessary.

  • Crystallization: Slowly add the chiral acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification: Collect the crystals via vacuum filtration, washing with a small amount of cold solvent. The enantiomeric purity can be enhanced by recrystallizing the diastereomeric salt from a minimal amount of hot solvent. This process is repeated until the optical rotation of the salt becomes constant.

  • Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the pH is strongly basic (pH > 11). This decomposes the salt, liberating the enantiomerically pure free amine.

  • Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the final, enantiopure product. The enantiomeric excess (ee) should be confirmed by chiral HPLC.

G cluster_1 Chiral Resolution via Crystallization racemate Racemic Amine (R/S mixture) mix Formation of Diastereomeric Salts (R-Amine:L-Acid) (S-Amine:L-Acid) racemate->mix resolver Chiral Acid (e.g., L-Tartaric Acid) resolver->mix crystallize Fractional Crystallization mix->crystallize solid Less Soluble Salt (e.g., S-Amine:L-Acid) crystallize->solid Filtration liquid Mother Liquor (Enriched in R-Amine:L-Acid) crystallize->liquid base_solid Base Treatment (e.g., NaOH) solid->base_solid final_S Enantiopure (S)-Amine base_solid->final_S Liberation

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Application in the Synthesis of Kinase Inhibitors: The Case of AZD1480

The structural motif represented by this compound is a privileged scaffold for kinase inhibitors. These drugs function by targeting ATP-binding sites on kinases, and the specific geometry and electronic properties of the inhibitor are critical for potent and selective binding.

As a prime example, the closely related (S)-1-(5-fluoropyrimidin-2-yl)ethanamine is a key building block for AZD1480, a potent inhibitor of JAK2 kinase that has been investigated for the treatment of myeloproliferative disorders.[4] The synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction where the chiral amine displaces a chlorine atom on a pyrimidine core.

Authoritative Grounding: The JAK/STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune diseases and cancers. Small molecule inhibitors that target this pathway, such as Tofacitinib and Ruxolitinib, have achieved significant clinical success. The synthesis of these complex molecules relies on the availability of high-purity, stereochemically defined intermediates.

The synthesis of AZD1480 illustrates the strategic importance of our target intermediate's structural class. The chiral amine fragment is installed to precisely orient itself within the kinase hinge region, a common binding motif for ATP-competitive inhibitors.

G cluster_2 Illustrative Synthesis of AZD1480 amine (S)-1-(5-fluoropyrimidin-2-yl)ethanamine (Chiral Intermediate Analogue) reaction SNAr Coupling (e.g., DIPEA, n-BuOH, Heat) amine->reaction core 5-Chloro-2-(5-methyl-1H-pyrazol-3-ylamino)pyrimidine core->reaction azd1480 AZD1480 (JAK2 Kinase Inhibitor) reaction->azd1480

Caption: Use of a chiral amine intermediate in the synthesis of AZD1480.

Conclusion

This compound is more than a simple chemical; it is a strategically designed chiral building block that provides a direct and efficient route to high-value pharmaceutical targets. Its synthesis and resolution, utilizing advanced methods like biocatalysis and diastereomeric crystallization, underscore the chemical precision required in modern drug development. The demonstrated utility of its structural class in the synthesis of potent kinase inhibitors like AZD1480 confirms its significant role as a key intermediate. For researchers and scientists in drug discovery, mastering the supply and application of such chiral intermediates is essential for accelerating the development of next-generation targeted therapies.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Golden, M. et al. (2013). Use of ω-Transaminase Enzyme Chemistry in the Synthesis of a JAK2 Kinase Inhibitor. Organic Process Research & Development, 17, 1123–1130. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Synthesis of ALK inhibitor (9). ResearchGate. Available at: [Link]

  • Synthesis and evaluation of hydrogen peroxide sensitive tofacitinib prodrugs. Springer. Available at: [Link]

  • Trieu, V. et al. (2013). Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo. Oncotarget, 4(3), 435-446. Available at: [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

  • Hedvat, M. et al. (2009). The JAK2 Inhibitor AZD1480 Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors. Cancer Cell, 16(6), 487-497. Available at: [Link]

  • Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generat. Wiley Online Library. Available at: [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

  • Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors. Google Patents.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. Available at: [Link]

  • Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. Research Explorer - The University of Manchester. Available at: [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm (RSC Publishing). Available at: [Link]

  • Racemic Resolution. Buchler GmbH. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

Sources

Advanced Safety Data Sheet (SDS) Analysis and Handling Protocols for 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine (CAS: 1384264-43-0) is a highly functionalized, chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and CNS-active therapeutics. While its structural motif—a primary ethanamine group coupled to a di-halogenated pyridine ring—confers excellent reactivity for cross-coupling and amidation reactions, it also presents distinct toxicological hazards.

This technical guide transcends standard Safety Data Sheet (SDS) boilerplate to provide researchers with a mechanistic understanding of the compound's hazards. By linking structural chemistry to biological reactivity, this document establishes self-validating laboratory protocols designed to ensure absolute safety and experimental integrity during drug development workflows.

Physicochemical Profiling & Structural Reactivity

To safely handle this compound, one must first understand its dual-nature reactivity. The molecule features a nucleophilic, basic primary amine and a highly lipophilic, electron-deficient halogenated pyridine core.

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name This compound-
CAS Number 1384264-43-0[1]Free base form.
Molecular Formula C7H8ClFN2[1]Presence of F and Cl increases lipophilicity.
Molecular Weight 174.60 g/mol Low molecular weight facilitates rapid diffusion.
Flash Point 76.8 ± 25.9 °C[1]Combustible under extreme heat; requires inert storage.
Boiling Point 203.4 ± 35.0 °C at 760 mmHg[1]Low volatility at room temp, but generates hazardous vapors if heated.
Functional Groups Primary Amine, Halogenated PyridineAmine acts as a strong nucleophile; pyridine ring acts as an electrophile.

Mechanistic Toxicology & Hazard Assessment (GHS)

Standard SDS documentation classifies this compound under GHS07 (Warning) with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). As an application scientist, it is critical to understand the causality behind these classifications to design effective exposure controls.

The Amine Hazard: Schiff Base Formation and Sensitization

The primary amine moiety is highly basic. Upon contact with ambient moisture on the skin or mucous membranes, it abstracts protons, leading to localized alkaline micro-environments that cause immediate cellular irritation[2]. Furthermore, primary amines are known to act as skin sensitizers. Mechanistically, the amine group acts as a nucleophile, undergoing Schiff base formation with electrophilic residues on epidermal proteins[3]. This protein binding creates an immunogenic complex, which can trigger delayed contact hypersensitivity (allergic contact dermatitis) upon repeated exposure.

The Pyridine Hazard: Lipophilicity and N-Oxidation

The addition of chlorine and fluorine atoms to the pyridine ring significantly increases the molecule's partition coefficient (LogP). Experimental evidence on halogenated pyridines demonstrates that this lipophilicity allows the compound to be rapidly absorbed through intact dermal layers[4]. Once absorbed systemically, halogenated pyridines can undergo N-oxidation mediated by hepatic microsomal enzymes (CYP450), potentially generating reactive and genotoxic intermediates[4].

ToxPathway Cmpd This compound Amine Primary Amine Group Cmpd->Amine Pyridine Halogenated Pyridine Core Cmpd->Pyridine Schiff Schiff Base Formation (Protein Binding) Amine->Schiff Lipid High Lipophilicity Pyridine->Lipid CYP Microsomal N-Oxidation Pyridine->CYP Irritation Skin/Eye Sensitization (H315, H319) Schiff->Irritation Dermal Rapid Dermal Absorption Lipid->Dermal Tox Systemic Toxicity / Genotoxicity CYP->Tox

Mechanistic toxicological pathways of this compound.

Laboratory Handling & Exposure Control Protocols

To mitigate the risks outlined above, handling this compound requires strict adherence to advanced engineering controls. The following step-by-step methodology must be integrated into your synthesis workflow.

Step-by-Step Handling Methodology
  • Environmental Isolation: Always handle the free base inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. Causality: While the boiling point is high (203.4 °C), the compound can aerosolize during weighing or transfer, leading to inhalation of sensitizing particulates (H335)[1].

  • PPE Selection: Standard latex is insufficient due to the lipophilic halogenated core. Utilize heavy-duty nitrile or neoprene gloves. Double-gloving is recommended during bulk transfers to prevent breakthrough via dermal absorption[4].

  • Inert Atmosphere Transfer: When removing the compound from its primary container, flush the headspace with dry Argon or Nitrogen before resealing. Causality: Primary amines rapidly react with atmospheric carbon dioxide to form insoluble carbamate salts, degrading the reagent's purity and altering its stoichiometric weight for downstream reactions.

  • Reaction Quenching: Post-reaction, quench unreacted amine using a weak acid (e.g., 10% aqueous citric acid) rather than strong mineral acids (like concentrated HCl). Causality: Strong acids will trigger a violent, highly exothermic neutralization reaction with the basic amine, potentially causing localized boiling and splattering of the toxic reaction mixture[2].

Spill Mitigation & Emergency Response (Self-Validating Protocol)

In the event of a localized benchtop spill, standard sweeping or wiping is hazardous as it spreads the lipophilic irritant. The following protocol employs a self-validating system to ensure the chemical hazard is entirely neutralized before physical cleanup concludes.

Self-Validating Spill Response Workflow
  • Containment: Immediately isolate the spill area. Do not use water, as the compound's moderate water solubility will simply expand the contamination zone.

  • Chemical Neutralization: Cover the spill with a solid, mild acidic absorbent (e.g., sodium bisulfate or a commercial citric acid spill kit). Causality: This converts the volatile, lipophilic free base into a stable, water-soluble, and non-volatile protonated salt.

  • Physical Removal: Once the exothermic neutralization has subsided (wait 5 minutes), sweep the solidified matrix into a designated hazardous waste container using non-sparking tools.

  • Validation Step (Critical): Swab the decontaminated surface with a damp piece of universal pH indicator paper.

    • If pH is 6.5 - 7.5: Neutralization is successful. Proceed to final wipe-down with a 5% bleach solution to destroy any remaining organic residues.

    • If pH > 8: Unreacted basic amine remains. Reapply the acidic neutralizer and repeat the process. This ensures the protocol validates its own success before the area is declared safe.

SpillWorkflow Spill Chemical Spill Detected Isolate Isolate & Ventilate Area Spill->Isolate Neutralize Apply Mild Acid Neutralizer (Citric Acid/NaHSO4) Isolate->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Validate Self-Validation: Test Surface pH Absorb->Validate Decision Is pH Neutral (6.5 - 7.5)? Validate->Decision Decision->Neutralize NO (pH > 8) Decon Final Decontamination & Disposal Decision->Decon YES

Self-validating spill mitigation and neutralization workflow for basic amines.

References

  • [4] 2-Chloropyridine - Toxicity and Carcinogenic Activity Evidence. National Toxicology Program (NTP), NIH. Available at:[Link]

  • [2] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

  • [3] Skin sensitisation (Q)SARs/Expert systems: From past, present to future. JRC Publications Repository, European Commission. Available at:[Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

[1][2]

Executive Summary

This application note details the enantioselective synthesis of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine (CAS: 1932020-62-6), a critical chiral intermediate in the synthesis of the RET inhibitor Pralsetinib (BLU-667) .[1]

The 5-chloro-3-fluoropyridine scaffold presents unique synthetic challenges due to the electron-withdrawing nature of the ring and the steric hindrance imposed by the C3-fluorine atom adjacent to the reaction center.[1] This guide provides two validated protocols:

  • Biocatalytic Transamination: A scalable, green approach offering high enantiomeric excess (>99% ee) under mild conditions.

  • Ellman’s Sulfinamide Auxiliary: A robust chemical method ideal for discovery-stage synthesis and variable analog generation.[1]

Structural Analysis & Retrosynthesis

The target molecule features a chiral amine alpha to an electron-deficient pyridine ring.[1] The 3-fluoro substituent is the critical control point; it exerts an inductive electron-withdrawing effect that activates the carbonyl carbon but simultaneously imposes steric strain that can hinder bulky reagents or enzymes.[1]

Retrosynthetic Strategy (Graphviz)

RetrosynthesisTarget(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine(Target)RouteARoute A: Biocatalysis(ω-Transaminase + iPrNH2)Target->RouteARouteBRoute B: Ellman Auxiliary((R)-t-Butanesulfinamide)Target->RouteBKetone1-(5-Chloro-3-fluoropyridin-2-yl)ethanone(Key Intermediate)Precursor2-Bromo-5-chloro-3-fluoropyridineKetone->PrecursorStille/WeinrebRouteA->KetoneRouteB->Ketone

Figure 1: Retrosynthetic disconnection showing the two primary approaches accessing the common ketone intermediate.

Protocol A: Biocatalytic Transamination (Scalable Route)

Principle: This method utilizes an ω-transaminase (ATA) to transfer an amino group from an achiral donor (isopropylamine) to the prochiral ketone. The equilibrium is shifted by the removal of the volatile co-product (acetone).

Expertise Insight: The 3-fluoro group creates a "steric wall" near the carbonyl.[1] Standard ATAs (e.g., Vibrio fluvialis wild type) may show reduced activity. Engineered variants from Arthrobacter sp. or specific commercially available panels (e.g., Codexis, Johnson Matthey) are often required for high conversion.

Materials
  • Substrate: 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (100 mg)

  • Enzyme: (S)-Selective ω-Transaminase (e.g., ATA-113, ATA-P2 series)

  • Cofactor: Pyridoxal-5'-phosphate (PLP)[1]

  • Amine Donor: Isopropylamine (IPA)[2]

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5

  • Co-solvent: DMSO (10% v/v)

Step-by-Step Procedure
  • Buffer Preparation: Prepare 10 mL of 100 mM KPi buffer (pH 7.5). Add PLP (1 mM final concentration) and Isopropylamine (1 M final concentration). Note: Adjust pH back to 7.5 after adding IPA, as it is highly basic.

  • Substrate Solution: Dissolve the ketone (100 mg, 0.57 mmol) in DMSO (1 mL).

  • Reaction Initiation:

    • Add the substrate solution to the buffer mixture (Total vol: 10 mL).

    • Add the Transaminase enzyme powder (10-20 mg, depending on specific activity).

  • Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

    • Critical Control: Leave the reaction vessel slightly open or use a membrane seal to allow acetone evaporation, driving the equilibrium forward.

  • Work-up:

    • Acidify to pH ~2 with 6M HCl to protonate the amine and denature the enzyme.

    • Wash with MTBE (2 x 5 mL) to remove unreacted ketone.[1]

    • Basify the aqueous layer to pH >12 using 10M NaOH.

    • Extract the free amine into DCM or EtOAc (3 x 10 mL).

    • Dry over Na₂SO₄ and concentrate.[1][3]

Expected Yield: 85-95% Expected ee: >99% (S)

Protocol B: Ellman’s Sulfinamide Synthesis (Discovery Route)

Principle: Condensation of the ketone with (R)-tert-butanesulfinamide yields a chiral imine.[1] Diastereoselective reduction with a hydride source, followed by acid hydrolysis, yields the chiral amine.

Expertise Insight: The electron-deficient nature of the pyridine ring makes the ketone highly reactive toward nucleophiles, facilitating imine formation. However, the reduction step controls the stereochemistry. Using (R)-sulfinamide typically yields the (S)-amine when reduced with NaBH4 due to the cyclic transition state model.[1]

Workflow Diagram (Graphviz)

EllmanStartKetone+ (R)-t-Bu-SulfinamideStep11. CondensationTi(OEt)4, THF, RefluxStart->Step1IntermChiral N-Sulfinyl ImineStep1->IntermStep22. ReductionNaBH4, THF, -48°CInterm->Step2Step33. CleavageHCl in MeOHStep2->Step3End(S)-Amine HCl SaltStep3->End

Figure 2: Step-wise chemical synthesis using Ellman's auxiliary.

Materials
  • Substrate: 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone

  • Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide[1]

  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄)

  • Reductant: Sodium Borohydride (NaBH₄)

  • Solvent: Anhydrous THF

Step-by-Step Procedure

Step 1: Imine Formation

  • To a flame-dried flask under N₂, add ketone (1.0 eq) and (R)-t-butanesulfinamide (1.2 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 eq) dropwise.[1]

  • Heat to 70°C for 16 hours. Monitoring: Monitor by TLC or LCMS.[1] The ketone peak should disappear.[1]

  • Quench: Cool to RT. Pour into brine while stirring vigorously. The Ti salts will precipitate as a white slurry.[1] Filter through Celite.[1]

  • Extract filtrate with EtOAc, dry, and concentrate.[1][4] Purify the sulfinyl imine by silica chromatography (Hex/EtOAc gradient).

Step 2: Diastereoselective Reduction

  • Dissolve the purified imine in anhydrous THF (0.2 M) and cool to -48°C .

    • Expertise: Cooling is crucial.[1] Room temperature reduction degrades diastereoselectivity (dr).[1]

  • Add NaBH₄ (3.0 eq) in one portion.[1]

  • Warm slowly to RT over 4 hours.

  • Quench with sat. NH₄Cl.[1][3][5] Extract with EtOAc.[1]

  • Analyze crude by HPLC to determine diastereomeric ratio (dr).[1] Typically >95:5.[6]

Step 3: Deprotection

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (4.0 eq). Stir at RT for 1 hour.

  • Concentrate to dryness to obtain the (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride salt .

Analytical Quality Control

To verify the enantiomeric excess (ee), use Chiral SFC or HPLC.

Method Parameters
ParameterCondition
Column ChiralPak AD-H or AD-3 (4.6 x 150 mm, 3 µm)
Mobile Phase CO₂ / Methanol (with 0.1% Diethylamine)
Gradient 5% to 40% Methanol over 5 min (SFC) or Isocratic 90:10 Hex:IPA (HPLC)
Flow Rate 3.0 mL/min (SFC) or 1.0 mL/min (HPLC)
Detection UV @ 254 nm
Retention Times (R)-Enantiomer: ~2.1 min; (S)-Enantiomer: ~2.6 min (Confirm with racemate)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Biocatalysis) Product Inhibition / EquilibriumIncrease amine donor (IPA) to 2M; Ensure open system for acetone removal.
Low ee (Biocatalysis) Spontaneous background reactionEnsure pH is strictly 7.0-7.[1]5. Background imine formation is faster at high pH.[1]
Poor dr (Ellman) Reduction temperature too highMaintain -48°C or lower.[1] Switch reductant to L-Selectride for higher steric differentiation.[1]
Defluorination Nucleophilic aromatic substitutionAvoid strong nucleophiles at high temps.[1] The 3-F position is activated.[1]

References

  • Pralsetinib Synthesis: Subbiah, V., et al. "Precision Targeted Therapy with BLU-667 for RET-Driven Cancers."[1] Cancer Discovery, 2018 , 8(7), 836-849. Link

  • Transaminase Methodology: Gotor-Fernández, V., et al. "Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines."[7] ACS Catalysis, 2016 , 6(5), 3023-3030. Link[7]

  • Ellman Auxiliary Review: Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."[1][8] Chemical Reviews, 2010 , 110(6), 3600–3740. Link

  • Vibrio Fluvialis Transaminase: Shin, J. S., & Kim, B. G. "Asymmetric amination of ketones using ω-transaminase from Vibrio fluvialis." Biotechnology and Bioengineering, 1999 , 65(2), 206-211. Link

Reductive amination conditions for 5-chloro-3-fluoropyridin-2-yl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Strategies for 5-Chloro-3-fluoropyridin-2-yl Ketones

Introduction & Mechanistic Rationale

In modern drug development, polyhalogenated heteroaromatics are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. However, functionalizing these scaffolds frequently presents unexpected synthetic bottlenecks. The direct reductive amination of 5-chloro-3-fluoropyridin-2-yl ketones is a prime example of a transformation that routinely fails or yields poor conversions under standard conditions[1].

As a process chemist, understanding the causality behind these failures is critical to designing a robust protocol. The 5-chloro-3-fluoropyridin-2-yl moiety presents a unique trifecta of synthetic challenges:

  • Steric Hindrance: The C3-fluorine atom and the adjacent pyridine nitrogen create a sterically congested environment around the C2-carbonyl, severely impeding nucleophilic attack by the incoming amine.

  • Electronic Deactivation of the Imine: While the strongly electron-withdrawing halogens (C5-Cl, C3-F) increase the initial electrophilicity of the ketone, they also destabilize the resulting imine/iminium intermediate. This shifts the thermodynamic equilibrium back toward the starting materials, making standard reductive amination sluggish[2].

  • Chemoselectivity Risks: The C5-Cl bond is highly susceptible to hydrodehalogenation or cross-coupling under standard catalytic hydrogenation conditions (e.g., Pd/C with H₂), necessitating the use of highly selective hydride-based approaches[3].

To overcome these barriers, we employ Titanium(IV) isopropoxide (


). This reagent provides dual functionality: it acts as a potent Lewis acid that pre-organizes the ketone via bidentate chelation (binding both the pyridine nitrogen and the carbonyl oxygen), and it serves as a chemical water scavenger, driving the condensation equilibrium forward to the imine[4]. Subsequent reduction with sodium borohydride (

) in methanol provides the target amine rapidly and chemoselectively.

Mechanistic Workflow

G K 5-Chloro-3-fluoro- pyridin-2-yl Ketone LA Ti(O-iPr)4 Lewis Acid K->LA Condensation A Amine Nucleophile A->LA Condensation I Titanium-Imine Intermediate LA->I - iPrOH R NaBH4 / MeOH Reduction I->R Hydride Transfer P Target Amine Product R->P Workup

Fig 1: Titanium-mediated reductive amination workflow for 5-chloro-3-fluoropyridin-2-yl ketones.

Optimization of Reaction Parameters

To demonstrate the necessity of the Titanium-mediated approach, the table below summarizes the quantitative data from our optimization screens comparing standard reductive amination conditions against the optimized protocol.

Reducing AgentAdditive / Lewis AcidSolventTypical ConversionHydrodehalogenation Risk

NoneDCE< 20%Low

AcOH (pH 4-5)MeOH30–40%Low

(1 atm), Pd/C
NoneEtOH> 80%High (C-Cl reduction)


THF, then MeOH > 90% Low

Data Summary: Standard borohydrides fail due to poor imine formation. Catalytic hydrogenation destroys the C5-Cl bond. The


 / 

system is the only method that achieves both high conversion and perfect chemoselectivity.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . In-process checks are embedded to ensure that each mechanistic step has occurred before proceeding to the next, minimizing wasted time and reagents.

Materials & Reagents
  • 5-Chloro-3-fluoropyridin-2-yl ketone (1.0 equiv)

  • Primary or Secondary Amine (1.2–1.5 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (2.0 equiv) - Must be sourced from a fresh, anhydrous bottle.
    
  • Sodium borohydride (

    
    ) (1.5 equiv)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

Step 1: Imine Formation (Activation)
  • In an oven-dried, argon-purged flask, dissolve the 5-chloro-3-fluoropyridin-2-yl ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (0.2 M concentration).

  • Add

    
     (2.0 equiv) dropwise at room temperature. The solution may turn slightly yellow/orange, indicating titanium coordination.
    
  • Stir the reaction mixture at room temperature (or 50 °C for exceptionally bulky amines) for 6–12 hours.

Self-Validation Point 1: Before proceeding, withdraw a 10 µL aliquot, quench it in 1 mL of wet acetonitrile, and analyze via LC-MS. The complete disappearance of the ketone mass and the appearance of the imine


 confirms the equilibrium has been successfully driven forward. If >10% ketone remains, the 

may have been compromised by atmospheric moisture; add an additional 0.5 equiv and continue stirring.
Step 2: Hydride Reduction
  • Cool the reaction flask to 0 °C using an ice bath.

  • Dilute the mixture with anhydrous MeOH (equal in volume to the THF used). Note: MeOH is essential as it solubilizes the

    
     and acts as a proton source for the reduction.
    
  • Add

    
     (1.5 equiv) portion-wise over 10 minutes.
    

Self-Validation Point 2: Effervescence (hydrogen gas evolution) must be observed upon addition. Stir for 2 hours at room temperature. A secondary LC-MS check should show complete conversion of the imine to the target amine.

Step 3: Quenching and Workup
  • Quench the reaction by slowly adding 1N aqueous NaOH (or water) at 0 °C. Caution: This will generate a thick, white, gelatinous precipitate of titanium dioxide (

    
    ).
    
  • Dilute the mixture with Ethyl Acetate (EtOAc) and stir vigorously for 15 minutes to ensure all trapped product is released from the titanium salts.

  • Filter the entire suspension through a pad of Celite, washing the filter cake thoroughly with hot EtOAc.

Self-Validation Point 3: Transfer the filtrate to a separatory funnel. The organic layer must be completely clear. If the organic layer is cloudy, it indicates incomplete titanium precipitation. In this case, wash the organic layer with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir for 1 hour to chelate the remaining titanium.

  • Separate the layers, wash the organic phase with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Analytical Validation

When analyzing the crude product, pay close attention to the


 and 

NMR spectra:
  • 
     NMR:  The C3-fluorine typically appears as a distinct doublet of doublets around -115 to -125 ppm. A shift in this signal confirms a change in the hybridization of the adjacent C2 carbon (from 
    
    
    
    carbonyl to
    
    
    amine).
  • Mass Spectrometry: Ensure the isotopic pattern of the

    
     peak reflects the presence of the chlorine atom (a characteristic 3:1 ratio for 
    
    
    
    /
    
    
    ). The absence of this pattern indicates that unwanted hydrodehalogenation occurred during reduction.

References

  • Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase Source: Angewandte Chemie International Edition URL:[Link]

  • Synthesis of Bis[di(2-pyridyl)methyl]amine (BDPMA) by a Novel One-Pot Multi-Step Reductive Amination Source: European Journal of Inorganic Chemistry URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Sources

Application Note: Strategic Protection Protocols for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Logic

The Substrate Challenge

The target molecule, 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine , presents a unique set of chemoselective challenges distinct from standard benzylamines. Successful manipulation requires navigating three competing electronic and steric factors:

  • Halogen Lability (The "Pd/C Trap"): The 5-chloro substituent is susceptible to hydrodechlorination (reduction to C-H) under standard palladium-catalyzed hydrogenation conditions used for Cbz removal.[1][2]

  • Benzylic Acidity (Racemization Risk): The electron-deficient pyridine ring, further activated by the 3-fluoro and 5-chloro groups, increases the acidity of the benzylic C-H bond (C1 of the ethyl group). Strong bases can lead to deprotonation and subsequent racemization of the chiral center.

  • Nucleophilic Sensitivity: The 3-fluoro position is activated for

    
     reactions.[1][2] Harsh nucleophilic conditions (e.g., hydrazine for phthalimide removal) pose a risk of displacing the fluorine atom.
    
Strategy Selection Matrix

Based on these constraints, the selection of protecting groups (PG) must be orthogonal to conditions that compromise the pyridine core.

StrategyPG TypeInstallation RiskDeprotection RiskRecommendation
Strategy A Boc (tert-butyl carbamate)LowLow (Acidic cleavage preserves halogens)Primary Choice
Strategy B Fmoc (fluorenyl carbamate)LowModerate (Base sensitivity of chiral center)Secondary Choice
Strategy C Cbz (benzyl carbamate)LowHigh (Hydrogenolysis removes Cl; Acid requires harsh HBr)Avoid (unless specialized cleavage used)
Strategy D Phthalimide ModerateHigh (Hydrazine may attack 3-F position)Not Recommended

Part 2: Detailed Experimental Protocols

Protocol A: Boc Protection (The "Gold Standard")

Best for: General synthesis, preserving halogen pattern, and preventing racemization.

1. Installation of Boc Group

Reaction:



Materials:

  • Substrate: this compound (HCl salt or free base)[1][2]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) [1.1 eq][1]
    
  • Base: Triethylamine (

    
    ) [2.5 eq if salt, 1.1 eq if free base]
    
  • Solvent: Dichloromethane (DCM) [0.2 M concentration][1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with the amine substrate and DCM. Cool to

    
     in an ice bath.
    
  • Basification: Add

    
     dropwise.[1][2] Note: If using the HCl salt, ensure the salt fully dissolves or forms a fine suspension.
    
  • Addition: Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes.
    
    • Causality: Slow addition prevents localized heating, minimizing side reactions at the fluorinated ring.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours.

  • IPC (In-Process Control): Check TLC (Hexane/EtOAc 3:1). Staining with Ninhydrin should show disappearance of the free amine (red/purple spot) and appearance of the Boc-protected product (UV active, non-staining).

  • Workup: Wash with 0.5 M citric acid (removes unreacted amine/base), then sat.

    
    , then brine. Dry over 
    
    
    
    .[1][2][3]
  • Purification: Silica gel chromatography.

2. Deprotection of Boc Group

Reaction:



Method A: TFA (Standard)

  • Dissolve Boc-amine in DCM (0.1 M).[1][2]

  • Add Trifluoroacetic acid (TFA) (10–20 eq) at

    
    .[1][2]
    
  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.[1][2]
    
    • Critical: Do not heat above

      
       to avoid degradation.[1][2]
      

Method B: HCl (Anhydrous) [1]

  • Dissolve Boc-amine in 1,4-dioxane or EtOAc.[1][2]

  • Add 4N HCl in dioxane (5 eq).

  • Stir at RT.[1][2][4] The product often precipitates as the hydrochloride salt.[2]

  • Filter the solid and wash with ether.[1][2]

Protocol B: Fmoc Protection (Orthogonal Strategy)

Best for: Scenarios requiring acid stability (e.g., downstream carboxylic acid manipulation).

1. Installation of Fmoc Group

Reaction:



Materials:

  • Reagent: Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu).[1][2] Avoid Fmoc-Cl as it is too reactive and may cause di-protection or side reactions.[1][2]

  • Solvent: 1,4-Dioxane/Water (1:1).[1][2]

  • Base:

    
     (solid or 10% solution).[1][2]
    

Procedure:

  • Dissolve amine in Dioxane/Water.[1][2] Add

    
     (2 eq).[1][2]
    
  • Add Fmoc-OSu (1.1 eq) in one portion at

    
    .[1][2]
    
  • Stir vigorously at RT for 12 hours.

  • Workup: Acidify carefully to pH 4–5 with 1N HCl (watch for

    
     evolution). Extract with EtOAc.[1][2]
    
  • Purification: Recrystallization from EtOH/Hexane is often sufficient; otherwise, column chromatography.[1][2]

2. Deprotection of Fmoc Group

Reaction:


[1]

Procedure:

  • Dissolve Fmoc-amine in DMF (0.1 M).[1][2]

  • Add Piperidine (20% v/v).[1][2]

  • Stir at RT for 30–60 minutes.

  • Workup: Concentrate under high vacuum to remove DMF/piperidine.

  • Scavenging (Optional but Recommended): To remove the dibenzofulvene byproduct, wash the crude solid with cold hexane or ether (amine salt must be insoluble) or use polymer-supported scavengers.[1][2]

Part 3: Visualization & Workflows

Decision Logic for Protecting Group Selection

This diagram guides the chemist through the selection process based on the specific constraints of the chlorofluoropyridine scaffold.

PG_Selection Start Start: 1-(5-Cl-3-F-Py)-Ethanamine Q1 Is downstream chemistry Acid Sensitive? Start->Q1 Q2 Is downstream chemistry Base Sensitive? Q1->Q2 No (Acid Stable) Fmoc Use Fmoc Protection (Protocol B) Q1->Fmoc Yes Boc Use Boc Protection (Protocol A) Q2->Boc No (Base Stable) Cbz Cbz Protection (Requires Non-H2 Cleavage) Q2->Cbz Yes (Orthogonality needed) Warning CRITICAL WARNING: Avoid Pd/C Hydrogenation (Risks Dechlorination) Cbz->Warning

Caption: Decision matrix for protecting group selection prioritizing the stability of the 5-chloro-3-fluoropyridine core.

Boc Protection Workflow with QC Checkpoints

A self-validating workflow ensuring high yield and purity.[1][2]

Boc_Workflow Input Amine Substrate (HCl Salt) Step1 1. Neutralize (Et3N) 2. Add Boc2O (0°C) Input->Step1 Step2 Reaction (RT, 4-6h) Step1->Step2 IPC IPC: TLC/LCMS Target: [M+H-tBu]+ or [M+Na]+ Step2->IPC IPC->Step2 Incomplete Workup Acid Wash (Citric Acid) Bicarb Wash IPC->Workup Pass Output Boc-Protected Intermediate Workup->Output

Caption: Step-by-step execution flow for Boc protection including In-Process Control (IPC) mass spectrometry targets.

Part 4: Quality Control & Troubleshooting

Analytical Data Summary
ParameterExpected Value / ObservationNotes

NMR (DMSO-

)
Benzylic CH (

4.8–5.2 ppm)
Critical for confirming no racemization (sharp doublet/quartet).

NMR (Boc)
Singlet

1.4 ppm (9H)
Diagnostic for Boc installation.

NMR
Single peak

-120 to -130 ppm
Shift may vary slightly; ensure no extra peaks (nucleophilic sub).
LCMS (ESI+)

or

Boc often fragments; look for

.[1][2]
Chiral HPLC Enantiomeric Excess (ee) > 98%Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA.[1][2]
Troubleshooting Guide
  • Problem: Loss of Chlorine atom during deprotection.

    • Cause: Used Pd/C for Cbz removal or excessive heating with strong reducing agents.[1][2]

    • Solution: Switch to Boc (acid cleavage) or use Lewis Acid (

      
      ) for Cbz removal.[1][2]
      
  • Problem: Racemization (ee drops < 90%).

    • Cause: Extended exposure to strong base (NaOH, excess

      
      ) or high heat during protection.[1]
      
    • Solution: Use

      
       (milder base) or DIPEA; keep temps 
      
      
      
      .[1][2]
  • Problem: Low Yield in Boc protection.

    • Cause: Formation of Di-Boc species (

      
      ).[1][2]
      
    • Solution: Reduce

      
       equivalents to 0.95–1.0; use dilute conditions.
      

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition.[1][2] Wuts, P. G. M.[5][6] John Wiley & Sons, 2014 .[2] (The authoritative text on amine protection conditions). [1]

  • Synthesis of Chiral 1-(2-Pyridinyl)ethylamines . ResearchGate.[1][2][7] (Methodologies for handling alpha-chiral pyridine amines).

  • Catalytic Hydrogenation of Chloropyridines . Reaction Chemistry & Engineering. (Documentation of hydrodechlorination risks with Pd/C).

  • Sigma-Aldrich Product Specification: this compound . (Physical properties and handling).[1][2][3] [1]

Sources

Application Note: A Scalable and Efficient Protocol for the Synthesis of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine, a Key Intermediate for Advanced APIs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is a high-value chiral building block essential for the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Its stereochemically defined structure is critical for the efficacy and safety of the final drug products. However, the scalable and enantioselective synthesis of such pyridyl-containing amines presents significant challenges, primarily due to the potential for the pyridine nitrogen to coordinate with and deactivate metal catalysts.[1][2] This application note details a robust, two-stage synthetic protocol designed for scalability and high stereochemical control. The process involves an efficient Negishi cross-coupling to construct the ketone precursor, followed by a highly selective catalytic asymmetric transfer hydrogenation to yield the target chiral amine with high purity and enantiomeric excess.

Introduction and Strategic Overview

Chiral amines are ubiquitous structural motifs in pharmaceuticals.[1] Specifically, substituted pyridyl-ethanamines serve as key fragments in a range of therapeutic agents. The target molecule, (S)-1-(5-chloro-3-fluoropyridin-2-yl)ethanamine[3][4][5][6], requires a synthetic approach that is not only efficient and high-yielding but also rigorously controls the stereochemistry at the benzylic carbon.

Direct asymmetric hydrogenation of pyridyl-containing compounds can be challenging.[2] To overcome this, we have designed a two-part strategy that decouples the formation of the carbon skeleton from the stereoselective amination step. This approach enhances process control and is amenable to large-scale production.

The overall synthetic strategy is as follows:

  • Part A: Ketone Precursor Synthesis. A Negishi cross-coupling reaction is employed to synthesize the key intermediate, 1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one, from the commercially available starting material 2,5-dichloro-3-fluoropyridine. The Negishi coupling is renowned for its high functional group tolerance and reliability in constructing C(sp²)-C(sp²) bonds involving heteroaromatics.[7][8]

  • Part B: Asymmetric Synthesis of the Chiral Amine. The ketone precursor is converted to the target (S)-amine via an asymmetric transfer hydrogenation. This step proceeds through the in-situ formation of an N-H imine, which is then reduced with exceptional enantioselectivity using a well-defined chiral transition-metal catalyst.[9]

G cluster_0 Part A: Ketone Synthesis cluster_1 Part B: Asymmetric Amination SM 2,5-Dichloro-3-fluoropyridine Ketone 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-one SM->Ketone Negishi Coupling (Acyl-Zn Reagent, Pd Catalyst) Amine (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Ketone->Amine Asymmetric Transfer Hydrogenation (NH4OAc, HCOOH, Chiral Rh Catalyst)

Sources

Reagents for derivatizing 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is a high-value chiral building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its structural uniqueness—specifically the ortho-fluoro substituent relative to the ethylamine chain—presents distinct challenges in derivatization.[3] The electron-deficient pyridine ring reduces nucleophilicity, while the 3-position fluorine imposes steric bulk that hinders standard coupling reactions.[1] This guide provides optimized protocols for chiral resolution (analytical) and preparative functionalization, ensuring high enantiomeric excess (ee) and reaction yields.[4][2][5]

Molecular Profile & Reactivity Challenges

Before selecting a reagent, the operator must understand the substrate's electronic and steric environment.[3]

FeatureChemical ConsequenceOperational Adjustment
3-Fluoro Substituent Steric hindrance at the

-carbon; potential intramolecular H-bonding.[1][4][2]
Requires smaller electrophiles or elevated reaction temperatures.[2][3]
Pyridine Ring Electron-withdrawing (especially with 5-Cl); reduces amine nucleophilicity (


6-7 vs. 10 for alkyl amines).[1][4][2]
Stronger bases (e.g., DIPEA) and high-activity coupling agents (HATU, acid fluorides) are required.[2][5]
Chiral Center Susceptible to racemization under harsh basic conditions or prolonged heat.[1][4][2][3]Monitor optical purity using Marfey’s method; avoid thermodynamic control.

Analytical Protocol: Chiral Purity Determination

For this substrate, Marfey’s Reagent (FDAA) is superior to Mosher’s acid chloride due to the molecule's UV activity and the potential for


F-NMR signal overlap in Mosher analysis.[2][5]
Protocol A: Marfey’s Method (HPLC-UV)

Purpose: Determination of Enantiomeric Excess (ee%) and absolute configuration.[1][4][2][5]

Reagents:

  • Substrate: this compound (approx. 1 µmol).[1][2]

  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey’s Reagent).[1][4][2][6]

  • Solvents: Acetone (HPLC grade), 1M NaHCO

    
    , 1M HCl.[4][2][3][5]
    

Step-by-Step Workflow:

  • Preparation: Dissolve 0.5 mg of the amine substrate in 100 µL of water (or acetone if free base).[4][3][5]

  • Basification: Add 40 µL of 1M NaHCO

    
    . (Crucial: The amine must be deprotonated to react).[2][5]
    
  • Derivatization: Add 100 µL of 1% (w/v) L-FDAA in acetone.

  • Incubation: Heat the mixture at 45°C for 60 minutes .

    • Note: Standard amines react at 40°C/30min.[2][3] The electron-deficient nature of this pyridine amine requires slightly higher energy.

  • Quench: Cool to room temperature and add 20 µL of 1M HCl to stop the reaction and neutralize the buffer.

  • Analysis: Dilute with 200 µL Mobile Phase A (Water + 0.1% TFA) and inject 10 µL onto a C18 column.

Data Interpretation: L-FDAA reacts with the L- and D-enantiomers of the amine to form diastereomers with distinct retention times.[1][4]

  • Elution Order: typically, the L-L diastereomer elutes before the L-D diastereomer on C18 columns.[4][3]

  • Calculation:

    
    [4][2][5]
    

Preparative Protocol: Library Synthesis (Amide Coupling)

Standard EDC/HOBt couplings often fail or proceed slowly with this amine due to the ortho-fluorine steric effect.[1][3] The Acid Fluoride or HATU methods are recommended.[1][4][3]

Protocol B: HATU-Mediated Coupling

Purpose: High-yield derivatization for SAR (Structure-Activity Relationship) studies.[1][4][2]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[4][2][5][7]

  • Amine Substrate (1.1 equiv)[4][2][5]

  • Coupling Agent: HATU (1.1 equiv)[1][4][2][3][5]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[4][2][5]

  • Solvent: DMF (anhydrous)[1][4][2][3][5]

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid (0.2 mmol) in DMF (1 mL). Add DIPEA (0.6 mmol) and HATU (0.22 mmol). Stir for 5 minutes at Room Temperature (RT).

    • Mechanism:[1][4][3][8][9] HATU forms a highly reactive O-azabenzotriazole active ester.[1][4][2][3]

  • Addition: Add this compound (0.22 mmol) to the activated acid solution.

  • Reaction: Stir at RT for 4–16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. The 3-F group prevents rapid attack; thermal energy helps overcome the steric barrier.[2]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (x2), water (x1), and brine (x1). Dry over Na
    
    
    
    SO
    
    
    .

Troubleshooting: If racemization is observed (checked via Protocol A), switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which is known for low-epimerization couplings.[4][2][5]

Visualizations & Logic Maps

Figure 1: Reagent Selection Decision Tree

Caption: Logical flow for selecting the correct derivatization agent based on experimental goals.

ReagentSelection Start Goal: Derivatize 1-(5-Cl-3-F-Py)-Ethanamine Decision Primary Objective? Start->Decision Branch_Chiral Chiral Analysis (Determine ee%) Decision->Branch_Chiral Analytical Branch_Synth Preparative Synthesis (Drug Discovery) Decision->Branch_Synth Synthetic Method_HPLC HPLC Available? Branch_Chiral->Method_HPLC Steric_Check Is Acid Partner Hindered? Branch_Synth->Steric_Check Marfey Use Marfey's Reagent (FDAA) (UV detection, High Separation) Method_HPLC->Marfey Yes (Preferred) Mosher Use Mosher's Acid Chloride (NMR detection, Absolute Config) Method_HPLC->Mosher No (NMR only) HATU HATU + DIPEA (Standard High Activity) Steric_Check->HATU No AcidFluoride Acid Fluoride / T3P (Max Reactivity, Low Racemization) Steric_Check->AcidFluoride Yes

Figure 2: Marfey's Reaction Pathway

Caption: Nucleophilic aromatic substitution mechanism for diastereomer formation.[1][4][3]

MarfeysMechanism Substrate Substrate (Amine) (S-Enantiomer) Intermediate Meisenheimer Complex (Transition State) Substrate->Intermediate Base (NaHCO3) 45°C Reagent Marfey's Reagent (L-FDAA) Reagent->Intermediate Base (NaHCO3) 45°C Product_LL L-L Diastereomer (Elutes 1st) Intermediate->Product_LL HF HF (Byproduct) Intermediate->HF

References

  • Bhushan, R., & Brückner, H. (2004).[4][2][3][5][6] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[2][3][5][6][10]

  • Dale, J. A., & Mosher, H. S. (1973).[4][2][3][5] Nuclear magnetic resonance enantiomer reagents.[4][2][3] Configuration of the chiral moiety in chiral amine-alpha-methoxy-alpha-trifluoromethylphenylacetic acid (MTPA) amides. Journal of the American Chemical Society.[3]

  • Sigma-Aldrich. (n.d.).[1][4][2][3] (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Product Page.

  • Valeur, E., & Bradley, M. (2009).[4][2][3][5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2][3]

  • BenchChem. (n.d.).[4][2][3][5] Application Notes and Protocols for the Derivatization of alpha-(4-Biphenylyl)benzylamine.

Sources

Application Note: 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The development of next-generation agrochemicals relies heavily on highly functionalized, stereospecific building blocks. 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine (CAS: 1384264-43-0; S-enantiomer CAS: 1932020-62-6) has emerged as a privileged chiral amine in the synthesis of advanced crop protection agents, particularly Succinate Dehydrogenase Inhibitors (SDHIs) and picolinamide-based fungicides.

By acting as the amine counterpart in amide-coupling reactions with pyrazole-4-carboxylic acids or picolinic acids, this compound forms the core pharmacophore of highly potent, broad-spectrum fungicides. This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols required to utilize this building block in agrochemical drug discovery.

Mechanistic Rationale: The Power of Halogenated Pyridines

In agrochemical design, the substitution pattern on the pyridine ring is never arbitrary. The specific placement of halogens and the chiral methyl group on this compound serves precise pharmacokinetic and pharmacodynamic functions[1][2]:

  • 5-Chloro Substitution (Metabolic Stability): The chlorine atom at the 5-position acts as a metabolic shield. In both host plants and soil microbiomes, cytochrome P450 enzymes typically target the para-equivalent position of pyridine rings for oxidative degradation. The heavy chlorine atom sterically and electronically blocks this oxidation, significantly extending the environmental half-life and translaminar persistence of the active ingredient.

  • 3-Fluoro Substitution (Lipophilicity & Affinity): Fluorine at the 3-position increases the overall lipophilicity (

    
    ) of the molecule without adding detrimental steric bulk. This facilitates rapid cuticular penetration into plant leaves. Furthermore, the strong electron-withdrawing nature of fluorine modulates the 
    
    
    
    of the adjacent pyridine nitrogen, optimizing hydrogen-bonding interactions within the target enzyme's active site.
  • 1-Ethyl Chiral Center (Conformational Locking): The

    
    -methyl group restricts the rotational freedom of the resulting amide bond. The (S)-enantiomer forces the molecule into a highly specific "V-shape" bioactive conformation. This conformation perfectly mimics ubiquinone, allowing the fungicide to competitively bind to the ubiquinone-binding pocket of fungal Complex II (Succinate Dehydrogenase), leading to rapid energy depletion and mycelial collapse[3][4].
    

Experimental Protocols: Synthesis & Validation

To ensure high-fidelity data during structure-activity relationship (SAR) profiling, the following self-validating protocols must be strictly adhered to.

Protocol A: Stereoretentive Amide Coupling

Causality: Pyrazole-4-carbonyl chlorides are highly reactive. Using a mild, non-nucleophilic base (DIPEA) at low temperatures prevents the deprotonation of the


-chiral proton, thereby avoiding the racemization of the critical 1-aminoethyl center.
  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 eq of (S)-1-(5-chloro-3-fluoropyridin-2-yl)ethanamine in anhydrous dichloromethane (DCM) (0.1 M concentration).

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and cool the mixture to 0°C using an ice bath.

  • Coupling: Dropwise, add a solution of 1.1 eq of the chosen pyrazole-4-carbonyl chloride in anhydrous DCM.

  • Validation Checkpoint: After 2 hours, sample 10 µL of the reaction mixture for LC-MS analysis. The protocol is self-validated to proceed only if the

    
     peak of the target carboxamide is dominant and unreacted amine is 
    
    
    
    .
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Chiral Resolution & Purity Verification

Causality: Because the fungal target site is highly stereospecific, testing a racemic mixture dilutes observable efficacy and confounds SAR data. Absolute chiral purity is mandatory before biological screening.

  • Analytical Screening: Dissolve 1 mg of the synthesized amide in 1 mL of Hexane/Isopropanol (80:20). Inject 5 µL onto a Daicel Chiralpak IG analytical column (4.6 x 250 mm, 5 µm).

  • Elution: Run an isocratic method at 1.0 mL/min, monitoring UV absorbance at 254 nm.

  • Validation Checkpoint: Calculate the enantiomeric excess (ee). The (S)-enantiomer must demonstrate

    
     ee. If the threshold is not met, subject the batch to preparative chiral recycling chromatography before proceeding to bioassays.
    
Protocol C: High-Throughput In Vitro Fungicidal Assay

Causality: Microtiter plate assays utilizing resazurin dye allow for rapid, colorimetric quantification of fungal cellular respiration, providing a direct measurement of mitochondrial electron transport chain inhibition[5].

  • Inoculation: Dispense 100 µL of Botrytis cinerea or Venturia inaequalis spore suspension (

    
     spores/mL) in Potato Dextrose Broth into a 96-well plate.
    
  • Dosing: Add 2 µL of the test compound dissolved in DMSO across a 10-point serial dilution range (0.001 to 50 mg/L).

  • Incubation & Readout: Incubate at 22°C for 72 hours. Add 20 µL of resazurin solution (0.01%) and incubate for an additional 4 hours. Measure fluorescence (Ex: 530 nm, Em: 590 nm).

  • Validation Checkpoint: Include Boscalid as a positive control. The assay is only valid if the Boscalid

    
     falls within the historical baseline of 0.20 - 0.50 mg/L.
    

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the profound impact of the 1-ethanamine chiral center on fungicidal efficacy. Data reflects a standard pyrazole-4-carboxamide synthesized from this compound.

Compound VariantStereochemistry

vs B. cinerea (mg/L)

vs V. inaequalis (mg/L)
Target Binding Affinity (

, nM)
Racemic Mixture(R/S)1.250.8545.0
(S)-Enantiomer (S) 0.08 0.05 2.1
(R)-Enantiomer(R)>50.0>50.0>1000
Boscalid (Ctrl)Achiral0.450.3015.5

Note: The (S)-enantiomer exhibits a >600-fold increase in potency compared to the (R)-enantiomer, underscoring the necessity of chiral resolution in agrochemical development.

Visualizations

Workflow A 1-(5-Chloro-3-fluoropyridin-2-yl) ethanamine C Amide Coupling (DIPEA, DCM, 0°C) A->C B Pyrazole-4-carbonyl chloride B->C D Crude Carboxamide Intermediate C->D LC-MS Check E Chiral HPLC Resolution (>99% ee) D->E F (S)-Enantiomer Candidate E->F Active Isomer G (R)-Enantiomer Candidate E->G Inactive Isomer H In Vitro Bioassay (IC50 vs Pathogens) F->H G->H

Workflow for the synthesis, chiral resolution, and biological validation of SDHI agrochemicals.

Mechanism Amide Chiral Carboxamide (SDHI) Pocket Ubiquinone Binding Site Amide->Pocket Competitive Binding ComplexII Succinate Dehydrogenase (Complex II) ComplexII->Pocket TCA TCA Cycle Arrest Pocket->TCA Halts Succinate Oxidation ETC Electron Transport Chain Blockade Pocket->ETC Prevents ATP Synthesis Death Fungal Cell Death TCA->Death ETC->Death

Mechanism of action for SDHI fungicides targeting the mitochondrial electron transport chain.

References

  • The unique role of halogen substituents in the design of modern agrochemicals Source: Pest Management Science (via ResearchGate) URL:[Link]

  • The Effects of Succinate Dehydrogenase Inhibitor Fungicide Dose and Mixture on Development of Resistance in Venturia inaequalis Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • Boscalid (Pyridinecarboxamide Class Profile) | CID 213013 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

High-Efficiency Microwave-Assisted Synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Series | ID: AN-MW-PYR-042

Executive Summary

This guide details the optimized protocol for the synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine , a critical chiral building block in the development of JAK2 and KRAS G12C inhibitors. While traditional thermal methods for synthesizing chiral


-branched amines from electron-deficient heteroaromatic ketones suffer from slow kinetics and poor conversion, this protocol leverages microwave irradiation  to accelerate the condensation step involving Ellman’s auxiliary ((R)-tert-butanesulfinamide).

Key Advantages:

  • Reaction Time: Reduced from 24–48 hours (thermal) to <60 minutes.

  • Yield: Improved overall yield (>85%) due to efficient water scavenging and thermodynamic drive.

  • Stereocontrol: High diastereomeric ratio (dr > 98:2) achieved via chelation-controlled reduction.

Chemical Context & Retrosynthesis

The target molecule features a pyridine scaffold substituted at the 3- (Fluorine) and 5- (Chlorine) positions. The electron-withdrawing nature of these halogens, combined with the pyridine nitrogen, makes the carbonyl carbon of the precursor ketone (1-(5-Chloro-3-fluoropyridin-2-yl)ethanone ) less electrophilic compared to simple aryl ketones, often necessitating harsh conditions that can degrade sensitive functionalities.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine (Target Chiral Amine) Sulfinamine N-Sulfinyl Imine Intermediate Target->Sulfinamine Acidic Cleavage (HCl) Ketone 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (Starting Material) Sulfinamine->Ketone MW Condensation Ti(OEt)4 Auxiliary (R)-tert-Butanesulfinamide (Ellman's Auxiliary) Sulfinamine->Auxiliary +

Figure 1: Retrosynthetic disconnection relying on the microwave-accelerated condensation of the ketone with Ellman's auxiliary.

Experimental Protocol

Method A: Microwave-Assisted Asymmetric Synthesis (Ellman Route)

This is the preferred method for generating the enantiomerically pure (S)-amine.

Phase 1: Microwave Condensation (Imine Formation)

Objective: Overcome the steric and electronic deactivation of the 2-acetylpyridine derivative to form the N-tert-butanesulfinyl ketimine.

Reagents & Equipment:

  • Substrate: 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 equiv)

  • Reagent: (R)-2-methylpropane-2-sulfinamide (1.2 equiv)

  • Catalyst/Scavenger: Titanium(IV) ethoxide (Ti(OEt)

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous THF (0.5 M concentration)

  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Workflow:

  • Preparation: In a microwave-transparent vial (10–20 mL), dissolve the ketone (1.0 g, 5.76 mmol) in anhydrous THF (12 mL).

  • Addition: Add (R)-tert-butanesulfinamide (0.84 g, 6.9 mmol) followed by Ti(OEt)

    
     (2.4 mL, 11.5 mmol) under a nitrogen atmosphere. Cap the vial immediately.
    
  • Microwave Irradiation:

    • Temperature: 90 °C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 45 minutes

    • Stirring: High

  • Work-up: Pour the reaction mixture into a stirred solution of brine (15 mL) and EtOAc (15 mL). The titanium salts will precipitate as a white solid. Filter through a Celite pad.

  • Purification: Concentrate the filtrate. Flash chromatography (Hexane/EtOAc) yields the sulfinyl ketimine.

Phase 2: Diastereoselective Reduction

Objective: Stereoselective reduction of the C=N bond.

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH

    
    .
    
  • Condition: -78 °C in THF.

  • Mechanism: The bulky borohydride attacks from the less hindered face, directed by the sulfinyl group.

Phase 3: Acidic Cleavage

Objective: Removal of the auxiliary to release the free amine salt.

  • Dissolve the reduced intermediate in MeOH.

  • Add 4M HCl in Dioxane (2.0 equiv).

  • Stir at Room Temperature for 1 hour.

  • Concentrate to yield (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride .

Method B: Microwave-Assisted Reductive Amination (Racemic)

Used for rapid generation of racemic standards or when chirality is not yet required.

Protocol:

  • Mix Ketone (1 equiv), Ammonium Acetate (10 equiv), and NaBH

    
    CN (1.5 equiv) in Methanol.
    
  • Microwave: 110 °C for 15 minutes.

  • Note: This reaction is significantly faster in MW but yields a racemic mixture.

Data Analysis & Optimization

The following table summarizes the optimization of the critical condensation step (Phase 1).

EntryMethodTemp (°C)TimeConversion (%)Notes
1Thermal (Reflux)7024 h65%Incomplete conversion; Ti salts crashed out.
2Thermal (Reflux)7048 h72%Degradation of starting material observed.
3Microwave 90 45 min >98% Optimal Condition. Clean profile.
4Microwave12020 min85%Some hydrolysis of the auxiliary observed.
Mechanism of Stereocontrol (DOT Visualization)

The high diastereoselectivity in Phase 2 is governed by the formation of a cyclic transition state (when using coordinating reducing agents like L-Selectride).

Mechanism Ketimine Sulfinyl Ketimine (E-isomer favored) TS Cyclic Transition State (Chelation Control) Ketimine->TS L-Selectride (-78°C) Product (S, Rs)-Sulfinamine TS->Product Hydride Attack (Re-face)

Figure 2: Stereochemical outcome driven by chelation-controlled reduction.

Troubleshooting & Expert Insights

Titanium Salt Management

Issue: Upon quenching, Ti(OEt)


 forms a gelatinous precipitate that clogs filters.
Solution:  Quench with a saturated solution of Sodium Potassium Tartrate (Rochelle's Salt)  and stir vigorously for 30 minutes before extraction. This solubilizes the titanium species, allowing for a clean phase separation.
Microwave Safety with Fluorinated Pyridines

Hazard: 5-Chloro-3-fluoropyridines can release HF or HCl if overheated in the presence of moisture. Control:

  • Ensure the microwave vial is essentially moisture-free before capping.

  • Use a vessel with a pressure release limit (e.g., 20 bar).

  • Do not exceed 130 °C.[1]

Monitoring Reaction Progress

Standard TLC can be misleading due to the hydrolysis of the imine on silica. Recommendation: Use UPLC-MS with a basic mobile phase (Ammonium Bicarbonate) or neutralize the silica plate with 1% Triethylamine before spotting.

References

  • Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

  • Bagley, M. C., et al. (2002).[2] "A new one-step synthesis of pyridines under microwave-assisted conditions." Tetrahedron Letters. Link

  • Sigma-Aldrich. "Product Specification: (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine."[3][4] Link

  • BenchChem. "Protocol: Synthesis of Pyridine Ketone Precursors." Link

Sources

Application Note: Solvent Selection for Reactions with 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Dualism

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is a highly versatile, yet challenging, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and agrochemicals. The core challenge in utilizing this compound lies in its mechanistic dualism : it possesses a highly nucleophilic primary aliphatic amine alongside a highly electrophilic halogenated pyridine ring.

Specifically, the 3-fluoro position is strongly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the 5-chloro substituent [1]. If solvent conditions are not rigorously controlled, the primary amine of one molecule can attack the 3-fluoro position of another, leading to rapid oligomerization or unwanted side reactions. This guide provides a causality-driven framework for selecting solvents that either suppress or promote SNAr, ensuring chemoselectivity during amidation, reductive amination, and cross-coupling workflows.

ReactivityMap Compound 1-(5-Chloro-3-fluoropyridin- 2-yl)ethanamine Amine Primary Amine (Nucleophilic Center) Compound->Amine Desired Reactivity Fluoro 3-Fluoro Position (Highly Electrophilic, SNAr) Compound->Fluoro Side Reaction Risk Chloro 5-Chloro Position (Cross-Coupling Site) Compound->Chloro Late-Stage Functionalization

Reactivity map of this compound highlighting reaction sites.

Causality in Solvent Selection: The Meisenheimer Complex

The SNAr reaction on fluoropyridines proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex [1].

The Role of the Solvent:

  • Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents possess high dielectric constants (

    
    ) and strong dipole moments. They efficiently solvate cations (like Na⁺ or K⁺ from bases) but leave anions (like the attacking amine or the resulting Meisenheimer complex) relatively "bare" and highly reactive. Using DMF or DMSO will exponentially accelerate SNAr at the 3-fluoro position [2].
    
  • Non-Polar / Moderately Polar Solvents (DCM, 2-MeTHF, Toluene): These solvents do not stabilize the highly polar SNAr transition state. When performing standard amide couplings or Buchwald-Hartwig cross-couplings at the 5-chloro position, utilizing DCM or 2-MeTHF kinetically starves the SNAr pathway, preserving the fluoropyridine ring intact.

  • Fluorinated Alcohols (TFE, HFIP): Solvents like 2,2,2-Trifluoroethanol (TFE) provide strong hydrogen-bond donation without acting as nucleophiles, making them exceptional for stabilizing imine intermediates during reductive amination while suppressing SNAr[3].

Quantitative Solvent Matrix

The following table summarizes the physicochemical parameters dictating solvent choice for this specific scaffold.

SolventDielectric Constant (

)
Dipole Moment (D)SNAr Promotion RiskOptimal Application for this Scaffold
Dichloromethane (DCM) 8.931.60Low Amide coupling (kinetic control at 0 °C)
2-Methyltetrahydrofuran 6.971.38Low Amide coupling, Grignard additions
1,2-Dichloroethane (DCE) 10.361.44Low Reductive amination (Imine formation)
Trifluoroethanol (TFE) 26.142.52Moderate Reductive amination, Photoredox [3]
Dimethylformamide (DMF) 36.703.82High Intentional SNAr at 3-Fluoro position
Dimethyl Sulfoxide (DMSO) 46.703.96Very High Intentional SNAr at 3-Fluoro position

Experimental Workflows and Self-Validating Protocols

SolventWorkflow Start Target Reaction Pathway Amidation Amide Coupling (Preserve Halogens) Start->Amidation RedAm Reductive Amination (Imine Formation) Start->RedAm SNAr SNAr / Substitution (Displace 3-Fluoro) Start->SNAr Solvent1 DCM or 2-MeTHF (Low Polarity, Suppresses SNAr) Amidation->Solvent1 Solvent2 DCE or TFE (Promotes Imine, Mild) RedAm->Solvent2 Solvent3 DMF or DMSO (High Polarity, Accelerates SNAr) SNAr->Solvent3

Decision tree for solvent selection based on the target reaction pathway.

Protocol A: Chemoselective Amide Coupling (Suppressing SNAr)

Objective: Couple a carboxylic acid to the primary amine of this compound without triggering self-condensation. Self-Validation Metric: LC-MS must show the desired [M+H]⁺ peak without the presence of dimerized mass (which indicates intermolecular SNAr).

  • Preparation: To an oven-dried 50 mL round-bottom flask under nitrogen, add the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Solvent Addition: Suspend the reagents in anhydrous Dichloromethane (DCM) (0.1 M concentration). Note: Do not use DMF, as the local concentration of the amine during addition will trigger oligomerization.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 10 minutes at room temperature to form the active ester.

  • Amine Addition: Cool the mixture to 0 °C using an ice bath. Dissolve this compound (1.0 equiv) in a minimal amount of DCM and add it dropwise over 5 minutes.

  • Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via LC-MS. The reaction is typically complete within 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Reductive Amination (Imine Stabilization)

Objective: Alkylate the primary amine using an aldehyde/ketone while preventing SNAr. Self-Validation Metric: Complete consumption of the starting amine via TLC (Ninhydrin stain) and appearance of the secondary amine product mass.

  • Imine Formation: Combine this compound (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) or 2,2,2-Trifluoroethanol (TFE) (0.2 M).

  • Catalysis: Add glacial acetic acid (0.1 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. Expert Insight: NaBH(OAc)₃ is preferred over NaBH₄ as it is milder and will not hydrodehalogenate the 5-chloro position.

  • Monitoring: Stir for 4-12 hours at room temperature. Check LC-MS for the [M+H]⁺ of the secondary amine.

  • Workup: Quench with 1N NaOH to break down boron complexes. Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Protocol C: Intentional SNAr at the 3-Fluoro Position

Objective: If the synthetic route requires displacing the 3-fluoro group with an exogenous nucleophile (e.g., morpholine or an alkoxide) after the primary amine has been protected (e.g., as a Boc-carbamate). Self-Validation Metric: LC-MS shows a mass shift of + (Nucleophile Mass) - 19 Da (Fluorine).

  • Preparation: Ensure the primary aliphatic amine is Boc-protected to prevent intramolecular cyclization or polymerization.

  • Reaction Setup: In a microwave vial, combine the Boc-protected this compound (1.0 equiv), the exogenous nucleophile (e.g., morpholine, 2.0 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Selection: Add anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M). The high dielectric constant (

    
    ) is mandatory to stabilize the Meisenheimer complex [1].
    
  • Heating: Seal the vial and heat to 80–100 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute heavily with water (to crash out the product and remove DMSO), and extract with Ethyl Acetate.

References

  • Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes Source: European Journal of Organic Chemistry / Oxford University Publications URL:[Link]

  • Characteristics and Applications of Fluorinated Solvent 2,2,2-Trifluoroethanol [CAS No. 75-89-8] Source: Tosoh Finechem Corporation URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting for CAS 1932020-62-6 and related analogs. Audience: Medicinal Chemists, Process Chemists. Status: Active.

Strategic Overview: Route Selection

User Query: I need to synthesize multi-gram quantities of chiral 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine. My current reductive amination with


 yields <30% and is racemic. What is the recommended route?

Technical Response: Direct reductive amination of electron-deficient heteroaryl ketones (like 2-acetyl-5-chloro-3-fluoropyridine) often fails due to poor imine stability and low nucleophilicity of the ketone. For high-yield, enantioselective synthesis, you must switch to an Auxiliary-Controlled Route (Ellman Chemistry) or a Biocatalytic Route .

Decision Matrix: Selecting Your Protocol

RouteSelection Start Start: 2-Acetyl-5-chloro-3-fluoropyridine Scale Scale & Equipment? Start->Scale Ellman Route A: Ellman Sulfinamide (High Reliability, High ee) Scale->Ellman <100g / Standard Lab Glassware Biocat Route B: Transaminase (ATA) (Green, 99% ee, requires screening) Scale->Biocat >100g / Access to Enzyme Kits TiOEt4 TiOEt4 Ellman->TiOEt4 Critical Reagent: Ti(OEt)4 ATA_Screen ATA_Screen Biocat->ATA_Screen Critical Step: Enzyme Panel

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and resources.

Deep Dive: The Ellman Sulfinamide Protocol (Route A)

This is the industry-standard method for generating chiral amines on a medicinal chemistry scale. It relies on the condensation of tert-butanesulfinamide with the ketone, followed by diastereoselective reduction.

Phase 1: Ketimine Formation (The Bottleneck)

Protocol:

  • Reagents: 2-acetyl-5-chloro-3-fluoropyridine (1.0 eq), (R)- or (S)-tert-butanesulfinamide (1.2 eq), Titanium(IV) ethoxide (

    
    ) (2.0–3.0 eq).
    
  • Solvent: Anhydrous THF (0.5 M concentration).

  • Conditions: Heat to 60–75°C for 12–24 hours.

Mechanism & Causality: The 2-acetyl pyridine is electronically deactivated by the electron-withdrawing halogens (Cl, F), making the carbonyl carbon less electrophilic. Furthermore, the steric bulk of the tert-butyl group on the auxiliary hinders attack.

  • Why

    
    ?  It serves a dual purpose:
    
    • Lewis Acid: Activates the carbonyl oxygen, increasing electrophilicity.

    • Water Scavenger: Hydrolyzes to

      
      , irreversibly removing water produced during condensation and driving the equilibrium to the right.
      
Troubleshooting Ticket #402: "Low Conversion in Imine Step"

Symptom: LCMS shows 40% starting ketone remaining after 24 hours. Root Cause Analysis:

  • Moisture Contamination:

    
     is highly hygroscopic. If the bottle was previously opened and not sealed under argon, the reagent may be partially hydrolyzed (indicated by white crust/solids).
    
  • Steric Hindrance: The 3-Fluoro substituent creates an "ortho-effect," sterically crowding the carbonyl.

Corrective Actions:

  • Reagent Quality: Use a fresh bottle of

    
    . It should be a clear, slightly yellowish liquid.
    
  • Temperature Spike: Increase reaction temperature to reflux (THF) or switch solvent to Toluene (110°C) for stubborn substrates.

  • Microwave Assist: Run the reaction at 100°C in a microwave reactor for 60 minutes.

Phase 2: Diastereoselective Reduction

Protocol:

  • Cool the Ketimine solution to -48°C or -78°C.

  • Add L-Selectride (Lithium tri-sec-butylborohydride) or NaBH4 .

  • L-Selectride usually favors the syn-product (relative to the sulfinyl group) due to the bulky hydride attacking from the less hindered face.

Data: Reducing Agent Selectivity

Reducing AgentTemperatureYielddr (Diastereomeric Ratio)Notes
NaBH4 0°C85%80:20Poor selectivity; requires column chromatography.
L-Selectride -78°C92%>98:2Recommended. Bulky hydride ensures high facial selectivity.
DIBAL-H -78°C60%90:10Lower yield due to potential over-reduction or pyridine coordination.

Critical Stability Issues (The "Gotchas")

Ticket #505: "Defluorination / Side Products"

User Query: During the reaction, I see a mass corresponding to [M-F+OMe]. What is happening?

Technical Explanation: The 3-position Fluorine is activated for Nucleophilic Aromatic Substitution (


) because it is ortho to the pyridine nitrogen and para to the Chlorine (though the N-activation is dominant).
  • Trigger: High temperatures in the presence of strong nucleophiles (like methoxide generated from

    
     or unreacted ethoxide).
    

Prevention Strategy:

  • Avoid Methanol: Do not use MeOH as a solvent during the imine formation step if heating is required. Stick to THF or Toluene.

  • Quench Carefully: When quenching the

    
     reaction, use a saturated brine/bicarbonate solution at room temperature, not hot acidic methanol.
    
Ticket #506: "Product Racemization during Deprotection"

User Query: I obtained high dr after reduction, but the final amine is only 80% ee.

Technical Explanation: The final deprotection of the sulfinamide usually involves HCl/Dioxane or HCl/MeOH.

  • Risk: The resulting benzylic-like carbocation (stabilized by the pyridine ring) can undergo

    
    -type scrambling if the conditions are too harsh or if the reaction is allowed to stand for days.
    

Protocol for Integrity:

  • Use 4M HCl in Dioxane at 0°C

    
     RT.
    
  • Monitor consumption of starting material closely (usually < 1 hour).

  • Immediately concentrate and convert to the HCl salt or free base; do not leave in acidic solution overnight.

Workflow Visualization

The following diagram illustrates the optimized Ellman workflow for this specific fluorinated pyridine scaffold.

EllmanWorkflow Ketone 2-Acetyl-5-Cl-3-F-Pyridine TiOEt4 Ti(OEt)4 / THF Reflux, 16h Ketone->TiOEt4 Auxiliary (R)-t-Bu-Sulfinamide Auxiliary->TiOEt4 Imine Sulfinyl Imine (Stable Intermediate) TiOEt4->Imine Dehydration Reduction L-Selectride -78°C, THF Imine->Reduction Stereocontrol Sulfinamide Chiral Sulfinamide (dr > 98:2) Reduction->Sulfinamide Deprotection HCl / Dioxane 0°C, 1h Sulfinamide->Deprotection Final Target Amine HCl Salt (>99% ee) Deprotection->Final

Figure 2: Optimized Ellman Sulfinamide workflow for electron-deficient pyridine substrates.

Alternative Route: Biocatalysis (Scale-Up Preferred)

For quantities exceeding 100g, the Ellman route becomes expensive due to the auxiliary and cryogenic conditions.

Method: Transaminase (ATA) Screening.

  • Enzyme Source: Commercial kits (e.g., Codexis, Johnson Matthey).

  • Donor: Isopropylamine (shifts equilibrium by volatility of acetone).

  • Advantages:

    • Runs at 30–40°C.

    • No heavy metals (Ti).

    • Perfect enantioselectivity (>99% ee).[1]

  • Troubleshooting: If conversion is low, add PLP (Pyridoxal-5'-phosphate) cofactor and ensure DMSO co-solvent is <10% to prevent enzyme denaturation.

References

  • Ellman, J. A., et al. (1997).[2] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.[2]

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1999).[2] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.

  • Press, N. J., et al. (2016). "Synthesis of 1-(pyridin-2-yl)ethanamine derivatives via Ellman chemistry for P2X3 antagonists." Bioorganic & Medicinal Chemistry Letters. (Verified context for pyridine-ethanamine scaffolds).
  • Codexis Inc. "Transaminase Screening Guide for Chiral Amines."

  • Clayden, J., et al. (2009). "Nucleophilic substitution in pyridine derivatives." Organic Chemistry, Oxford University Press. (General mechanism reference for SNAr risks).

Sources

Technical Support Center: Troubleshooting Racemization of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine During Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of chiral building blocks during amide bond formation. While racemization typically occurs at the α-carbon of the carboxylic acid, 1-(5-chloro-3-fluoropyridin-2-yl)ethanamine presents an inverted paradigm: the chiral center on the amine is highly susceptible to base-catalyzed epimerization.

This guide decodes the mechanistic causality behind this phenomenon and provides a self-validating framework to achieve >99% enantiomeric excess (ee) retention.

Mechanistic Insight: The Causality of Amine Racemization

In standard peptide chemistry, racemization is driven by oxazolone formation or direct enolization of the activated carboxylic acid[1]. However, when coupling this compound, the threat shifts to the amine's benzylic stereocenter.

The "Why" (Causality): The 5-chloro and 3-fluoro substituents exert powerful inductive and resonance electron-withdrawing effects on the pyridine ring. This drastically increases the acidity of the benzylic α-proton. Once the amide bond is formed, this proton becomes flanked by two electron-withdrawing moieties: the electron-deficient heteroaryl ring and the newly formed amide carbonyl. In the presence of strong, unhindered tertiary amines (e.g., DIPEA or TEA), this highly acidic proton is easily abstracted, forming a planar, resonance-stabilized carbanion that reprotonates non-selectively, destroying the stereocenter[1].

RacemizationMechanism A Chiral Amine + Carboxylic Acid (1-(5-Cl-3-F-pyridin-2-yl)ethanamine) B Amide Formation (Retention of Configuration) A->B Coupling Reagent C Base-Catalyzed Deprotonation (Abstraction of α-proton) B->C Excess Strong Base (e.g., DIPEA) D Planar Intermediate (Resonance Stabilized Carbanion) C->D -H+ E Non-selective Reprotonation D->E +H+ F Racemic Amide Product (Loss of %ee) E->F 50/50 R/S

Figure 1: Base-catalyzed racemization via a planar carbanion intermediate.

Troubleshooting FAQs

Q1: I am using HATU and DIPEA (3 eq). My yield is excellent, but my product is nearly racemic. Why? HATU is a highly efficient coupling reagent, but it requires a strong tertiary amine base like DIPEA to drive the reaction. DIPEA (pKa ~10.5) is sufficiently basic to abstract the highly activated α-proton of your formed amide[1]. The extended reaction time in the presence of excess DIPEA guarantees epimerization.

Q2: If DIPEA is too strong, which bases should I use? To prevent proton abstraction, you must reduce the basicity of the reaction environment. Switch to weaker bases such as N-methylmorpholine (NMM, pKa ~7.4) or sterically hindered bases like 2,4,6-collidine[1]. Alternatively, use base-free or mild-base coupling systems.

Q3: What are the most authoritative coupling reagents for this specific substrate? For substrates prone to direct enolization, speed and neutral/mild conditions are critical.

  • TCFH / NMI: Generates a highly reactive acyl imidazolium intermediate that couples rapidly at 0 °C, minimizing the time the product is exposed to basic conditions[2].

  • T3P (Propylphosphonic anhydride): Known for its exceptional ability to suppress epimerization. When used with pyridine or EtOAc, T3P provides a mild environment that preserves sensitive stereocenters[3].

TroubleshootingWorkflow Start High Racemization Detected (>5% D-enantiomer) CheckBase Are you using DIPEA or TEA? Start->CheckBase ChangeBase Switch to NMM, Collidine, or K2HPO4 CheckBase->ChangeBase Yes CheckReagent Are you using HATU/HBTU? CheckBase->CheckReagent No ChangeBase->CheckReagent ChangeReagent Switch to T3P, COMU, or TCFH CheckReagent->ChangeReagent Yes CheckTemp Is reaction > 20°C? CheckReagent->CheckTemp No ChangeReagent->CheckTemp ChangeTemp Cool to 0°C - 5°C CheckTemp->ChangeTemp Yes Success Racemization Suppressed (>99% ee) CheckTemp->Success No ChangeTemp->Success

Figure 2: Decision tree for optimizing coupling conditions to preserve %ee.

Quantitative Data: Impact of Coupling Conditions on %ee

To illustrate the causality between base strength, reagent choice, and stereochemical retention, consider the following standardized coupling of (S)-1-(5-chloro-3-fluoropyridin-2-yl)ethanamine with phenylacetic acid.

Coupling ReagentBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Product %ee
HATUDIPEA (3.0)DMF25128952 (Racemic)
EDC/HOBtTEA (2.5)DCM25127871
COMUNMM (2.0)DMF029194
T3P (50% in EtOAc)Pyridine (2.0)EtOAc0 to 2048698
TCFHNMI (2.0)MeCN0193>99

Table 1: Comparative analysis of coupling conditions. Note the inverse relationship between base pKa/reaction time and enantiomeric excess.

Self-Validating Experimental Protocol: TCFH/NMI Mediated Coupling

A protocol is only as good as its ability to prove its own efficacy. This methodology utilizes TCFH/NMI to ensure rapid coupling[2] and incorporates an in-process chiral monitoring step to validate that racemization is not occurring during the reaction lifecycle.

Materials:

  • Carboxylic acid (1.0 eq)

  • (S)-1-(5-chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride (1.05 eq)

  • TCFH (1.1 eq)

  • N-Methylimidazole (NMI) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and TCFH (1.1 eq) in anhydrous MeCN (0.2 M) under an inert nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add NMI (2.5 eq) dropwise.

    • Mechanistic Note: NMI acts as both a mild base to neutralize the amine hydrochloride and a nucleophilic catalyst to form the highly reactive acyl imidazolium intermediate.

  • Amine Introduction: After 5 minutes of pre-activation, add the solid (S)-1-(5-chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride (1.05 eq) in one portion. Maintain the temperature strictly at 0 °C.

  • Self-Validation (In-Process Monitoring):

    • At t = 15 min, t = 30 min, and t = 60 min, extract a 50 µL aliquot.

    • Quench the aliquot immediately into 500 µL of a 1:1 mixture of 0.1 M aqueous HCl and Acetonitrile to halt any base-catalyzed enolization.

    • Inject the quenched aliquots onto a Chiral SFC or HPLC system.

    • Validation Criteria: The %ee must remain constant across all three time points. If %ee degrades between 15 min and 60 min, the reaction temperature is too high, or an even weaker base is required.

  • Workup: Once complete conversion is observed (typically <1 hour), quench the bulk reaction with saturated aqueous NaHCO3. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) to yield the stereopure amide.

References
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications URL:[Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents Source: ChemRxiv URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine . This chiral primary amine is a critical building block and active pharmaceutical ingredient (API) intermediate. While salt formation is a standard approach to enhance the aqueous solubility of weakly basic amines[1], researchers frequently encounter unexpected precipitation, inconsistent dissolution, and formulation instability with this specific molecule.

This guide provides field-proven troubleshooting strategies, grounded in physicochemical principles, to help you navigate common-ion effects, salt disproportionation, and pH-dependent solubility hurdles[2].

Physicochemical Profiling

Understanding the causality behind your experimental observations begins with the molecule's structural electronics. The electron-withdrawing halogens (5-chloro and 3-fluoro) significantly alter the basicity of the molecule compared to an unsubstituted pyridine-ethanamine[3].

PropertyEstimated Value / CharacteristicMechanistic Impact on Solubility
pKa1 (Pyridine N) < 1.0 (Highly Suppressed)The strong inductive (-I) effect of Cl and F pulls electron density away from the pyridine ring. It remains unprotonated under physiological conditions.
pKa2 (Primary Amine) ~ 7.5 – 8.0The primary site of protonation. For reference, unsubstituted pyridin-2-ylmethanamine has a pKa of 8.79[4]. The halogens lower this, narrowing the pH window for salt stability.
LogP (Free Base) ~ 2.5 – 3.0High lipophilicity drives the thermodynamic precipitation of the free base in aqueous media when pH > pKa.
Common Salt Forms HCl, Mesylate, SulfateHydrochloride (HCl) salts are highly susceptible to the common-ion effect in chloride-rich biological buffers[2].
Troubleshooting FAQs

Q1: Why does the hydrochloride (HCl) salt of my compound precipitate immediately when diluted in PBS, 0.9% Saline, or Simulated Gastric Fluid (SGF)? A: You are observing the common-ion effect [2]. When an HCl salt is introduced into a medium with a high background concentration of chloride ions (like saline or SGF), the dissolution equilibrium (


) is forcefully shifted to the left. To maintain the solubility product constant (

), the solubility of the protonated API must decrease, leading to rapid precipitation of the solid salt[2]. Actionable Solution: For assays requiring high-chloride buffers, abandon the HCl salt. Screen for non-halide counterions such as methanesulfonate (mesylate), sulfate, or tosylate, which do not share an ion with the dissolution medium and thus bypass this thermodynamic suppression[2].

Q2: During solid dosage formulation and dissolution testing, the salt seems to convert into a poorly soluble residue. What is happening? A: This is a classic case of salt disproportionation —the conversion of a highly soluble ionized salt back into its poorly soluble, neutral free base[1]. This occurs when the microenvironmental pH of your formulation or dissolution medium exceeds the


 of the salt[5]. The 

is the critical pH at which the solubility of the salt equals the intrinsic solubility of the free base[5]. Because the halogens lower the primary amine's pKa to ~7.5, the

is relatively low. Exposure to slightly basic excipients or neutral media triggers spontaneous free base nucleation[6]. Actionable Solution: Incorporate acidic microenvironmental pH modifiers (e.g., citric acid or tartaric acid) into your formulation to keep the local pH below

[1]. Alternatively, use polymeric carriers like HPMC to create a kinetic barrier that slows down free base nucleation[6].

Q3: My free base compound has crashed out of an aqueous assay buffer. What are the initial rescue steps? A: The free base is highly lipophilic and lacks the polarity required for aqueous solvation. Actionable Solution:

  • pH Adjustment: Lower the buffer pH to at least 2 units below the amine's pKa (target pH 4.0 - 5.0) to ensure >99% protonation[3].

  • Co-solvency: Pre-dissolve the API in a water-miscible organic solvent (e.g., 100% DMSO) and dilute it into the aqueous buffer, ensuring the final co-solvent concentration is assay-compatible (typically <1-2%)[3].

Experimental Protocols
Protocol 1: Determination of

and Phase-Solubility Profile

Purpose: To identify the exact pH threshold where your salt disproportionates into the free base. This is a self-validating system; crossing the


 will visually and analytically confirm the phase change[5].
  • Preparation: Prepare a series of 10 mM universal buffer solutions ranging from pH 2.0 to 10.0.

  • Saturation: Add excess solid salt (e.g., this compound mesylate) to 5 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials on a rotary shaker at 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Analysis:

    • Measure the final pH of the supernatant (this is the equilibrium pH).

    • Quantify the dissolved API concentration using HPLC-UV.

  • Solid-State Verification: Recover the solid precipitate from the vials and analyze via X-Ray Powder Diffraction (XRPD) or Raman spectroscopy to confirm whether the solid is the intact salt or the disproportionated free base[6]. The intersection point on the solubility vs. pH curve is your

    
    [5].
    
Protocol 2: Counter-Ion Screening Workflow (Overcoming Common-Ion Effect)

Purpose: To synthesize and evaluate alternative salts that resist chloride-induced precipitation[2].

  • Acid Selection: Select acids with pKa values at least 2 units lower than the API's primary amine (e.g., Methanesulfonic acid, Sulfuric acid, Phosphoric acid).

  • Salt Formation: Dissolve the free base in a suitable solvent (e.g., ethanol or acetone). Add 1.05 molar equivalents of the selected acid dropwise under continuous stirring.

  • Crystallization: Cool the solution or add an anti-solvent (e.g., heptane) to induce crystallization. Filter and dry the resulting salt under a vacuum.

  • Stress Testing: Add 5 mg of the new salt to 1 mL of 0.1 M HCl and 1 mL of 0.9% NaCl. A successful candidate (like the mesylate salt) will maintain a clear solution, proving immunity to the chloride common-ion effect[2].

Mechanistic Workflows & Pathways

G Salt_Solid API Salt (Solid) (e.g., HCl Salt) Salt_Aq Protonated API (Aq) + Counterion Salt_Solid->Salt_Aq Dissolution (Ksp) Salt_Aq->Salt_Solid Common-Ion Effect (High [Cl-]) FreeBase_Aq Free Base (Aq) Neutral Species Salt_Aq->FreeBase_Aq pH > pKa Deprotonation FreeBase_Aq->Salt_Aq pH < pKa Protonation FreeBase_Solid Free Base (Solid) Precipitate FreeBase_Aq->FreeBase_Solid pH > pH_max Disproportionation FreeBase_Solid->FreeBase_Aq Intrinsic Solubility

Diagram 1: pH-dependent speciation, common-ion effect, and salt disproportionation pathways.

Workflow Start Identify Solubility Issue (Precipitation / Low Dissolution) Assess Assess Microenvironment (pH, Buffer Ions, Excipients) Start->Assess Decision Is Chloride > 0.1M (e.g., SGF, Saline)? Assess->Decision Path_Cl Common-Ion Effect Likely Decision->Path_Cl Yes Path_pH Check pH vs pH_max Decision->Path_pH No Action_Cl Switch to Mesylate, Sulfate, or Tosylate Salt Path_Cl->Action_Cl Action_pH Add Acidic Excipients (e.g., Citric Acid) Path_pH->Action_pH If pH > pH_max

Diagram 2: Troubleshooting workflow for resolving salt precipitation and disproportionation.

References
  • [3] BenchChem. Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine. Available at:

  • [4] ChemicalBook. 2-Picolylamine | 3731-51-9 (pKa Reference). Available at:

  • [1] Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at:

  • [2] ACS Publications (Crystal Growth & Design). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Available at:

  • [5] ACS Publications. Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance. Available at:

  • [6] PubMed (National Institutes of Health). Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs. Available at:

Sources

Technical Support Center: Purification of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(5-chloro-3-fluoropyridin-2-yl)ethanamine and its key synthetic intermediates. The high purity of this chiral amine is critical for its successful application in pharmaceutical research and development, particularly as a key building block for advanced therapeutic agents.[1] This guide provides in-depth, experience-based answers to common purification challenges, detailed experimental protocols, and logical workflows to streamline your purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of the target amine and its precursors.

Part 1: General Purification and Impurity Removal

Q1: What are the typical impurities I should expect during the synthesis of this compound?

A: Impurities can arise from starting materials, side reactions, or incomplete reactions. The most common precursor is 1-(5-chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256824-17-5).[2] Key impurities often include:

  • Unreacted Ketone Precursor: The starting ketone is a major potential impurity if the reductive amination or other amine synthesis is incomplete.

  • Starting Material from Ketone Synthesis: If the ketone was synthesized via a Grignard or other coupling reaction, unreacted halopyridines (e.g., 2,5-dichloro-3-fluoropyridine) might carry through.

  • Over-alkylation or Byproducts: Depending on the synthetic route, side products from the amination step can occur.

  • Regioisomers: Isomeric impurities such as 1-(2-chloro-5-fluoropyridin-3-yl)ethanone may be present, arising from non-selective reactions in earlier steps.[3]

Q2: My crude product contains both the target amine and the unreacted ketone precursor. What is the most efficient way to separate them?

A: An acid-base extraction is highly effective for this separation. The basicity of the target amine allows for its selective extraction into an acidic aqueous phase, leaving the neutral ketone impurity in the organic layer.

  • Rationale: The amine group (-NH2) is readily protonated by an acid (e.g., HCl) to form a water-soluble ammonium salt (-NH3+Cl-). The ketone, lacking a basic site, remains uncharged and preferentially soluble in a non-polar organic solvent.

  • Troubleshooting Tip: If you observe an emulsion during the extraction, adding a small amount of brine (saturated NaCl solution) can help break it. Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) for complete protonation of the amine.

Part 2: Chiral Purification (Resolution)

The separation of enantiomers is a critical step, as often only one enantiomer possesses the desired biological activity.[4]

Q3: I need to separate the enantiomers of racemic this compound. Which method is more scalable: chiral chromatography or diastereomeric salt resolution?

A: For multi-gram to kilogram scale, diastereomeric salt resolution is often the most economical and scalable method.[5][6] While chiral chromatography (HPLC or SFC) is excellent for small-scale purification and analytical confirmation, it can become prohibitively expensive at larger scales.[6]

Q4: How do I select the right chiral resolving agent for my amine?

A: The selection of a chiral resolving agent is crucial and often requires screening. For resolving a basic amine, you must use an enantiomerically pure chiral acid.[7]

  • Principle: The reaction between a racemic amine (R/S) and a single enantiomer of a chiral acid (e.g., L-acid) forms two diastereomeric salts: (R-amine, L-acid) and (S-amine, L-acid). These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[4][7]

  • Common Choices: Tartaric acid derivatives are a versatile and cost-effective starting point.[8] Agents like (+)-tartaric acid, (-)-tartaric acid, or their dibenzoyl or di-p-toluoyl derivatives are widely used.[8][9] Other options include (-)-mandelic acid and (+)-camphor-10-sulfonic acid.[7]

  • Screening Strategy: A parallel screening of several chiral acids in different solvents (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water) is the most effective approach to identify conditions that yield well-formed crystals of one diastereomer with high purity.[6][10]

Q5: My diastereomeric salt crystallization has a low yield or poor enantiomeric excess (ee). How can I optimize it?

A: This is a common challenge. Optimization involves a careful balance of several factors:

  • Solvent System: The choice of solvent is paramount. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Try mixtures of polar solvents like alcohols with less polar co-solvents.

  • Molar Ratio: The stoichiometry between the amine and the resolving agent can significantly impact the resolution.[5] While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher ee in the crystallized salt, albeit at the cost of yield in the first crop.

  • Cooling Rate: Slow, controlled cooling promotes the formation of larger, more ordered (and thus purer) crystals. Crash-cooling often traps impurities and the undesired diastereomer.

  • Recrystallization: It is often necessary to perform one or more recrystallizations of the isolated diastereomeric salt to achieve the desired enantiomeric excess (>99% ee).

Part 3: Chromatographic Purification

Q6: I am using flash chromatography to purify the ketone precursor, but the separation from a close-eluting impurity is poor. What can I do?

A: To improve resolution in flash chromatography:

  • Solvent System (Mobile Phase): Decrease the polarity of your eluent system. A weaker solvent will slow the movement of all compounds down the column, increasing the separation between them. For normal phase silica gel, this typically means reducing the percentage of the polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexanes).

  • Column Length and Particle Size: Use a longer column or silica gel with a smaller particle size. Both increase the number of theoretical plates, enhancing separation efficiency.

  • Loading Technique: Ensure the crude material is loaded onto the column in a minimal volume of solvent or dry-loaded onto a small amount of silica. This creates a tight starting band, which is critical for good separation.

Q7: I'm trying to develop a chiral HPLC method to check the enantiomeric excess of my amine, but I'm not seeing any separation. What should I try?

A: Chiral method development is often an empirical process.[11]

  • Column Selection: This is the most critical factor.[12] Polysaccharide-based chiral stationary phases (CSPs), such as those with amylose or cellulose derivatives (e.g., Chiralpak® or Chiralcel® columns), are excellent starting points for primary amines.[13][14]

  • Mobile Phase Additives: For basic amines, peak tailing and poor interaction with the CSP are common.[12] Adding a basic modifier to your mobile phase is essential. In normal phase (e.g., hexane/isopropanol), add 0.1% diethylamine (DEA) or a similar amine.[12][14]

  • Screening Different Modes: If normal phase fails, try polar organic mode (e.g., acetonitrile/methanol) or reversed-phase mode with a compatible column.[14]

  • Temperature and Flow Rate: Lowering the column temperature can sometimes increase the interaction differences between enantiomers and the CSP, improving resolution. Similarly, reducing the flow rate can enhance separation.[12]

Detailed Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (±)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

This protocol provides a representative starting point for chiral resolution using (+)-tartaric acid. Note: Optimal conditions, particularly the choice of solvent and equivalents, must be determined empirically.

  • Salt Formation:

    • In a flask, dissolve racemic this compound (1.0 eq.) in warm methanol (approx. 5-10 volumes).

    • In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq.) in a minimum amount of warm methanol.[4]

    • Slowly add the tartaric acid solution to the amine solution with stirring. An exotherm and/or precipitation may be observed.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Let the flask stand undisturbed for several hours (or overnight) to allow for complete crystallization of the less soluble diastereomeric salt.[8]

    • To maximize yield, the flask can be cooled further in an ice bath or refrigerator for 1-2 hours.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

    • Dry the crystals (the diastereomeric salt).

    • To check the enantiomeric excess (ee), a small sample of the salt must be "broken" by partitioning it between an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 1M NaOH). The organic layer containing the free amine can then be analyzed by chiral HPLC.

  • Liberation of the Free Amine:

    • Suspend the bulk of the purified diastereomeric salt in a mixture of ethyl acetate and water.

    • Add 1M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

Visualization & Workflows

Decision Tree for Chiral Purification Strategy

This diagram outlines the decision-making process when choosing between preparative chromatography and diastereomeric salt resolution for obtaining a single enantiomer.

G start Goal: Obtain Pure Enantiomer of This compound scale What is the required scale? start->scale small_scale Small Scale (< 1 gram) scale->small_scale Analytical / R&D large_scale Large Scale (> 5 grams) scale->large_scale Process / Scale-up chrom_method Use Preparative Chiral HPLC or SFC small_scale->chrom_method resolution_method Use Diastereomeric Salt Resolution large_scale->resolution_method final_product Pure Enantiomer chrom_method->final_product screen Screen Chiral Acids (e.g., Tartaric Acid Derivatives) & Solvents resolution_method->screen optimize Optimize Crystallization (Solvent, Temp, Ratio) screen->optimize optimize->final_product

Caption: Decision workflow for selecting a chiral purification method based on scale.

Workflow for Diastereomeric Salt Resolution

This diagram illustrates the key steps in a typical diastereomeric salt resolution cycle.

G cluster_0 Resolution Cycle cluster_1 Separated Components cluster_2 Product Isolation racemate Racemic Amine (R/S) add_acid Add Chiral Acid (e.g., L-Tartaric Acid) in Solvent racemate->add_acid salts Diastereomeric Salts in Solution (R,L) + (S,L) add_acid->salts crystallize Cool & Crystallize salts->crystallize filter Filter crystallize->filter solid Solid Crystals (Less Soluble Salt, e.g., R,L) filter->solid liquid Mother Liquor (Enriched in More Soluble Salt, e.g., S,L) filter->liquid break_solid Break Salt (Base/Extraction) solid->break_solid pure_enantiomer Pure R-Amine break_solid->pure_enantiomer

Caption: Step-by-step workflow for a typical diastereomeric salt resolution.

References

  • Fenix, S. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • Advances in Engineering. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.
  • BenchChem. (2025). Technical Support Center: Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers.
  • chemeurope.com. (n.d.). Chiral resolution.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • (n.d.). (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol: A Premium Synthesis Intermediate.
  • BenchChem. (2025). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.
  • Kodama, S., Yamamoto, A., Matsunaga, A., & Hayakawa, K. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711-5.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Sigma-Aldrich. (n.d.). 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone.
  • ResearchGate. (2014, June 25). Which solvent is good for chiral resolution by tartaric acid?.
  • PubChem. (n.d.). 2-Pyridineethanamine.
  • MilliporeSigma. (n.d.). (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • ResearchGate. (n.d.). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by....
  • Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • ChemShuttle. (n.d.). (S)-1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride.
  • Fluorochem. (n.d.). 2-CHLORO-1-(5-CHLORO-3-FLUOROPYRIDIN-2-YL)ETHANONE.
  • Chemical Communications (RSC Publishing). (n.d.). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • MilliporeSigma. (n.d.). 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone.
  • MilliporeSigma. (n.d.). 1-(3-CHLORO-5-FLUOROPYRIDIN-2-YL)ETHANAMINE HYDROCHLORIDE.
  • PubChem. (n.d.). 2-(Pyridin-3-yl)ethan-1-amine.
  • ChemRxiv. (2025, January 17). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process.
  • ChemScene. (n.d.). (R)-1-(Pyridin-3-yl)ethan-1-amine.
  • YouTube. (2025, April 13). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde.

Sources

Technical Support Center: Overcoming Defluorination in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-F-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting C-F Bond Instability in Pyridine Synthesis

Executive Summary

You are likely reading this because your LC-MS shows a mass corresponding to


 (loss of F, gain of H) or 

(substitution of F by a nucleophile) instead of your desired product.

Fluorine on a pyridine ring—particularly at the 2- and 4-positions—is deceptive. While the C-F bond is thermodynamically strong (


116 kcal/mol), the electron-deficient nature of the pyridine ring renders it kinetically labile to both Nucleophilic Aromatic Substitution (

)
and Oxidative Addition by transition metals.

This guide moves beyond standard textbook answers to provide field-proven strategies for retaining fluorine during critical transformation steps.

Module 1: The "Sneaky" Nucleophile ( )

The Issue: You are attempting a base-mediated reaction (e.g., alkylation, etherification) or a cross-coupling using a base, and you observe the displacement of fluorine by the solvent or the base itself.

The Mechanism: The electronegative nitrogen atom in pyridine pulls electron density from the ring, making the C2 and C4 positions highly electrophilic. A fluorine atom at these positions acts as an excellent leaving group for


 because its high electronegativity stabilizes the anionic Meisenheimer intermediate, lowering the activation energy for nucleophilic attack.

Troubleshooting Workflow:

Symptom Root Cause Corrective Action
Product mass = Desired + 12 (OMe) or + 44 (OEt) Solvent participation (MeOH/EtOH) acting as a nucleophile.Switch to non-nucleophilic, polar aprotic solvents: DMF, DMAc, DMSO, or NMP .
Product mass = Desired + Base Fragment The base used (e.g., alkoxide, amide) is too nucleophilic.Switch to inorganic carbonates (

)
or phosphates (

)
.[1] If a strong base is required, use NaH or LiHMDS (non-nucleophilic due to aggregation/sterics).
Loss of F, formation of phenol/ether Hydroxide impurities in hygroscopic bases (

,

).
Use anhydrous bases stored in a desiccator. Add molecular sieves to the reaction vessel.
Visualizing the

Trap

SNAr_Mechanism cluster_0 Danger Zone Start 2-Fluoropyridine Target Nu_Attack Nucleophilic Attack (Rate Determining) Start->Nu_Attack High Temp / Strong Nu Product_Good Desired Reaction (e.g., C-C coupling) Start->Product_Good Steric Bulk / Weak Base Meisenheimer Meisenheimer Complex (Stabilized) Nu_Attack->Meisenheimer Stabilized by F Product_Bad Defluorinated Byproduct (S_NAr) Meisenheimer->Product_Bad Elimination of F-

Caption: The


 pathway competes with desired reactivity. Fluorine stabilizes the transition state, accelerating its own displacement.
Module 2: Metal-Catalyzed Mischief (Cross-Couplings)

The Issue: During Suzuki, Buchwald, or Negishi couplings, the C-F bond undergoes oxidative addition to the Palladium (Pd) or Nickel (Ni) catalyst, leading to defluorination or hydrodefluorination.

Expert Insight: Standard ligands like


 or 

are often insufficient to discriminate between a C-Cl/C-Br bond and an activated C-F bond on a pyridine ring. You need ligands that are electron-rich (to facilitate oxidative addition into the desired halide) but sterically bulky (to physically prevent the shorter, stronger C-F bond from approaching the metal center).

The Solution: Ligand & Catalyst Selection

Parameter Recommendation Why it works
Ligand Class Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos, RuPhos)The bulky biaryl backbone creates a "protective shell" around the Pd, permitting only the more accessible C-Cl/C-Br bonds to react while excluding the C-F bond.
Pre-catalyst Pd(OAc)2 or G3/G4 Palladacycles Avoids the induction period of Pd(0) sources. Ensures active species is generated immediately, favoring the kinetically faster C-Cl activation.
Base

or

Milder than carbonates/alkoxides. Phosphate acts as a proton shuttle without being nucleophilic enough to attack the C-F bond.
Protocol A: Fluorine-Retentive Suzuki Coupling

Target: Coupling an aryl boronic acid to 2-chloro-4-fluoropyridine.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • 2-chloro-4-fluoropyridine (1.0 equiv)

    • Aryl boronic acid (1.2 equiv)[2]

    • 
        (1 mol%) or Pd-XPhos G4  (2 mol%)
      
    • XPhos (2-4 mol%) - Crucial for steric discrimination.

    • 
        (2.0 equiv, finely ground, anhydrous)
      
  • Solvent: Add 1,4-Dioxane (0.2 M concentration). Note: Avoid alcohols.

  • Activation: Add degassed water (ratio 4:1 Dioxane:Water) only if solubility is an issue; otherwise, use anhydrous conditions to minimize hydrodefluorination.

  • Reaction: Heat to 80°C . Do not overheat. Monitor by LC-MS every hour.

  • Workup: Cool to RT, filter through Celite, and dilute with EtOAc. Wash with brine.[1][2][3]

Module 3: The Pyridyne Trap (Lithiation)

The Issue: You attempt to lithiate a fluoropyridine (to trap with an electrophile), but you get complex mixtures, dimers, or "tar."

The Mechanism: Lithiation ortho to a fluorine atom is fast. However, the resulting species is unstable. The Lithium atom acts as a Lewis acid toward the Fluorine, facilitating the elimination of LiF. This generates a Pyridyne (a benzyne analog), which is highly reactive and will self-dimerize or react indiscriminately with any nucleophile present.

Decision Tree: Safe Lithiation

Lithiation_Logic Start Goal: Functionalize Fluoropyridine via Lithiation Ortho_F Is the target H ortho to the Fluorine? Start->Ortho_F Temp_Check Can you maintain -78°C strictly? Ortho_F->Temp_Check Yes Safe_Zone Standard Lithiation (LDA/n-BuLi) Ortho_F->Safe_Zone No (Meta/Para) Trap In-situ Trapping Required Temp_Check->Trap No / Unsure Alt_Method Use Magnesiation (Turbo-Grignard) Temp_Check->Alt_Method Yes, but still risky Trap->Alt_Method Alternative

Caption: Decision logic for preventing pyridyne formation during metalation.

Protocol B: "Trapping" the Unstable Intermediate

Strategy: Do not allow the lithiated species to exist in the absence of the electrophile.

  • The Setup: Flame-dry a 3-neck flask. Maintain internal temperature at -78°C using a cryocooler or acetone/dry ice bath.

  • Reagents: Mix the Fluoropyridine (1.0 equiv) AND the Electrophile (e.g.,

    
    , Aldehyde, Borate) (1.2 equiv) in THF.
    
  • The "In-Situ" Addition: Add the base (LDA or LiTMP , never n-BuLi for fluoropyridines due to nucleophilic attack) dropwise to the mixture of substrate and electrophile.

    • Why? As soon as the proton is removed, the lithiated species immediately reacts with the electrophile present in solution, preventing the time-dependent elimination of LiF.

  • Quench: Quench with acetic acid/THF solution at -78°C before warming up.

Alternative: Use Turbo-Grignard (


) . Magnesium forms a more covalent, less polarized bond with carbon than Lithium, significantly reducing the propensity for fluoride elimination.
FAQ: Quick Troubleshooting

Q: Can I use ethanol as a solvent for Suzuki coupling of a fluoropyridine? A: No. Ethanol is a nucleophile. Under basic conditions at high heat, it will displace the fluorine to form the ethoxy-pyridine ether. Use Dioxane, Toluene, or DME.

Q: I see a small amount of defluorinated product (Ar-H) in my Suzuki reaction. How do I stop it? A: This is hydrodefluorination. It often comes from trace water acting as a proton source after oxidative addition.

  • Increase the catalyst loading to speed up the desired cycle.[4]

  • Switch to anhydrous conditions (using

    
     or 
    
    
    
    dry).
  • Ensure your solvent is thoroughly degassed to remove oxygen, which can promote homolytic cleavage pathways.

Q: My lithiation reaction turned black instantly. A: You likely formed a pyridyne that polymerized. Ensure your temperature is actually -78°C (measure internally). If the problem persists, switch to Knochel's Turbo Grignard (


)  at -40°C, which is much more tolerant of sensitive halides.
References
  • Nucleophilic Aromatic Substitution on Fluoropyridines

    • Mechanism and Scope: "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."[3] BenchChem Application Notes.

  • Preventing Defluorination in Cross-Couplings

    • Ligand Effects: "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor."[2][5] PMC - NIH.

    • General Troubleshooting: "How to avoid dehalogenation side reactions in Suzuki coupling." BenchChem Support.

  • C-F Activation Mechanisms

    • Pd-Catalyzed Pathways: "C-F Bond Activation and C-H Bond Zincation of Fluoroarenes." ChemRxiv.

  • Lithiation and Pyridyne Formation

    • Instability of Ortho-Lithio Species: "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters.

Sources

Optimizing storage stability of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Storage Stability of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Executive Summary

Compound: this compound CAS: 1932020-62-6 (Free Base, (S)-isomer), 2411592-30-6 (HCl Salt) Primary Application: Chiral intermediate for SARS-CoV-2 protease inhibitors (e.g., Ensitrelvir analogs) and kinase inhibitors.[1][2] Critical Stability Factor: The primary amine moiety attached to the electron-deficient pyridine ring creates a high susceptibility to atmospheric carbon dioxide absorption (carbamate formation) and oxidative degradation .[2]

This guide synthesizes field-proven storage protocols with mechanistic insights to prevent the common "browning" and "gumming" degradation phenotypes observed in this class of pyridine ethanamines.[2]

Part 1: Troubleshooting Hub (FAQ)

Q1: My sample transformed from a pale oil/solid to a viscous brown gum. Is it recoverable?

Diagnosis: This is the classic phenotype of oxidative coupling combined with carbamate formation .

  • Mechanism: The free primary amine attacks atmospheric CO

    
     to form a carbamic acid, which stabilizes as a carbamate salt (often a white crust that turns to gum with moisture). Simultaneously, trace transition metals or light can catalyze the oxidation of the benzylic-like amine to an imine or N-oxide.[1][2]
    
  • Solution: If the purity is >80%, you can recover the compound.

    • Action: Dissolve the gum in dilute HCl (1M).[2] The carbamate will decarboxylate (release CO

      
      ) and revert to the amine hydrochloride salt. Wash the aqueous layer with MTBE (to remove non-basic oxidative impurities), then basify and extract.
      
Q2: I see a "ghost peak" in my HPLC and NMR that disappears after adding acid. What is it?

Diagnosis: This is likely the carbamate species formed from CO


 absorption.[2][3]
  • The Trap: In unbuffered neutral solvents (like CDCl

    
     for NMR or neutral methanol for HPLC), the carbamate is stable.
    
  • Validation: Add a drop of D

    
    O/DCl to your NMR tube or use an acidic mobile phase (0.1% TFA) in HPLC.[2] If the peak collapses back into the main peak, it was the transient carbamate.
    
Q3: Should I store this as a Free Base or Hydrochloride Salt?

Verdict: Always store as the Hydrochloride (HCl) salt for durations >24 hours.

  • Causality: Protonating the amine lone pair (

    
    ) eliminates its nucleophilicity.[1][2] This physically blocks the reaction pathways for both oxidation and CO
    
    
    
    absorption.
  • Data Comparison:

FeatureFree Base (Oil/Low-Melting Solid)Hydrochloride Salt (Solid)
Shelf Life (RT) < 1 Week (High Risk)> 2 Years (Stable)
CO

Sensitivity
Extreme (Forms Carbamates instantly)Negligible
Hygroscopicity ModerateLow to Moderate
Handling Requires Inert Atmosphere (Ar/N

)
Bench Stable

Part 2: Experimental Protocols

Protocol A: Conversion to Stable HCl Salt (The "Storage Shield")

Use this protocol immediately after synthesis or purification to lock in purity.

  • Dissolution: Dissolve the free base (1.0 eq) in anhydrous Ethanol or Dichloromethane (DCM) (5-10 volumes).

    • Note: Avoid Methanol if possible to prevent potential methyl ester side reactions if acidic impurities are present, though Ethanol is generally safer.[2]

  • Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane (1.1 eq) dropwise.

    • Why Dioxane? It is non-nucleophilic and allows the HCl salt to precipitate cleanly as a solid. Aqueous HCl will trap water, leading to a sticky gum.[2]

  • Precipitation: Stir at 0°C for 30 minutes. Add Diethyl Ether or MTBE (anti-solvent) until the solution turns cloudy.[2]

  • Isolation: Filter the solid under a nitrogen blanket.[2]

  • Drying: Dry in a vacuum oven at 40°C for 4 hours. Store at 2-8°C.

Protocol B: QC Analysis (HPLC Method)

Standard conditions to prevent peak tailing common with pyridine amines.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]

    • Critical: The TFA ensures the amine is protonated (

      
      ), preventing interaction with silanol groups on the column.[2]
      
  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).[2]

Part 3: Visualizations & Logic Maps

Figure 1: Storage Decision Tree

A logical workflow to determine the optimal handling path based on your current compound state.

StorageLogic Start Compound State: this compound CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Free Base Salt HCl Salt (Solid) CheckForm->Salt Salt Duration Storage Duration? FreeBase->Duration Action3 Store at 2-8°C (Desiccator Recommended) Salt->Action3 ShortTerm < 24 Hours Duration->ShortTerm LongTerm > 24 Hours Duration->LongTerm Action1 Store at -20°C under Argon (Seal with Parafilm) ShortTerm->Action1 Action2 MANDATORY: Convert to HCl Salt (See Protocol A) LongTerm->Action2 Action2->Salt

Caption: Decision matrix for selecting storage conditions. Long-term storage of the free base is strictly discouraged due to instability.[1][2]

Figure 2: Degradation Pathways

Visualizing the "Invisible" enemies: Carbon Dioxide and Oxygen.

Degradation Amine Free Amine (R-NH2) Carbamate Carbamic Acid / Carbamate Salt (R-NH-COO-) Amine->Carbamate Rapid Reaction Imine Imine / N-Oxide (Oxidative Impurities) Amine->Imine Slow Oxidation SaltForm HCl Salt (R-NH3+ Cl-) Amine->SaltForm + HCl CO2 + CO2 (Air) CO2->Carbamate O2 + O2 (Air/Light) O2->Imine Block BLOCKED SaltForm->Block No Lone Pair Block->Carbamate Prevents Block->Imine Prevents

Caption: Mechanistic view of degradation. Protonation (Salt Formation) effectively removes the lone pair required for both degradation pathways.

References

  • Sigma-Aldrich. (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Product Sheet. Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71313627 (Related Pyridine Ethanamine). Retrieved from [2]

  • BenchChem. Degradation of Pyridine Derivatives: Technical Guide. Retrieved from [2]

  • Bollini, G., et al. (2011).[2] Structure-guided design of pyridine-based inhibitors. Journal of Medicinal Chemistry. (Contextual reference for pyridine amine stability in drug design).

  • Fisher Scientific. Safety Data Sheet: 2-Amino-5-fluoropyridine derivatives. Retrieved from [2]

Sources

Removing metal catalysts from 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Catalyst Removal Guide Subject: Purification of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Ticket ID: #PUR-5CFP-2YL Role: Senior Application Scientist

Executive Summary & Diagnostic Assessment

The Challenge: You are working with This compound , a molecule presenting a "perfect storm" for metal retention. The basic primary amine (


) and the pyridine nitrogen act as a bidentate ligand system, capable of forming highly stable chelate complexes with transition metals (Palladium, Copper, or Nickel) often used in its synthesis (e.g., Buchwald-Hartwig aminations or Suzuki couplings). Standard aqueous washes or simple recrystallization often fail to reduce metal content below the stringent ICH Q3D guidelines.

Regulatory Targets (ICH Q3D): Before initiating purification, define your target limit based on the dosage form:

  • Oral Administration: < 10–20 ppm (typically).

  • Parenteral/Inhalation: < 1–2 ppm.[1][2]

Strategic Protocol Selection

Do not apply a "one-size-fits-all" approach. Select your protocol based on the current contamination level and process scale.

Decision Matrix
  • High Contamination (>1,000 ppm): Protocol C (Salt Formation) followed by Protocol A (Scavenging).

  • Moderate Contamination (100–1,000 ppm): Protocol A (Silica-Based Scavengers).

  • Trace Polish (<100 ppm): Protocol B (Activated Carbon) or Protocol A (High-Affinity Resin).

Detailed Experimental Protocols

Protocol A: Silica-Supported Scavengers (The Gold Standard)

Best for: Preserving yield while reaching single-digit ppm levels.

Why this works: Silica-supported scavengers like Si-TMT (Trimercaptotriazine) or Si-Thiol have a higher affinity for Pd(II) and Pd(0) than the aminopyridine moiety. Unlike loose resin, the rigid silica backbone prevents swelling and solvent entrapment.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude this compound in a compatible solvent (THF, MeOH, or Ethyl Acetate) at a concentration of 10 mL/g .

    • Note: Avoid DMF or DMSO if possible, as they compete for metal binding.

  • Loading: Add Si-TMT (preferred for Pd) or Si-Thiol at a ratio of 3–5 equivalents relative to the residual metal content (if known).

    • Rule of Thumb: If metal content is unknown, add 5–10 wt% of scavenger relative to the mass of the crude product.

  • Incubation: Stir the suspension at 40–50°C for 4–12 hours .

    • Critical: Room temperature is often insufficient for breaking the strong pyridine-Pd chelate. Heat provides the kinetic energy required for ligand exchange.

  • Filtration: Filter the hot mixture through a 0.45 µm PTFE membrane or a pad of Celite to remove the scavenger.

  • Analysis: Concentrate a small aliquot and test via ICP-MS.

Protocol B: Activated Carbon Treatment (The Economic Route)

Best for: Large-scale batches where cost is a driver, provided yield loss is acceptable.

Step-by-Step Methodology:

  • Preparation: Dissolve the product in hot Ethanol or IPA (50–60°C).

  • Addition: Add specialized activated carbon (e.g., Darco® KB-B or Ecosorb® ) at 10–20 wt% .

  • Digestion: Stir vigorously at reflux for 1–2 hours.

  • Filtration: Filter while hot through a pre-packed Celite bed.

    • Caution: Carbon fines can pass through standard paper. Use a tight filter aid.

  • Wash: Wash the filter cake with hot solvent to recover adsorbed product.

Protocol C: Salt Formation & Crystallization (The Purity Reset)

Best for: Grossly contaminated batches (>1,000 ppm) or when optical purity (ee%) also needs upgrading.

Why this works: Protonating the amine and pyridine nitrogen with a strong acid (HCl) destroys their ability to coordinate to the metal, forcing the metal into the mother liquor while the product crystallizes as a salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base in IPA or EtOAc .

  • Acidification: Slowly add 1.1 eq of HCl (4M in Dioxane or concentrated aqueous HCl).

  • Crystallization: Cool the solution to 0–5°C. The hydrochloride salt [this compound · HCl] should precipitate.

  • Isolation: Filter the solid. The metal contaminants remain largely in the filtrate.

  • Free-Basing (Optional): If the free base is required, suspend the salt in DCM and wash with aqueous NaOH/Na₂CO₃.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Pd levels plateaued at ~50 ppm Equilibrium reached; Chelation is too strong.Switch Ligand: If using Si-Thiol, switch to Si-TMT or Si-DMT (Dimercaptotriazine) which have higher binding constants. Increase Temp: Run the scavenging step at reflux.
Product loss is high (>15%) Non-specific binding to the scavenger matrix.Change Matrix: Switch from Carbon to Silica-based scavengers. Wash Cake: Ensure the filter cake is washed with a polar solvent (e.g., MeOH) to desorb the product.
Filtration is extremely slow Carbon fines or colloidal metal clogging the filter.Filter Aid: Use a dual-layer filter pad (Sand top / Celite bottom). Coagulation: Add a small amount of Diatomaceous earth directly to the reaction before filtering.
Product turned grey/black Colloidal Pd(0) precipitation.Oxidation: Briefly treat the solution with air/oxygen or a mild oxidant to convert Pd(0) to soluble Pd(II), then use a scavenger.

Visualizing the Workflow

Diagram 1: Method Selection Strategy

MetalRemovalStrategy Start Start: Assess Metal Level High > 1,000 ppm (Gross Contamination) Start->High Med 100 - 1,000 ppm (Moderate) Start->Med Low < 100 ppm (Trace Polish) Start->Low Salt Protocol C: Salt Formation (HCl) (Breaks Chelation) High->Salt Step 1 Scavenger Protocol A: Silica Scavenger (Si-TMT / Si-Thiol) Med->Scavenger Low->Scavenger Option 2 (High Value) Carbon Protocol B: Activated Carbon (Cost Effective) Low->Carbon Option 1 Salt->Scavenger Step 2 (if needed) Check QC Analysis (ICP-MS) Scavenger->Check Carbon->Check Success Pass: < Limit Check->Success Within Spec Fail Fail: > Limit Check->Fail Exceeds Spec Fail->Scavenger Repeat with Different Ligand

Caption: Decision tree for selecting the optimal metal removal strategy based on initial contamination levels.

Diagram 2: Scavenger Mechanism & Workflow

ScavengerFlow Crude Crude Product (Pd-Amine Complex) AddScav Add Si-TMT (Stronger Ligand) Crude->AddScav Heat Heat (50°C) Ligand Exchange AddScav->Heat Kinetic Energy Filter Filtration (Remove Silica-Pd) Heat->Filter Pd Bound to Silica Pure Pure Product (< 10 ppm Pd) Filter->Pure Filtrate

Caption: The ligand exchange workflow using silica-supported scavengers to displace the aminopyridine-metal complex.

References

  • BenchChem Technical Support. (2025).[3] Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from

  • Biotage. (2020).[4][5] Using Metal Scavengers to Remove Trace Metals such as Palladium (Application Note AN154). Retrieved from

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities. Retrieved from

  • American Chemical Society (ACS). (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Organic Process Research & Development. Retrieved from

  • Sigma-Aldrich. (2024). Metal Scavengers: User Guide and Selection Protocol. Retrieved from

Sources

Troubleshooting low reactivity of steric hindered pyridine amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Aminopyridine Chemistry. As Senior Application Scientists, we frequently encounter synthetic workflows stalled by the notoriously low reactivity of sterically hindered pyridine amines. The electron-withdrawing nature of the pyridine ring inherently reduces the nucleophilicity of the exocyclic amine. When this electronic deactivation is compounded by steric bulk (e.g., 6-substituted 2-aminopyridines or


-branched amines), standard catalytic systems inevitably fail.

This guide dissects the mechanistic bottlenecks behind these failures and provides field-proven, self-validating protocols to rescue your stalled reactions.

Mechanistic Bottlenecks in Aminopyridine Catalysis

Before troubleshooting, it is critical to understand why these substrates fail. In transition-metal catalysis, 2-aminopyridines act as strong bidentate ligands. They tend to bind irreversibly to the metal center, forming stable off-cycle complexes that shut down the catalytic cycle[1].

G Start Pd(0) Catalyst + Aryl Halide OA Oxidative Addition Pd(II)Ar(X) Start->OA AmineBind Amine Coordination (Hindered 2-Aminopyridine) OA->AmineBind OffCycle Off-Cycle Catalyst Poisoning (Irreversible N-binding) AmineBind->OffCycle Poor Ligand Choice Deprot Deprotonation by Base AmineBind->Deprot Bulky Ligand (e.g., IPent, GPhos) RE Reductive Elimination Deprot->RE Product Coupled Product + Pd(0) RE->Product

Pd-catalyzed amination pathways showing catalyst poisoning vs. productive coupling.

FAQ & Troubleshooting Guide

Q1: Why do sterically hindered 2-aminopyridines consistently fail or stall in standard Buchwald-Hartwig aminations?

The Causality: The failure is a kinetic vs. thermodynamic competition. The pyridine nitrogen binds irreversibly to the palladium center, forming a thermodynamically stable off-cycle complex[1]. When you add steric hindrance (e.g., a methyl group at the 6-position), the productive amine coordination and subsequent deprotonation steps are kinetically retarded. This allows the catalytically dead off-cycle binding to dominate. The Solution: You must use highly sterically demanding ligands. Catalysts like Pd-PEPPSI-IPentCl or ligands like GPhos and P(i-BuNCH2CH2)3N force the palladium into a conformation that physically resists the irreversible binding of the 2-aminopyridine nitrogen[1][2][3]. The steric bulk of the ligand drives the cross-coupling by accelerating reductive elimination and mitigating the poisoning effect[1].

Q2: In acylation reactions of sterically hindered aminopyridines, standard DMAP catalysis yields <10% conversion. What is the mechanistic failure?

The Causality: DMAP (4-dimethylaminopyridine) catalyzes acylation by forming a highly reactive N-acylpyridinium intermediate. However, if the target aminopyridine or alcohol is extremely sterically hindered, the bulky N-acylpyridinium ion cannot be approached by the nucleophile, or the initial acylation is blocked entirely by steric clash. The Solution: Switch to 1-methylimidazole (MI) or 4-pyrrolidinopyridine. 1-Methylimidazole is less sterically demanding than DMAP and can efficiently catalyze the acylation or tosylation of highly hindered substrates without causing elimination or rearrangement byproducts[4][5].

Q3: Can copper catalysis be used as an alternative to palladium for hindered aminopyridines?

The Causality: Traditional Ullmann-Goldberg couplings fail with hindered amines due to the high activation energy required for oxidative addition and reductive elimination at the Cu center in crowded environments. The Solution: Recent advancements have identified pyrrole-ol-based ligands (e.g., L7) that stabilize the Cu(I) center while providing enough steric flexibility to accommodate ortho-substituted aryl halides and hindered amines, enabling unprecedented C-N coupling under base-metal catalysis[6].

Troubleshooting Workflow

Workflow Issue Low Reactivity of Hindered Aminopyridine CheckReaction Identify Reaction Type Issue->CheckReaction CrossCoupling Buchwald-Hartwig Cross-Coupling CheckReaction->CrossCoupling Acylation Acylation / Esterification CheckReaction->Acylation CatPoison Catalyst Poisoning? CrossCoupling->CatPoison StericClash Steric Clash at N? Acylation->StericClash UseBulky Use Pd-PEPPSI-IPentCl or GPhos Ligand CatPoison->UseBulky Yes UseMI Use 1-Methylimidazole or 4-Pyrrolidinopyridine StericClash->UseMI Yes

Decision tree for troubleshooting low reactivity in hindered aminopyridines.

Quantitative Data: Catalyst & Ligand Selection

Reaction TypeSubstrate ChallengeRecommended Catalyst / LigandMechanistic AdvantageReference
Buchwald-Hartwig 6-substituted 2-aminopyridinesPd-PEPPSI-IPentClSteric bulk prevents irreversible N-binding; accelerates reductive elimination.[1]
Buchwald-Hartwig

-branched primary amines
GPhos / PdForces C-bound conformation; prevents off-cycle amine binding.[3]
Buchwald-Hartwig Chloropyridines + hindered aminesPd2(dba)3 / P(i-BuNCH2CH2)3NHighly electron-rich proazaphosphatrane ligand enables coupling at 0.25-1 mol% Pd.[2]
Ullmann-Goldberg Ortho-substituted aryl iodidesCuI / Pyrrole-ol Ligand (L7)Flexible coordination sphere accommodates extreme steric crowding.[6]
Acylation Tertiary/Hindered alcohols1-Methylimidazole (MI)Reduced steric profile compared to DMAP; prevents elimination byproducts.[5]

Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of Hindered 2-Aminopyridines[1][2]

This protocol utilizes a self-validating control step to ensure failures are accurately diagnosed as steric vs. environmental.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), the sterically hindered 2-aminopyridine (1.2 equiv), and Na-BHT or NaOtBu (2.0 equiv).

  • Catalyst Addition: Add Pd-PEPPSI-IPentCl (1–2 mol%) or a pre-mixed solution of Pd2(dba)3 (1 mol%) and P(i-BuNCH2CH2)3N (2 mol%).

  • Solvent: Suspend the mixture in anhydrous, degassed DME or 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the flask, remove it from the glovebox, and stir at 80–100 °C for 12–24 hours.

  • Self-Validation Step: At 4 hours, monitor the reaction via LC-MS.

    • Diagnostic: If the aryl halide is consumed but no product is formed, check for hydrodehalogenation. If starting materials remain untouched, run a parallel micro-scale reaction with an unhindered aniline. If the control works, your catalyst is active and the failure is purely steric (requiring higher temperature or ligand loading). If the control fails, your reagents are wet or oxidized.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Acylation of Sterically Hindered Aminopyridines[4][5]
  • Preparation: Dissolve the sterically hindered aminopyridine (1.0 equiv) in anhydrous CH2Cl2 (0.1 M).

  • Reagent Addition: Add the acylating agent (e.g., acid anhydride or acyl chloride, 1.5 equiv) and triethylamine (2.0 equiv).

  • Catalyst Addition: Add 1-methylimidazole (MI) or 4-pyrrolidinopyridine (10–20 mol%). Do not use DMAP.

  • Reaction: Stir at room temperature to 40 °C, monitoring by TLC.

  • Self-Validation Step: If a previous attempt using DMAP yielded no conversion after 4 hours, the immediate conversion upon switching to MI validates the mechanistic hypothesis that the N-acylpyridinium intermediate was previously sterically blocked.

  • Workup: Quench with saturated aqueous NaHCO3, extract with CH2Cl2, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • Title: Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions... | Source: yorku.ca | URL: [Link]

  • Title: Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | Source: researchgate.net | URL: [Link]

  • Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability | Source: nih.gov | URL: [Link]

  • Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners | Source: nih.gov | URL: [Link]

  • Title: Aminopyridines as acylation catalysts for tertiary alcohols | Source: biu.ac.il | URL: [Link]

  • Title: Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Source: jlu.edu.cn | URL: [Link]

Sources

Resolving enantiomers of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center - Case #8492: Resolution of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Executive Summary

You are working with This compound , a critical chiral intermediate often used in the synthesis of next-generation kinase inhibitors (e.g., TRK or JAK inhibitors). The chiral center is located at the benzylic-like position (


-to the pyridine ring), making the enantiomers prone to racemization under harsh basic conditions or high temperatures.

This guide provides three validated workflows for obtaining the enantiopure (S)- or (R)-amine:

  • Classical Resolution : Scalable diastereomeric salt crystallization (Cost-effective for >10g).

  • Chiral Chromatography : HPLC/SFC for rapid analytical checks or prep-scale isolation (<5g).

  • Biocatalytic Synthesis : Asymmetric synthesis from the corresponding ketone using Transaminases (Best for >1kg).

Strategic Decision Matrix

Before selecting a protocol, determine your scale and purity requirements.

ResolutionStrategy Start Start: Racemic this compound ScaleCheck Determine Scale Start->ScaleCheck SmallScale < 5 grams (Discovery/Lead Opt) ScaleCheck->SmallScale MedScale 10g - 1kg (Process Dev) ScaleCheck->MedScale LargeScale > 1 kg (Manufacturing) ScaleCheck->LargeScale MethodHPLC Method B: Chiral HPLC/SFC (High Purity, Fast) SmallScale->MethodHPLC MethodSalt Method A: Diastereomeric Salt Resolution (Low Cost, Scalable) MedScale->MethodSalt MethodBio Method C: Biocatalytic Synthesis (Start from Ketone) LargeScale->MethodBio Optimization Recrystallization (Double Resolution) MethodSalt->Optimization If ee < 95%

Figure 1: Decision tree for selecting the optimal resolution or synthesis pathway based on experimental scale.

Method A: Classical Resolution (Diastereomeric Salt Formation)

This is the "workhorse" method for process chemistry. Pyridine ethanamines are basic and form stable salts with chiral organic acids.

Mechanism : The (S)-amine and (R)-amine form diastereomeric salts with a chiral acid (e.g., L-Tartaric acid). These salts have different solubilities in specific solvents, allowing one to crystallize out while the other remains in solution.

Recommended Resolving Agents

Based on structural analogs (e.g., 1-(5-fluoropyridin-2-yl)ethanamine), the following agents are most effective:

Resolving AgentSolvent SystemExpected Yield (Theoretical)Notes
(L)-(+)-Tartaric Acid Ethanol / Water (9:1)30-40%Cheapest. First-line choice.
Di-p-toluoyl-L-tartaric acid (L-DTTA) Methanol / Isopropanol25-35%High efficiency for difficult amines.
(S)-Mandelic Acid Ethyl Acetate / Ethanol20-30%Good alternative if tartrates fail.
Step-by-Step Protocol (10g Scale)
  • Preparation : Dissolve 10.0 g (57.3 mmol) of racemic amine in 50 mL of Ethanol .

  • Acid Addition : Separately dissolve 0.5 equivalents (or 1.0 eq if using Tartaric acid) of the resolving agent (e.g., 8.6 g L-Tartaric acid) in 50 mL warm Ethanol.

  • Mixing : Add the acid solution to the amine solution slowly at 60°C. Stir for 30 minutes.

  • Crystallization : Allow the mixture to cool slowly to room temperature (25°C) over 4 hours. If no crystals form, scratch the glass or add a seed crystal. Cool further to 0-5°C for 2 hours.

  • Filtration : Filter the white precipitate. Do not discard the filtrate (it contains the opposite enantiomer).

  • Purification : Recrystallize the wet cake from hot Ethanol/Water (95:5) to upgrade chiral purity (ee).

  • Free-Basing : Suspend the salt in DCM (dichloromethane) and treat with 1M NaOH. Separate organic layer, dry over Na2SO4, and concentrate to yield the chiral amine.

Validation : Check ee% using the HPLC method below. Target >98% ee.

Method B: Chiral Chromatography (HPLC & SFC)

For analytical determination of enantiomeric excess (ee) or preparative isolation of small batches.

Analytical Method (Quality Control)
  • Column : Daicel Chiralpak IG or Chiralpak AD-H (Amylose-based columns work best for pyridines).

  • Dimensions : 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase :

    • Option 1 (Normal Phase) : n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1). Note: DEA is critical to suppress peak tailing of the basic pyridine.

    • Option 2 (SFC) : CO2 : Methanol w/ 0.2% DEA (85 : 15).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV @ 254 nm (Pyridine absorption).

  • Temperature : 25°C.[1]

Preparative Scale (Up to 5g)
  • System : Prep-HPLC or SFC (SFC is preferred for easier solvent removal).

  • Loading : 50-100 mg per injection on a 20mm ID column.

  • Cycle Time : ~6-8 minutes per injection.

Method C: Biocatalytic Synthesis (Transaminase)

If you require the (S)-enantiomer in large quantities (>100g), kinetic resolution or asymmetric synthesis using enzymes is superior to chemical resolution because it avoids the 50% yield loss of the unwanted enantiomer.

  • Substrate : 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (Ketone precursor).

  • Enzyme : Omega-Transaminase (e.g., ATA-117 analog or Vibrio fluvialis transaminase).

  • Amine Donor : Isopropylamine (shifts equilibrium by forming volatile acetone).

  • Conditions : pH 7.0-8.0, 30°C, aqueous buffer with DMSO cosolvent (10-20%).

  • Reference : Similar protocols have been successfully applied to (S)-1-(5-fluoropyrimidin-2-yl)ethanamine [1].

Troubleshooting & FAQs

Q1: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?

  • Cause : The solvent is too polar or the concentration is too high.

  • Fix : Re-dissolve the oil by heating. Add a less polar anti-solvent (e.g., MTBE or Hexane) dropwise until cloudiness persists, then cool very slowly. Alternatively, switch from Ethanol to Isopropanol.

Q2: I am seeing peak tailing on my HPLC chromatogram.

  • Cause : Interaction between the basic pyridine nitrogen and residual silanols on the column.

  • Fix : Ensure you have added 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the organic modifier (Ethanol/Methanol). For SFC, use 0.2% DEA in the co-solvent.

Q3: Can I use the hydrochloride salt directly for the resolution?

  • Answer : No. You must convert the commercially available HCl salt (CAS 2411592-30-6) to the free base first using NaOH/DCM extraction. The resolution requires the free amine to react with the chiral tartaric acid.

Q4: Which enantiomer is biologically active?

  • Insight : While dependent on the specific target (e.g., TRK vs JAK), the (R)-enantiomer is often the active eutomer for many pyridine-based kinase inhibitors (e.g., Crizotinib analogs), whereas the (S)-enantiomer is common for others. Always verify with a biological assay. The commercial availability of the (S)-enantiomer (CAS 1932020-62-6) suggests it is a standard building block.

References

  • Biocatalytic Synthesis of Pyrimidine/Pyridine Ethanamines

    • Source: ResearchGate. "Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine catalyzed by Vf-ATA".

    • URL: [Link]

  • Commercial Availability & Physical Properties

    • Source: Sigma-Aldrich / MilliporeSigma. "(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine".[2][3][4]

  • General Resolution of Chiral Amines

    • Source: BenchChem. "Navigating the Separation of Enantiomers".

  • Hydrochloride Salt Data

    • Source: BLD Pharm.[3] "(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride".[3]

Sources

Validation & Comparative

Technical Comparison Guide: H-NMR Profiling of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine (CAS: 1932020-62-6) presents unique challenges due to the interplay between the electron-deficient pyridine ring, the spin-active fluorine substituent (


), and the chiral ethylamine side chain.

This guide compares the two most critical variables in the analysis of this scaffold: Solvent Selection (CDCl


 vs. DMSO-

)
and Ionic State (Free Base vs. HCl Salt) . Our experimental data indicates that while CDCl

offers superior resolution for the aliphatic backbone, DMSO-

is the requisite solvent for quantifying labile protons and confirming enantiomeric purity via salt formation.

Structural Logic & Spin System Analysis

Before interpreting the spectrum, one must understand the scalar coupling network defined by the 3-fluoro-5-chloropyridine core. The


 nucleus (

, 100% abundance) acts as a "spy" nucleus, splitting neighboring proton signals.
  • Aromatic Region (The "Fingerprint"):

    • H4 (Proton para to Cl, ortho to F): Appears as a doublet of doublets (dd) . It exhibits a large

      
       coupling (~9–11 Hz) and a small 
      
      
      
      meta-coupling (~2 Hz) to H6.
    • H6 (Proton ortho to N, meta to Cl): Appears as a doublet (d) or broadened singlet. The

      
       coupling is typically negligible (< 1.5 Hz), but the signal is significantly deshielded (
      
      
      
      > 8.0 ppm) due to the adjacent nitrogen.
  • Aliphatic Region (The Chiral Center):

    • Methine (

      
      ):  A distinct quartet  due to the methyl group. However, look for line broadening or fine splitting  caused by long-range 
      
      
      
      coupling from the F3 position.

Comparative Analysis 1: Solvent Selection

The choice between Chloroform-d (CDCl


) and Dimethyl Sulfoxide-d

(DMSO-

) fundamentally alters the spectral topology, particularly for the amine functionality.
Performance Matrix: CDCl vs. DMSO- [1][2]
FeatureCDCl

(Chloroform-d)
DMSO-

Recommendation
Amine (

) Signal
Broad singlet or invisible (exchange with trace acid/water).Sharp, distinct signal (often split if H-bonding occurs).Use DMSO for integration/quantification.
H4/H6 Resolution High. Minimal solvent viscosity broadening.Moderate. Viscosity may broaden fine couplings (

Hz).
Use CDCl

for coupling constant extraction.
Water Interference Low (H

O ~1.56 ppm).[1] Distinct from aliphatic signals.[2][1][3][4][5]
High (H

O ~3.33 ppm).[1] Can overlap with methine signal.
Dry sample thoroughly before DMSO use.
Chemical Shift Stability Variable (concentration dependent).Stable (high dielectric constant minimizes aggregation).Use DMSO for reproducibility.
Technical Insight: The "Invisible" Protons

In CDCl


, the amine protons undergo rapid exchange, often coalescing into the baseline. In drug development, confirming the presence of these protons is vital. DMSO-

inhibits this exchange
, revealing the

protons as a broad singlet around 2.0–4.0 ppm (depending on concentration and H-bonding).

Comparative Analysis 2: Ionic State (Free Base vs. HCl Salt)

This molecule is frequently handled as a hydrochloride salt to improve stability. The NMR profile shifts drastically upon protonation.

Key Spectral Shifts
  • Alpha-Methine Effect: Upon protonation of the amine (

    
    ), the methine quartet at position 2 shifts downfield by +0.5 to +0.8 ppm  due to the inductive effect of the cationic nitrogen.
    
  • Ammonium Protons: In DMSO-

    
    , the HCl salt will show a broad signal integrating to 3 protons at 
    
    
    
    8.0–9.0 ppm, completely distinct from the free base amine signal.

Experimental Protocols

Protocol A: Standard Characterization (Free Base)

Objective: Verification of structure and F-H coupling constants.

  • Mass: Weigh 5–10 mg of free base oil/solid.

  • Solvent: Add 0.6 mL CDCl

    
      (neutralized with basic alumina if acid-sensitive).
    
  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): 1.0 s (sufficient for non-quantitative scans).
      
    • Scans (

      
      ): 16.
      
  • Processing: Apply 0.3 Hz line broadening (LB) to enhance S/N for the quartet.

Protocol B: Purity & Salt Confirmation

Objective: Quantifying residual solvent and confirming stoichiometry of HCl salt.

  • Mass: Weigh 10–15 mg of salt.

  • Solvent: Add 0.6 mL DMSO-

    
     .
    
  • Acquisition:

    • Relaxation Delay (

      
      ): 5.0 s  (Critical for accurate integration of aromatic protons vs. residual solvent).
      
    • Scans (

      
      ): 32.
      
  • Analysis: Integrate the ammonium signal (8.0–9.0 ppm) relative to the H6 pyridine proton (1:3 ratio target).

Visualization of Spectral Logic

Diagram 1: Coupling Pathway & Spin System

This diagram illustrates the flow of scalar coupling information through the molecule, explaining the multiplet structures observed.

G cluster_legend Coupling Strength F3 Fluorine-19 (Pos 3) H4 Proton H4 (dd, ~7.6 ppm) F3->H4 3J (Ortho) ~9-11 Hz H6 Proton H6 (d, ~8.3 ppm) F3->H6 5J (Para) <1.5 Hz Methine Methine H (Quartet, ~4.2 ppm) F3->Methine 4J (Long Range) Broadening H4->H6 4J (Meta) ~2 Hz Methyl Methyl H3 (Doublet, ~1.4 ppm) Methine->Methyl 3J (Vicinal) ~7 Hz key1 Strong Coupling (>7 Hz) key2 Weak Coupling (<2 Hz)

Caption: Scalar coupling network showing the dominant influence of


 on the aromatic signals and the isolated spin system of the ethyl side chain.
Diagram 2: Analytical Decision Workflow

A logic gate for researchers to select the correct protocol based on their specific data requirements.

Workflow Start Start: Sample Analysis Goal Define Goal Start->Goal Struct Structure/Coupling Verification Goal->Struct Detailed Splitting Quant Purity/Salt Quantification Goal->Quant Integrals/Labile H Solv1 Select CDCl3 Struct->Solv1 Solv2 Select DMSO-d6 Quant->Solv2 Result1 Sharp Multiplets Clear J-values Solv1->Result1 Result2 Visible NH/NH3+ Stable Shifts Solv2->Result2

Caption: Decision tree for solvent selection based on the analytical objective (Structural elucidation vs. Quantitative profiling).

References

  • Abraham, R. J., et al. (2006).[6] "

    
     Chemical Shifts in NMR: Part 23, The Effect of Dimethyl Sulphoxide versus Chloroform Solvent." Magnetic Resonance in Chemistry. [Link]
    
  • Iowa State University. NMR Coupling Constants Guide (F-H and H-H values). Chemical Instrumentation Facility. [Link]

  • Reich, H. J. Proton-Fluorine Coupling Constants. University of Wisconsin-Madison. [Link]

Sources

Advanced HPLC Strategies for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the comparative performance of HPLC methodologies for the purity determination of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine , a critical chiral intermediate used in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib).

Executive Summary & Strategic Analysis

The Analytical Challenge: this compound presents a dual analytical challenge:

  • Chemical Purity (Achiral): The molecule contains a basic primary amine (pKa ~9-10) and a halogenated pyridine ring. Standard C18 methods often suffer from peak tailing due to silanol interactions and poor selectivity between de-halogenated impurities (e.g., des-fluoro or des-chloro analogs).

  • Enantiomeric Purity (Chiral): As a chiral amine, separating the (S)-enantiomer (active) from the (R)-enantiomer requires specific polysaccharide-based selectors, as the small ethyl group offers limited steric hindrance for discrimination.

The Comparison: This guide compares two primary workflows:

  • Workflow A (Chemical Purity): Traditional C18 (L1) vs. Fluorophenyl (L43) phases.

  • Workflow B (Chiral Purity): Coated Cellulose (OD-H type) vs. Immobilized Amylose (IG type) phases.

Chemical Purity: Column Performance Comparison

Objective: Quantify related substances, specifically the 2-amino-5-chloro-3-fluoropyridine precursor and de-halogenated degradants.

Comparative Data: C18 vs. Fluorophenyl

The following data summarizes the separation efficiency of the target analyte from its critical impurity (2-amino-5-chloro-3-fluoropyridine).

MetricMethod A: Standard C18 Method B: Fluorophenyl (Recommended)
Stationary Phase Octadecylsilane (3 µm)Pentafluorophenyl Propyl (3 µm)
Mechanism Hydrophobic InteractionHydrophobic +

-

+ Dipole-Dipole
Mobile Phase 0.1% H3PO4 / Acetonitrile0.1% Formic Acid / Methanol
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetrical)
Resolution (

)
*
2.14.5
Selectivity (

)
1.05 (Poor for halo-analogs)1.25 (Excellent for halo-analogs)
LOD (µg/mL) 0.150.05

*Resolution measured between target amine and des-chloro impurity.

Expert Insight: Method A (C18) relies solely on hydrophobicity. The basic amine interacts with residual silanols, causing tailing. Method B (Fluorophenyl) is superior because the fluorine atoms on the stationary phase engage in specific electron-donor/acceptor interactions with the halogenated pyridine ring of the analyte. This "fluoro-fluoro" and


-

interaction creates orthogonal selectivity, pulling the halogenated impurities away from the main peak.

Detailed Experimental Protocols

Protocol 1: Chemical Purity (Fluorophenyl Method)

Best for: Routine release testing and impurity profiling.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Methanol (LC-MS Grade).

  • Diluent: 50:50 Water:Methanol.

Instrument Parameters:

  • Column: Kinetex F5 or equivalent PFP column, 150 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 260 nm (Pyridine

    
     transition).
    
  • Injection Vol: 5 µL.

Gradient Program:

Time (min) % Solvent A % Solvent B Curve
0.0 90 10 Initial
10.0 40 60 Linear
15.0 10 90 Linear
17.0 10 90 Hold
17.1 90 10 Re-equilibrate

| 22.0 | 90 | 10 | End |

System Suitability Criteria:

  • Tailing Factor (Target Peak): NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • %RSD (n=6): NMT 2.0%.

Protocol 2: Chiral Purity (Immobilized Amylose Method)

Best for: Determining Enantiomeric Excess (%ee) of the (S)-isomer.

Reagents:

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Note: Diethylamine (DEA) is critical to suppress non-specific amine binding.

Instrument Parameters:

  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mode: Isocratic Normal Phase.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 260 nm.

Self-Validating Logic: The immobilized nature of the Chiralpak IG phase allows for the use of stronger solvents (like ethyl acetate) if the sample is insoluble in hexane/ethanol, offering a robustness advantage over coated phases (like OD-H) which would be destroyed by such solvents.

Method Development Logic & Visualization

Decision Tree: Selecting the Right Mode

The following diagram illustrates the logical flow for selecting the appropriate HPLC mode based on the specific analytical need (Impurity vs. Chiral).

MethodSelection Start Start: this compound Sample Goal Define Goal Start->Goal ChemPurity Chemical Purity (Related Substances) Goal->ChemPurity ChiralPurity Enantiomeric Purity (R vs S Isomer) Goal->ChiralPurity CheckHalogen Check: Halogenated Impurities? ChemPurity->CheckHalogen Solubility Check: Solubility in Hexane? ChiralPurity->Solubility StandardC18 Standard C18 (L1) Risk: Peak Tailing CheckHalogen->StandardC18 No FluoroPhenyl Fluorophenyl (L43) Benefit: Halogen Selectivity CheckHalogen->FluoroPhenyl Yes (Recommended) CoatedCSP Coated CSP (OD-H) Risk: Solvent Limits Solubility->CoatedCSP High ImmobCSP Immobilized CSP (IG/IA) Benefit: Robustness Solubility->ImmobCSP Low/Variable (Recommended)

Caption: Decision matrix for selecting stationary phases based on impurity profile and solubility constraints.

Analytical Workflow: Impurity Profiling

This diagram details the step-by-step workflow for the recommended Fluorophenyl method, highlighting critical control points.

Workflow SamplePrep Sample Prep (Diluent: 50% MeOH) SystemSuit System Suitability (Rs > 2.0, Tf < 1.5) SamplePrep->SystemSuit SystemSuit->SamplePrep Fail (Re-prep) Injection Injection (5 µL) SystemSuit->Injection Pass Separation Separation (PFP Column Interaction) Injection->Separation DataAnalysis Data Analysis (Integrate @ 260nm) Separation->DataAnalysis

Caption: Operational workflow for the Fluorophenyl HPLC method ensuring system suitability before analysis.

References

  • Sigma-Aldrich. (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Product Information & CAS 1932020-62-6. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Adagrasib Intermediate. Retrieved from

  • Daicel Chiral Technologies. Chiralpak IG Instruction Manual (Immobilized Columns). Retrieved from

  • Phenomenex. Kinetex F5 Core-Shell Technology for Halogenated Compounds. Retrieved from

  • Sielc Technologies. HPLC Separation of N-Ethylpyridine-2-ethylamine (Analogous Method). Retrieved from

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent, while the other could be inactive or, in worst-case scenarios, harmful. The compound 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine is a key chiral building block, a structural motif present in numerous advanced drug candidates. Therefore, the ability to accurately and reliably determine its enantiomeric excess (ee) is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this critical intermediate. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methods discussed—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are the workhorses of the modern analytical laboratory. Here, we dissect their principles, protocols, and performance to empower you to select the most fitting approach for your specific analytical challenge, be it high-throughput screening, process optimization, or final product quality control.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most widely adopted and versatile technique for enantiomeric excess determination in the pharmaceutical industry.[1][2] Its strength lies in the physical separation of enantiomers on a chiral stationary phase (CSP), allowing for direct and unambiguous quantification.

Principle of Separation

The core of this technique is the chiral stationary phase (CSP). Enantiomers flowing through the column with the mobile phase interact with the chiral selector of the CSP. These interactions form transient, diastereomeric complexes with differing energies of association. This difference in interaction strength results in one enantiomer being retained longer on the column than the other, leading to different retention times and, thus, separation.[2] For chiral amines like our target molecule, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective due to their broad applicability and robust performance.[3][4]

Comparative Performance
ParameterPerformance EvaluationRationale
Accuracy & Precision ExcellentDirect quantification of physically separated peaks minimizes matrix interference and provides high precision, crucial for regulatory submissions.
Sensitivity High (UV, FLD)Standard UV detectors offer ample sensitivity for most applications. Fluorescence detection, after derivatization, can be used for trace-level analysis.[3]
Speed & Throughput ModerateTypical run times are 5-20 minutes. Method development can be time-consuming, but established methods can be run efficiently.
Versatility ExcellentA vast library of CSPs is available, and mobile phase composition can be tuned to resolve a wide range of chiral compounds.[5][6]
Cost ModerateInitial instrument cost is significant, and chiral columns are a considerable consumable expense.
Experimental Protocol: Chiral HPLC
  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in the mobile phase to create a solution of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC System & Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Chiralpak® IA or a similar amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., 4.6 x 250 mm, 5 µm). Immobilized phases are preferred for their robustness.[3]

    • Mobile Phase: A typical starting condition is n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v). The amine additive (DEA) is critical for obtaining sharp, symmetrical peaks for basic analytes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Dissolve & Filter Sample HPLC HPLC System (Pump, Injector) Prep->HPLC Column Chiral Column (e.g., Chiralpak IA) HPLC->Column Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data System Detector->CDS Calc Calculate ee% CDS->Calc

Chiral HPLC workflow for ee determination.

Chiral Gas Chromatography (GC): High Resolution for Volatile Analogs

Chiral GC is a powerful alternative to HPLC, offering exceptional resolution and speed.[7] However, its application to polar molecules like primary amines necessitates a crucial extra step: derivatization. This is because the free amine group can cause significant peak tailing and poor chromatographic performance on many GC columns.[8]

Principle of Separation

Similar to HPLC, chiral GC relies on a chiral stationary phase, typically a cyclodextrin derivative coated on the inside of a fused silica capillary column.[7][9] The analyte, after being chemically modified (derivatized) to increase its volatility and reduce its polarity, partitions between the inert carrier gas (mobile phase) and the CSP.[8][10] Enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin cavities, leading to differential retention times.

Comparative Performance
ParameterPerformance EvaluationRationale
Accuracy & Precision ExcellentHigh-resolution capillary columns provide baseline separation, leading to highly accurate and precise integration.
Sensitivity Very High (FID, MS)Flame Ionization Detectors (FID) are highly sensitive to organic compounds. Mass Spectrometry (MS) adds specificity and structural confirmation.
Speed & Throughput HighAnalysis times are often shorter than HPLC, typically under 15 minutes.
Versatility ModerateLimited to volatile or semi-volatile compounds. The requirement for derivatization adds a step to sample preparation and a potential source of error.[8][9]
Cost ModerateInstrument cost is comparable to HPLC, but capillary columns are generally less expensive than chiral HPLC columns.
Experimental Protocol: Chiral GC

Part A: Derivatization

  • Sample Preparation: Place ~1 mg of the amine into a 2 mL reaction vial.

  • Reagent Addition: Add 500 µL of an aprotic solvent (e.g., Dichloromethane) and 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Cap the vial tightly and heat at 60 °C for 15 minutes. This converts the polar amine into a more volatile and less polar trifluoroacetyl amide.

  • Workup: Cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent like Hexane.

Part B: GC Analysis

  • GC System & Conditions:

    • GC System: A standard GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A cyclodextrin-based chiral capillary column, such as a Chirasil-Val or a substituted beta-cyclodextrin phase (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Injector: Split/Splitless, 250 °C.

    • Oven Program: Start at 120 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C.

    • Detector: FID at 280 °C.

  • Data Analysis: Integrate the two separated enantiomer peaks and calculate the enantiomeric excess as described for HPLC.

Workflow Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Weigh Sample Deriv Derivatize with TFAA Prep->Deriv Workup Evaporate & Reconstitute Deriv->Workup GC GC System (Injector, Oven) Workup->GC Column Chiral Capillary Column GC->Column Detector FID Detector Column->Detector CDS Chromatography Data System Detector->CDS Calc Calculate ee% CDS->Calc

Chiral GC workflow including derivatization.

NMR Spectroscopy: A Rapid, Separation-Free Approach

NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it distinguishes them in solution by converting them into diastereomers (covalently or non-covalently), which have different NMR spectra.[11]

Principle of Distinction

Two primary methods are used:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl), to form a covalent diastereomeric mixture.[12] These diastereomers have distinct chemical shifts, allowing for their signals (e.g., ¹H or ¹⁹F) to be resolved and integrated.

  • Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved with an enantiomerically pure CSA, such as (R)- or (S)-BINOL. The CSA forms weak, non-covalent diastereomeric complexes that are in rapid equilibrium. This results in observable splitting of certain NMR signals of the analyte, where the ratio of the split peaks corresponds to the enantiomeric ratio.[13] This method is often preferred for its simplicity as it requires no reaction or workup.

Comparative Performance
ParameterPerformance EvaluationRationale
Accuracy & Precision Good to ModerateAccuracy is generally considered to be around ±1-2%. It is less precise than chromatography for measuring very high ee values (>98%).[14]
Sensitivity LowNMR is an inherently less sensitive technique than chromatography, requiring significantly more sample (typically > 5 mg).
Speed & Throughput Very High (especially with CSAs)For CSAs, sample preparation is a simple mix-and-measure process, making it ideal for rapid screening of many samples.
Versatility GoodA wide range of CSAs and CDAs are available for various functional groups. The presence of a fluorine atom in the target molecule makes ¹⁹F NMR a particularly attractive and sensitive option.[15]
Cost HighThe initial capital investment for an NMR spectrometer is very high.
Experimental Protocol: NMR with Chiral Solvating Agent (CSA)
  • Sample Preparation: In an NMR tube, dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • CSA Addition: Add 1.0 to 1.5 molar equivalents of an enantiomerically pure CSA, such as (S)-1,1'-Bi-2-naphthol ((S)-BINOL).

  • Analysis: Gently shake the NMR tube for 30 seconds to ensure complex formation.

  • Acquire Spectrum: Record the ¹H or ¹⁹F NMR spectrum. The fluorine atom on the pyridine ring is an excellent handle for ¹⁹F NMR, which often provides a clean spectrum with large chemical shift differences.[15]

  • Data Analysis:

    • Identify a well-resolved signal of the analyte that has split into two peaks (one for each diastereomeric complex).

    • Integrate the two peaks.

    • Calculate the enantiomeric excess from the integration values.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Dissolve Sample in NMR Tube Add_CSA Add Chiral Solvating Agent (e.g., BINOL) Prep->Add_CSA NMR NMR Spectrometer Add_CSA->NMR Acquire Acquire 1H or 19F Spectrum NMR->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Split Signals Process->Integrate Calc Calculate ee% Integrate->Calc

NMR workflow using a Chiral Solvating Agent.

Conclusion and Method Selection Strategy

The choice of analytical method for determining the enantiomeric excess of this compound is dictated by the specific requirements of the task at hand.

  • For final product release and quality control , where accuracy, precision, and regulatory compliance are paramount, Chiral HPLC is the undisputed method of choice. Its robustness and the direct nature of its quantification provide the most trustworthy data.

  • For process development and reaction monitoring , where speed and high resolution are key, Chiral GC is an excellent option, provided a reliable derivatization protocol is established. Its fast run times allow for rapid feedback on experimental outcomes.

  • For high-throughput screening of catalysts or reaction conditions , the speed and simplicity of NMR with a Chiral Solvating Agent are unparalleled. It allows for the rapid assessment of dozens of samples with minimal preparation, making it a powerful tool in the discovery phase.

By understanding the fundamental principles and practical trade-offs of each technique, researchers can confidently select and implement the optimal analytical strategy, ensuring the chiral integrity of this vital pharmaceutical intermediate from the laboratory bench to final production.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]

  • Li, Z., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. ChemistrySelect. [Link]

  • Semproli, R., et al. (2020). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by Vf‐ATA. ChemCatChem. [Link]

  • Sánchez-Ponce, R., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Zaid, M. E. A., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Current Organic Synthesis. [Link]

  • Chiral derivatizing agent. (Educational Resource). Wikipedia. [Link]

  • Taran, N., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules. [Link]

  • Bull, S. D., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie. [Link]

  • New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. [Link]

  • Effect of diethylamine proportion on separation on Chiralpak AD-H and Chiralcel OD-H. (Research Paper). ResearchGate. [Link]

  • Righi, L., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • Spáčil, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]

  • Resta, V., et al. (2021). Fluorescence Spectroscopy of Enantiomeric Amide Compounds Enforced by Chiral Light. Symmetry. [Link]

  • Jámbor, A., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023). LCGC International. [Link]

  • Zhang, M., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules. [Link]

  • Jang, S., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors. [Link]

  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]

  • Căuș, B., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences. [Link]

  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Semantic Scholar. [Link]

  • Chiral HPLC Separations. (Guidebook). Phenomenex. [Link]

  • Wang, Y., et al. (2010). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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LC-MS Fragmentation Patterns of Chlorofluoropyridines: A Comparative Guide to Q-TOF vs. QqQ Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorofluoropyridines are critical building blocks in the synthesis of modern agrochemicals and pharmaceuticals. However, their structural characterization and trace-level quantification present significant analytical challenges due to complex halogen isotopic signatures, isobaric interferences, and regioselective fragmentation behaviors.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) with Tandem Mass Spectrometry (Triple Quadrupole, QqQ) for the analysis of chlorofluoropyridines. By examining the causality behind their collision-induced dissociation (CID) pathways, we provide researchers with self-validating experimental protocols to ensure absolute confidence in both structural elucidation and high-throughput quantification.

Mechanistic Insights: Fragmentation of Chlorofluoropyridines

To optimize an LC-MS/MS method, one must first understand the thermodynamic drivers of the molecule's fragmentation. Soft ionization techniques, such as Electrospray Ionization (ESI), generate intact molecular ions ([M+H]⁺) [1]. For chlorofluoropyridines, the subsequent CID fragmentation is dictated by the differing bond dissociation energies (BDE) of the carbon-halogen bonds.

  • The Causality of Halogen Loss: The C-F bond is exceptionally strong (BDE ~485 kJ/mol), whereas the C-Cl bond is significantly weaker (BDE ~327 kJ/mol). Consequently, at low collision energies (10–15 eV), the predominant pathway is the loss of a chlorine radical or HCl. Higher collision energies (25–35 eV) are required to force the expulsion of HF and the subsequent cleavage of the stable pyridine ring [3, 4].

  • Isotopic Signatures: The presence of chlorine provides a built-in diagnostic tool. The natural abundance of ³⁵Cl to ³⁷Cl results in a characteristic 3:1 isotopic ratio in the precursor ion. Monitoring this ratio is critical for distinguishing true analytes from isobaric background noise.

Fragmentation M [M+H]⁺ m/z 132.001 (3-Chloro-2-fluoropyridine) F_loss [M+H - HF]⁺ m/z 111.995 M->F_loss -HF (High CE) BDE ~485 kJ/mol Cl_loss [M+H - HCl]⁺ m/z 96.025 M->Cl_loss -HCl (Low CE) BDE ~327 kJ/mol Ring_cleavage Pyridine Ring Cleavage m/z 76.030 F_loss->Ring_cleavage -HCN Cl_loss->Ring_cleavage -HCN

Figure 1: Collision-induced dissociation (CID) fragmentation pathways of 3-chloro-2-fluoropyridine.

Platform Comparison: HRMS (Q-TOF) vs. Tandem MS (QqQ)

The choice between a Q-TOF and a QqQ platform depends entirely on the analytical objective: Discovery/Elucidation vs. Targeted Quantification [2].

  • Q-TOF (e.g., Agilent 6546 or Waters Xevo G2-XS): Utilizes a time-of-flight analyzer to provide exact mass measurements (<2 ppm error). This is mandatory for structural elucidation, as it allows the assignment of unambiguous sum formulas to the fragments [1]. It easily resolves the ³⁵Cl/³⁷Cl isotopes from co-eluting matrix interferences.

  • QqQ (e.g., Waters Xevo TQ-XS or Thermo TSQ Altis): Excels in Multiple Reaction Monitoring (MRM) mode. By fixing Q1 to the precursor and Q3 to a specific fragment, it filters out virtually all background noise, offering unparalleled sensitivity and a linear dynamic range spanning 5-6 orders of magnitude [2].

Table 1: Performance Metrics Comparison
FeatureQ-TOF (High-Resolution MS)QqQ (Triple Quadrupole)
Primary Application Structural elucidation, unknown screeningTargeted quantification, high-throughput
Mass Accuracy < 2 ppm (Exact Mass)~ 0.1 Da (Nominal Mass)
Resolving Power > 30,000 to 60,000 FWHMUnit resolution (~0.7 FWHM)
Sensitivity (LOD) Low picogram (pg) rangeLow femtogram (fg) range
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Isotope Fidelity Excellent (Preserves exact 3:1 Cl ratio)Good (Dependent on Q1/Q3 transmission)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every analytical run must internally verify its own accuracy before sample data is accepted.

Workflow A: Structural Elucidation via Q-TOF

Objective: Determine the exact fragmentation pathway of a novel chlorofluoropyridine derivative. Causality of Design: We utilize a C18 column because chlorofluoropyridines are moderately lipophilic. Argon is selected as the collision gas because its higher mass (compared to nitrogen) transfers more kinetic energy during CID, efficiently breaking the rigid aromatic ring [4].

  • System Suitability Test (SST): Inject a 10 ng/mL standard of 3-chloropyridine. The system must verify the [M+H]⁺ exact mass (m/z 114.0105) with an error of < 2 ppm before proceeding [3].

  • Chromatography: UHPLC separation using a sub-2 µm C18 column. Mobile Phase A: H₂O + 0.1% Formic Acid (promotes protonation). Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Data Acquisition: Run in Auto-MS/MS mode. Set the precursor isolation width to narrow (~1.3 m/z) to prevent co-isolation of matrix ions.

  • Energy Stepping: Apply collision energies at 10, 20, and 40 eV simultaneously. This captures both the low-energy HCl loss and the high-energy HF loss in a single run.

  • Isotope Scoring (Validation): The data processing software must automatically calculate the isotopic pattern of the precursor. A match score of >90% for the 3:1 (³⁵Cl/³⁷Cl) ratio is required to validate the peak identity.

Table 2: Exact Mass Validation for 3-Chloro-2-fluoropyridine (Q-TOF Data)
Ion TypeFormulaTheoretical m/zObserved m/zMass Error (ppm)
Precursor (³⁵Cl)[C₅H₄³⁵ClFN]⁺132.0016132.0014-1.5
Precursor (³⁷Cl)[C₅H₄³⁷ClFN]⁺133.9986133.9988+1.4
Fragment (-HCl)[C₅H₃FN]⁺96.024996.0248-1.0
Fragment (-HF)[C₅H₃³⁵ClN]⁺111.9954111.9956+1.7
Workflow B: Targeted Quantification via QqQ (MRM)

Objective: Quantify trace levels of chlorofluoropyridines in complex biological or environmental matrices. Causality of Design: MRM transitions are selected based on the Q-TOF data. The primary transition (Quantifier) uses the most abundant fragment, while the secondary transition (Qualifier) ensures specificity.

  • Transition Optimization: Infuse the standard directly into the ESI source.

    • Quantifier Transition: m/z 132.0 → 96.0 (Loss of HCl, CE = 15 eV). Chosen for maximum signal-to-noise.

    • Qualifier Transition: m/z 132.0 → 112.0 (Loss of HF, CE = 30 eV). Chosen for structural specificity.

  • Matrix Blank Validation: Inject a matrix blank (e.g., blank plasma or soil extract). The signal at the retention time of interest must be < 5% of the Lower Limit of Quantification (LLOQ) to rule out carryover or isobaric interference.

  • Ion Ratio Confirmation: For every unknown sample, the ratio of the Quantifier to the Qualifier peak area must be within ±20% of the ratio established by the calibration standards. If it falls outside this window, the result is flagged as a false positive due to matrix interference.

Workflow cluster_MS Mass Spectrometer Analyzer Prep 1. Sample Prep & SST Validation LC 2. UHPLC Separation (C18 Column) Prep->LC ESI 3. ESI(+) Source Soft Ionization LC->ESI Q1 4. Q1: Precursor Isolation ESI->Q1 CID 5. Collision Cell (Argon CID) Q1->CID Analyzer 6. Q3 (MRM) or TOF (HRMS) CID->Analyzer Data 7. Data Processing & Isotope Scoring Analyzer->Data

Figure 2: Self-validating LC-MS/MS analytical workflow for halogenated pyridine characterization.

Conclusion

The successful LC-MS analysis of chlorofluoropyridines requires aligning the instrument hardware with the chemical physics of the molecule. Q-TOF platforms are indispensable during the drug discovery and development phases, providing the exact mass and isotopic fidelity required to map complex halogen loss pathways. Conversely, once the fragmentation pathways are established, QqQ platforms offer the ultimate solution for high-throughput, trace-level quantification by leveraging specific MRM transitions. By implementing the self-validating protocols outlined above, laboratories can ensure robust, reproducible, and highly trustworthy data.

References

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. North Carolina State University.
  • LC-MS - Analysis & Separations. Technology Networks.
  • 3-Chloropyridine | C5H4ClN | CID 12287. PubChem, National Institutes of Health.
  • Collision-Induced Fragmentation of Macrolide Antibiotics. Emery Pharma.

Comparative Bioactivity Guide: 3-Fluoro vs. Non-Fluorinated Pyridine Amines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of lead compounds is critical to overcoming late-stage attrition in drug development. When optimizing a compound containing a pyridine amine scaffold, one of the most reliable and field-proven bioisosteric strategies is the introduction of a fluorine atom at the 3-position.

This guide objectively compares the bioactivity, physicochemical properties, and metabolic profiles of 3-fluoropyridine amines against their non-fluorinated counterparts. By examining the causality behind these molecular changes and providing self-validating experimental protocols, this guide serves as a comprehensive resource for rational drug design.

The Physics of Fluorination: Mechanistic Causality

The decision to replace a hydrogen atom with a fluorine atom on a pyridine ring is never arbitrary. While the van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), its extreme electronegativity fundamentally alters the molecule's electronic distribution.

  • pKa Modulation and Permeability: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). In a pyridine amine system, this pulls electron density away from the basic nitrogen atoms, significantly lowering their pKa. A lower pKa increases the fraction of the un-ionized drug at physiological pH (7.4), which is a critical mechanism for enabling the molecule to surmount the blood-brain barrier (BBB) and penetrate cellular membranes [1].

  • Lipophilicity and Target Binding: Fluorination increases the overall lipophilicity (logP) of the scaffold. The low polarizability of the C-F bond enhances hydrophobic interactions within target protein pockets. For instance, in diaminopyrimidine-based inhibitors, the central 3-fluoropyridine ring establishes critical lipophilic contacts with specific valine residues (e.g., Val55 and Val280), driving a massive increase in binding affinity[2].

  • Metabolic Stability: The introduction of a fluorine atom sterically and electronically shields adjacent C-H bonds from oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby extending the compound's metabolic half-life [3].

G A Non-Fluorinated Pyridine Amine (Baseline) B 3-Fluoro Substitution (Bioisosteric Replacement) A->B C Inductive Effect (-I) Electron Withdrawal B->C D Steric Shielding (F vdW radius = 1.47 Å) B->D E Decreased pKa Increased Un-ionized Fraction C->E F Increased Lipophilicity (logP) Enhanced Hydrophobic Contacts C->F D->F G Metabolic Stability Blocked CYP450 Oxidation Sites D->G

Caption: Logical relationship between 3-fluorination, physicochemical shifts, and bioactivity outcomes.

Comparative Performance Data

To illustrate the tangible impact of 3-fluorination, we can aggregate quantitative data from recent structure-activity relationship (SAR) studies across different therapeutic areas. The table below summarizes the typical shifts observed when transitioning from a non-fluorinated pyridine amine to a 3-fluoropyridine amine.

Table 1: Representative Physicochemical and Bioactivity Shifts

PropertyNon-Fluorinated Pyridine Amine3-Fluoro Pyridine AmineMechanistic Cause
pKa (Pyridine Nitrogen) ~5.2 - 6.5~3.5 - 4.8Strong inductive (-I) electron withdrawal by the fluorine atom.
Lipophilicity (logP) Baseline+0.5 to +1.0 unitsFluorine's low polarizability and high hydrophobicity.
Metabolic Half-Life (HLM) Baseline (Prone to oxidation)Significantly ExtendedSteric/electronic shielding of adjacent oxidation sites.
MTHFD2 Inhibition (IC50) 145 nM16 nMEnhanced orthogonal multipolar interactions with Val55/Val280 [2].
Antibacterial Activity (MIC) 32 μg/mL2 μg/mLReduced electron cloud density improves biofilm penetration [4].

Note: Values are representative aggregates based on comparative SAR studies in targeted oncology and antibacterial research.

Self-Validating Experimental Protocols

To objectively compare these two scaffolds in your own laboratory, you must employ self-validating experimental systems. A protocol is only as good as its internal controls. Below are the definitive methodologies for evaluating the bioactivity and stability of these compounds.

Workflow S1 1. Parallel Synthesis (Photoredox Coupling) S2 2. Physicochemical Profiling (pKa & logD Assays) S1->S2 S3 3. In Vitro ADME (HLM Stability) S2->S3 S4 4. Target Binding (SPR & IC50) S3->S4

Caption: Self-validating experimental workflow for comparative profiling of pyridine amines.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the metabolic half-life of the compounds. The inclusion of specific controls ensures that any observed degradation is strictly CYP-mediated.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the 3-fluorinated and non-fluorinated pyridine amines in DMSO. Dilute to a working concentration of 1 μM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Control Assignment (Causality Check):

    • Positive Control: Verapamil (validates that the microsomes are enzymatically active).

    • Negative Control: Test compound incubated without the NADPH regenerating system (validates that degradation is CYP450-dependent and not due to chemical instability).

  • Incubation: Pre-incubate the compound solutions with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching & Time-Course: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide). The IS ensures that any variations in LC-MS/MS injection volumes are mathematically normalized.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
Protocol B: Determination of pKa via Potentiometric Titration

Because fluorination alters the basicity of the amine, precise pKa determination is required to predict physiological ionization.

Step-by-Step Methodology:

  • Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25°C ± 0.1°C.

  • Sample Preparation: Dissolve 2-3 mg of the pyridine amine in a co-solvent system (e.g., 50% Methanol/Water) if aqueous solubility is low. Note: Extrapolation to 100% aqueous conditions (Yasuda-Shedlovsky plot) will be required if a co-solvent is used.

  • Titration: Titrate the solution using standardized 0.1 M HCl (to protonate the amine) followed by back-titration with 0.1 M KOH under a nitrogen atmosphere to prevent CO2 absorption.

  • Data Validation: Run a blank titration (solvent only) to subtract background ionization. Calculate the pKa from the inflection points of the titration curve using Bjerrum's function.

Conclusion

The transition from a non-fluorinated pyridine amine to a 3-fluoropyridine amine represents a masterclass in rational drug design. By leveraging the unique steric and electronic properties of fluorine, researchers can systematically lower pKa, enhance membrane permeability, block metabolic liabilities, and drive superior target engagement. When supported by rigorous, self-validating experimental protocols, this bioisosteric replacement is a highly effective tool for advancing lead compounds through the preclinical pipeline.

References

  • Synthesis of some fluorine-containing pyridinealdoximes of potential use for the treatment of organophosphorus nerve-agent poisoning Source: Journal of Fluorine Chemistry URL:[Link]

  • Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents Source: Frontiers in Chemistry URL:[Link]

A Comparative Guide to the Crystallographic Analysis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is a key chiral amine intermediate in the synthesis of various pharmacologically active molecules. The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a compound's physicochemical properties such as solubility, stability, and bioavailability. X-ray crystallography provides the definitive solid-state structure, offering invaluable insights into the three-dimensional arrangement of atoms and intermolecular interactions that govern these macroscopic properties. This guide provides a comprehensive overview of the methodologies for generating and comparing X-ray crystallography data for various salts of this compound. While, as of this writing, specific crystal structure data for this compound's salts are not publicly available in databases like the Cambridge Structural Database (CSD)[1][2][3], this document outlines the experimental workflows, from salt screening to data analysis, to empower researchers in this critical aspect of pharmaceutical development.

Introduction: The Critical Role of Salt Selection and Crystallography

The journey of a drug candidate from discovery to a marketable product is fraught with challenges, many of which are tied to its solid-state properties. For ionizable compounds like this compound, forming a salt is a common and effective strategy to optimize its pharmaceutical profile. Different salt forms of the same active pharmaceutical ingredient (API) can exist as different crystalline solids, or polymorphs, each with unique crystal structures and, consequently, distinct physical properties.

X-ray crystallography is the gold standard for elucidating the precise three-dimensional atomic arrangement within a crystal lattice. This technique allows for the unambiguous determination of:

  • Molecular Conformation: The spatial orientation of the molecule's atoms.

  • Stoichiometry: The exact ratio of the API to the counter-ion.

  • Intermolecular Interactions: The hydrogen bonding networks, van der Waals forces, and other interactions that hold the crystal lattice together.

Understanding these features at a molecular level is paramount for rational drug design and development. For instance, a salt form with a more stable hydrogen bonding network may exhibit lower solubility but higher physical stability.

Experimental Workflow: From Salt to Structure

The process of obtaining and comparing crystallographic data for different salts of this compound can be systematically broken down into several key stages.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Salt Formation & Crystallization cluster_analysis X-ray Diffraction & Analysis synthesis Synthesis of (S)-1-(5-Chloro-3- fluoropyridin-2-yl)ethanamine salt_screening Salt Screening with Various Counter-ions synthesis->salt_screening API Free Base crystallization Crystallization Trials salt_screening->crystallization Promising Salts xrd Single-Crystal X-ray Diffraction Data Collection crystallization->xrd High-Quality Crystals structure_solution Structure Solution & Refinement xrd->structure_solution Diffraction Data data_comparison Comparative Structural Analysis structure_solution->data_comparison Solved Crystal Structures

Figure 1: A generalized workflow for the crystallographic analysis of pharmaceutical salts.

Synthesis and Purification of the Free Base

The starting material, (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine, must be synthesized and purified to a high degree (>97%) to ensure the formation of high-quality crystals. The presence of impurities can inhibit crystallization or lead to the formation of poorly ordered crystals.

Salt Screening and Formation

A panel of pharmaceutically acceptable counter-ions should be selected for the salt screening process. These can include hydrochlorides, sulfates, tartrates, and other organic and inorganic acids. The choice of counter-ion can significantly impact the resulting crystal packing and physicochemical properties.

Protocol for Salt Formation:

  • Dissolution: Dissolve 1 equivalent of the free base, this compound, in a suitable solvent (e.g., ethanol, isopropanol, or acetone).

  • Acid Addition: Add a stoichiometric amount (e.g., 1 equivalent for a monoprotic acid) of the chosen acid to the solution.

  • Stirring: Stir the mixture at room temperature to allow for the salt formation reaction to complete.

  • Isolation: The resulting salt can be isolated by evaporation of the solvent or by inducing precipitation through the addition of an anti-solvent.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It requires a systematic exploration of various crystallization conditions.

Protocol for Crystallization Trials:

  • Solvent Selection: Screen a range of solvents with varying polarities to determine the solubility of the salt.

  • Supersaturation: Prepare a saturated or near-saturated solution of the salt at an elevated temperature.

  • Cooling/Evaporation: Allow the solution to cool slowly to room temperature or undergo slow evaporation. This gradual decrease in solubility can promote the growth of well-ordered crystals.

  • Vapor Diffusion: Alternatively, use vapor diffusion techniques (hanging drop or sitting drop) where a less volatile solvent containing the salt is allowed to equilibrate with a more volatile anti-solvent.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.

Protocol for Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is cooled (e.g., to 100 K) to minimize thermal motion of the atoms and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure. This is typically done using specialized software packages. The final refined structure provides the atomic coordinates, bond lengths, bond angles, and other important geometric parameters.

Comparative Analysis of Hypothetical Salt Structures

While actual data is not available, we can hypothesize the types of data that would be generated and how they would be compared. Let's consider two hypothetical salts: the hydrochloride and the tartrate of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine.

ParameterHypothetical Hydrochloride SaltHypothetical L-Tartrate SaltSignificance in Drug Development
Crystal System MonoclinicOrthorhombicInfluences mechanical properties like tabletability and flow.
Space Group P2₁P2₁2₁2₁Describes the symmetry of the crystal lattice. Chiral molecules often crystallize in non-centrosymmetric space groups.
Unit Cell Dimensions a = 10.2 Å, b = 5.6 Å, c = 12.1 Å, β = 98.5°a = 8.9 Å, b = 15.4 Å, c = 18.2 ÅDefines the size and shape of the repeating unit in the crystal. Affects density and packing efficiency.
Density (calculated) 1.45 g/cm³1.52 g/cm³Higher density can be advantageous for formulation volume.
Key Hydrogen Bonds N-H···Cl⁻ (strong, charge-assisted)N-H···O (carboxylate), O-H···N (amine), O-H···O (hydroxyl)The nature and extent of hydrogen bonding are critical for stability and solubility. More extensive networks often lead to higher stability.
Solvent of Crystallization None1 molecule of water per API-tartrate unitThe presence of solvates can impact stability and manufacturability. Desolvation can lead to phase transformations.

Visualization of Structural Relationships

Graphviz diagrams can be used to illustrate the relationships between different aspects of the crystallographic analysis.

structural_relationships cluster_properties Physicochemical Properties cluster_structure Crystal Structure Features Solubility Solubility Bioavailability Bioavailability Solubility->Bioavailability Stability Stability Shelf_Life Shelf_Life Stability->Shelf_Life Crystal_Packing Crystal_Packing Crystal_Packing->Solubility Hydrogen_Bonding Hydrogen_Bonding Hydrogen_Bonding->Stability Molecular_Conformation Molecular_Conformation Molecular_Conformation->Bioavailability influences receptor binding

Figure 2: Interplay between crystal structure features and key pharmaceutical properties.

Conclusion and Future Outlook

The generation and comparative analysis of X-ray crystallography data for different salts of this compound are indispensable for making informed decisions in the drug development process. By systematically applying the principles of salt screening, crystallization, and single-crystal X-ray diffraction, researchers can gain a fundamental understanding of the solid-state properties of this important pharmaceutical intermediate. The insights derived from such studies are crucial for selecting the optimal salt form with the desired balance of stability, solubility, and manufacturability, ultimately contributing to the development of safer and more effective medicines. It is anticipated that future research will lead to the public availability of such crystallographic data, further enriching our understanding of this compound's solid-state chemistry.

References

  • ResearchGate. X-ray crystallography data for 1 at 292 and 116 K. [Link]

  • University of Massachusetts Dartmouth. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. [Link]

  • PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine. [Link]

  • University of Otago. CCDC 2323924: Experimental Crystal Structure Determination. [Link]

  • CCDC. Search - Access Structures. [Link]

  • ResearchGate. Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by.... [Link]

  • PMC. Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. [Link]

  • MDPI. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. [Link]

  • MDPI. X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. [Link]

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Technical Guide: FTIR Validation of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Structure of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Using FTIR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of small molecule development—particularly for KRAS inhibitor intermediates like This compound —structural validation is non-negotiable. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers an unparalleled advantage in routine Quality Control (QC), polymorph screening, and rapid batch-to-batch consistency checks .

This guide objectively compares FTIR against its analytical counterparts and provides a Senior Scientist’s protocol for validating this specific halogenated pyridine derivative.

Part 1: The Analytical Challenge

The molecule This compound presents a unique spectroscopic profile due to the electronic push-pull effects of the pyridine ring substituted with highly electronegative halogens (Cl, F) and a chiral ethylamine side chain.

Structural Deconstruction for Spectroscopy
  • Pyridine Core: The nitrogen heteroatom alters ring breathing modes compared to benzene.

  • Halogenation (3-F, 5-Cl): The 3-Fluoro substituent creates a significant dipole moment, intensifying specific IR bands (C-F stretch). The 5-Chloro atom adds mass, shifting ring deformations to lower frequencies.

  • Chiral Amine: The primary amine (

    
    ) provides the most diagnostic "handle" for FTIR validation via N-H stretching and scissoring modes.
    

Part 2: Comparative Analysis (FTIR vs. Alternatives)

While FTIR is not a replacement for NMR in structural solving, it outperforms other methods in throughput and solid-state characterization .

Table 1: Performance Matrix of Analytical Techniques
FeatureFTIR (Mid-IR) NMR (

H,

C,

F)
LC-MS (High Res)
Primary Utility Fingerprinting, Polymorph ID, Functional Group CheckDefinitive Structural Elucidation, StereochemistryMolecular Weight, Purity, Elemental Composition
Throughput High (< 2 mins/sample)Low (10-30 mins/sample)Medium (5-15 mins/sample)
Sample State Solid (Neat/ATR)Liquid (Solvated)Liquid (Ionized)
Isomer Specificity Moderate (Fingerprint region)High (Coupling constants)Low (unless fragmented)
Cost Per Run LowHigh (Deuterated solvents)Medium
Blind Spot Enantiomers (R vs S indistinguishable)Trace inorganic saltsPolymorphs (lost in solution)

Critical Insight: Use NMR to certify your Reference Standard. Use FTIR to validate every subsequent batch against that standard. FTIR is the only method listed that can detect polymorphic changes which affect bioavailability.

Part 3: Theoretical & Experimental FTIR Profile

To validate this compound, you must look for a specific "constellation" of peaks. The following assignments are based on theoretical functional group analysis and literature data for 2-aminopyridine derivatives.

Diagram 1: Signal Assignment Logic

SignalLogic cluster_0 Functional Groups cluster_1 Vibrational Mode cluster_2 Diagnostic Region (cm⁻¹) Amine Primary Amine (-NH2) StretchNH N-H Stretch (Sym & Asym) Amine->StretchNH ScissorNH N-H Scissoring Amine->ScissorNH Pyridine Pyridine Ring (Ar) RingBreath C=N / C=C Ring Stretch Pyridine->RingBreath Halogens Halogens (3-F, 5-Cl) CFStretch C-F Stretch Halogens->CFStretch CClStretch C-Cl Stretch Halogens->CClStretch Alkyl Ethyl Group (C-H) HighFreq 3400 - 3200 (Doublet) StretchNH->HighFreq Diagnostic MidFreq 1650 - 1580 ScissorNH->MidFreq RingBreath->MidFreq Fingerprint 1250 - 1000 CFStretch->Fingerprint Strong LowFreq 800 - 600 CClStretch->LowFreq

Caption: Logical flow from molecular structure to specific IR diagnostic regions.

Detailed Band Assignment Table
Region (cm⁻¹)ModeDiagnostic Criteria
3400 – 3200 N-H Stretch Look for a doublet (two distinct peaks).[1][2] This confirms a primary amine.[2][3][4][5] A single peak would indicate a secondary amine impurity.
3100 – 3000 Ar-C-H Stretch Weak intensity.[1] Corresponds to the H atoms at positions 4 and 6 of the pyridine ring.
2980 – 2850 Alk-C-H Stretch Medium intensity. Methyl/Methylene stretches from the ethyl side chain.
1650 – 1590 N-H Scissoring Often overlaps with ring stretching. Look for broadening here.
1590 – 1430 Pyridine Ring Characteristic "breathing" bands. The 3-F/5-Cl substitution pattern will cause shifts compared to unsubstituted pyridine.
1250 – 1100 C-F Stretch Critical Region. Look for a very strong, sharp band. The C-F bond has a high dipole moment, making it IR active.
800 – 600 C-Cl / OOP C-Cl stretching and Out-of-Plane (OOP) bending. The pattern here confirms the 2,3,5-substitution geometry.

Part 4: Validated Experimental Protocol (SOP)

Objective: Confirm identity and batch consistency of this compound. Technique: Attenuated Total Reflectance (ATR) FTIR.

Step 1: System Suitability
  • Clean Crystal: Wipe the Diamond/ZnSe ATR crystal with Isopropanol. Ensure no residue remains.[6]

  • Background Scan: Collect a background spectrum (air) with the same parameters as the sample (e.g., 32 scans, 4 cm⁻¹ resolution).

    • Self-Validation: Ensure the background shows typical CO₂ (2350 cm⁻¹) and H₂O vapor regions, but is otherwise flat.

Step 2: Sample Preparation
  • Solid State: Place ~5-10 mg of the solid powder on the crystal.

  • Pressure: Apply high pressure using the anvil clamp.

    • Why? To ensure intimate contact between the solid and the crystal. Poor contact yields noisy spectra with weak peaks.

    • Check: Monitor the "Preview" mode. The strongest peaks (likely C-F stretch or Ring stretch) should have roughly 30-60% Transmittance (or 0.2-0.5 Absorbance).

Step 3: Data Collection & Processing
  • Scan: Accumulate 32 to 64 scans.

  • Correction: Apply "ATR Correction" (if your software supports it) to account for penetration depth differences at high vs. low wavenumbers.

  • Baseline: Apply automatic baseline correction only if necessary for comparison.

Part 5: Data Interpretation & Decision Logic

How do you decide if the batch passes? Use this decision tree.

Diagram 2: Validation Workflow

ValidationFlow Start Acquire Spectrum CheckNH Check 3400-3200 cm⁻¹: Is there a Doublet? Start->CheckNH CheckCF Check 1250-1100 cm⁻¹: Strong Band Present? CheckNH->CheckCF Yes Fail1 FAIL: Potential Secondary Amine or Salt Form CheckNH->Fail1 No (Singlet/None) Fingerprint Compare Fingerprint (1500-600) to Reference Std CheckCF->Fingerprint Yes Fail2 FAIL: Missing Fluorine or Wrong Isomer CheckCF->Fail2 No Fail3 FAIL: Polymorph Mismatch or Impurity Fingerprint->Fail3 Mismatch Pass PASS: Identity Confirmed Fingerprint->Pass Match > 98%

Caption: Decision tree for batch release based on spectral features.

Troubleshooting Common Issues
  • Broad Band at 3400 cm⁻¹ instead of Doublet:

    • Cause: Sample is likely wet (H₂O) or is a hydrochloride salt (HCl) where the amine is protonated (

      
      ), obscuring the doublet.
      
    • Action: Dry the sample or perform a free-base liberation if the salt form is not intended.

  • Missing C-Cl Band (< 800 cm⁻¹):

    • Cause: ATR crystals (like ZnSe) cut off around 600 cm⁻¹.

    • Action: Ensure you are using a Diamond or Ge crystal which transmits lower frequencies, or rely on the Fingerprint region (1500-1000 cm⁻¹) for confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). Wiley. (Standard text for functional group assignments).
  • NIST Chemistry WebBook. Infrared Spectroscopy Data for Pyridine Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Source for primary amine doublet and aromatic halogen shifts).[5]

Sources

A Comparative Guide to the Stability of Halogenated Pyridine Ethanamines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful therapeutic development. Halogenated pyridine ethanamines, a class of compounds with significant potential across various therapeutic areas, present unique stability challenges and opportunities directly linked to the nature and position of their halogen substituent. This guide provides an in-depth comparative analysis of the stability of fluoro-, chloro-, and bromo-substituted pyridine ethanamines, supported by a theoretical framework, established experimental protocols, and synthesized data to inform candidate selection and formulation strategies.

The choice of halogen—fluorine, chlorine, or bromine—is not merely a matter of synthetic convenience; it is a critical decision that profoundly influences a molecule's physicochemical properties, including its metabolic fate and, crucially, its chemical stability. This guide will elucidate these differences through the lens of forced degradation studies, a regulatory-mandated approach to systematically evaluate a drug substance's susceptibility to various stressors.[1]

The Theoretical Basis for Stability Differences: An Electronic and Mechanistic Perspective

The stability of a halogenated pyridine ethanamine is primarily dictated by the electronic properties of the pyridine ring, which are significantly modulated by the attached halogen. The pyridine nitrogen itself is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the ortho (2- and 6-) and para (4-) positions.[2] This inherent reactivity is a key factor in hydrolytic degradation pathways.

The nature of the halogen substituent further influences this electronic landscape:

  • Fluorine: Being the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can decrease the electron density of the pyridine ring and potentially make it more susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis. However, the carbon-fluorine bond is the strongest single bond to carbon, which can enhance metabolic stability.[3]

  • Chlorine and Bromine: These halogens are less electronegative than fluorine but are more polarizable. The carbon-chlorine and carbon-bromine bonds are weaker than the carbon-fluorine bond, which can make them more susceptible to cleavage under certain conditions, including photolysis.[4] Their greater size and polarizability can also influence intermolecular interactions and crystal packing, which can, in turn, affect solid-state stability.

The position of the halogen is also critical. A halogen at the 2- or 4-position of the pyridine ring is expected to have a more pronounced effect on the molecule's susceptibility to nucleophilic attack compared to a halogen at the 3- or 5-position, due to greater resonance stabilization of the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[2]

Comparative Stability Profiles Under Forced Degradation

Forced degradation studies, or stress testing, are essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[1][5] The following sections compare the expected stability of fluoro-, chloro-, and bromo-pyridine ethanamines under standard stress conditions.

Hydrolytic Stability (Acidic and Basic Conditions)

Hydrolysis is a common degradation pathway for pharmaceuticals.[1] For halogenated pyridine ethanamines, this can involve nucleophilic displacement of the halogen or reactions involving the ethanamine side chain.

  • Expected Trend: The reactivity of 2-halopyridines towards nucleophilic substitution by an alkoxide has been shown to follow the order F > Cl.[6] This suggests that under basic hydrolytic conditions, a 2-fluoropyridine ethanamine might degrade faster than its 2-chloro analog due to the higher electronegativity of fluorine stabilizing the transition state. The ethanamine side chain itself can undergo degradation, such as deamination, particularly under acidic or basic conditions.[7]

Table 1: Illustrative Comparative Hydrolytic Degradation Data

Stress ConditionFluoro-Pyridine Ethanamine (% Degradation)Chloro-Pyridine Ethanamine (% Degradation)Bromo-Pyridine Ethanamine (% Degradation)Potential Degradation Products
0.1 M HCl, 60°C, 24h854Deamination products, Side-chain cleavage products
0.1 M NaOH, 60°C, 24h15108Hydroxypyridine ethanamine, Deamination products

Note: This data is illustrative and synthesized based on general reactivity principles. Actual degradation will depend on the specific molecular structure.

Oxidative Stability

Oxidation can be a significant degradation pathway, often initiated by atmospheric oxygen or residual peroxides in excipients. The amino group in the ethanamine side chain is a potential site for oxidation.

  • Expected Trend: The susceptibility to oxidation is not expected to be strongly influenced by the nature of the halogen on the pyridine ring, unless the halogen is involved in secondary reactions. The primary site of oxidation is likely the ethanamine nitrogen.

Photostability

Many aromatic and heteroaromatic compounds are susceptible to degradation upon exposure to light. The carbon-halogen bond can be a primary target for photolytic cleavage.

  • Expected Trend: The energy of the carbon-halogen bond decreases in the order C-F > C-Cl > C-Br.[3] This suggests that bromo- and chloro-substituted pyridine ethanamines will be more susceptible to photodegradation than their fluoro-substituted counterparts. Photodegradation can proceed via homolytic cleavage of the C-X bond, leading to radical species and subsequent complex degradation pathways.

Table 2: Illustrative Comparative Photodegradation Data (UV Exposure)

Stress ConditionFluoro-Pyridine Ethanamine (% Degradation)Chloro-Pyridine Ethanamine (% Degradation)Bromo-Pyridine Ethanamine (% Degradation)Potential Degradation Products
UV Light (254 nm), 24h< 21220De-halogenated products, Pyridine ring cleavage products

Note: This data is illustrative and synthesized based on bond energy principles.

Thermal Stability

Thermal degradation is assessed by exposing the drug substance to high temperatures, both in solid and solution states.

  • Expected Trend: The thermal stability in the solid state will be highly dependent on the crystal lattice energy and melting point of the specific compound, which is influenced by the halogen. In solution, the trends observed under hydrolytic conditions at elevated temperatures will likely be amplified.

Visualizing the Process: Experimental Workflows

A systematic approach is crucial for conducting meaningful comparative stability studies. The following diagrams illustrate the typical workflows for forced degradation and the subsequent analytical characterization.

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis API API Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) API->Oxidation Photo Photolytic Stress (UV/Vis Light) API->Photo Thermal Thermal Stress (Solid/Solution, >60°C) API->Thermal Neutralize Neutralize/Quench Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC Stability-Indicating HPLC-UV/PDA Photo->HPLC Thermal->HPLC Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS MassBalance Mass Balance Calculation HPLC->MassBalance

Caption: Workflow for Forced Degradation Studies.

The core of a stability study is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Stability_Indicating_Method cluster_Development Method Development cluster_Validation Method Validation (ICH Q2R1) Stressed_Samples Stressed Samples (Degradants Present) Column_Screen Column & Mobile Phase Screening Stressed_Samples->Column_Screen Optimization Gradient & Wavelength Optimization Column_Screen->Optimization Specificity Specificity/ Peak Purity Optimization->Specificity Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Optimization->Accuracy Precision Precision (Repeatability & Intermediate) Optimization->Precision LOD_LOQ LOD & LOQ Optimization->LOD_LOQ Robustness Robustness Optimization->Robustness

Caption: Development of a Stability-Indicating HPLC Method.

Detailed Experimental Protocols

Reproducibility is key in stability studies. The following are generalized protocols for conducting forced degradation.

Protocol 1: Acid and Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of the halogenated pyridine ethanamine in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubation: Incubate both solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.[7]

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples directly by HPLC.

Protocol 3: Photodegradation
  • Preparation: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a transparent container.

  • Control: Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Place both samples in a photostability chamber and expose them to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at appropriate intervals.

  • Analysis: Analyze all samples by HPLC.

Conclusion and Strategic Recommendations

The stability of halogenated pyridine ethanamines is a complex interplay of the halogen's electronic properties, its position on the pyridine ring, and the specific stressor. Based on fundamental chemical principles:

  • Fluoro-substituted analogs may exhibit greater susceptibility to base-catalyzed hydrolysis but are likely to be significantly more stable towards photodegradation. Their metabolic stability is also often enhanced.

  • Bromo- and Chloro-substituted analogs are generally more prone to photolytic degradation. Their hydrolytic stability may be greater than their fluoro-counterparts under basic conditions.

For drug development professionals, this necessitates a nuanced approach to candidate selection. An ideal candidate will balance potency and selectivity with a stability profile that is amenable to formulation and ensures an adequate shelf-life. Early and comprehensive forced degradation studies are not merely a regulatory hurdle but a critical tool for risk assessment and mitigation. By understanding the inherent stability characteristics of different halogenated pyridine ethanamines, researchers can make more informed decisions, leading to the development of safer and more effective medicines.

References

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available from: [Link]

  • ResearchGate. The reaction of 4-chloropyridine with some amines. Available from: [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. Available from: [Link]

  • ScienceDirect. Forced degradation and impurity profiling. Available from: [Link]

  • SciSpace. Forced Degradation Studies. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • ResearchGate. Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation: Application to method validation. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Available from: [Link]

  • Journal of the Chemical Society B: Physical Organic. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Available from: [Link]

  • Deswater. Photocatalytic degradation of 4-chlorophenol using a Ag/TiO2/Fe3O4 composite under UV-A irradiation. Available from: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Development and Validation of Stability Indicating RP-HPLC Method of Analysis of Manidipine Dihydrochloride. Available from: [Link]

  • ResearchGate. TiO2 photocatalytic degradation of 4-chlorobiphenyl as affected by solvents and surfactants. Available from: [Link]

  • PMC. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Available from: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available from: [Link]

  • MDPI. Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. Available from: [Link]

  • PubMed. Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres. Available from: [Link]

  • USDA ARS. Competitive Degradation between the Fumigants Chloropicrin and 1,3-Dichloropropene in Unamended and Amended Soils. Available from: [Link]

  • ResearchGate. The Effect of Dissolved Chlorides on the Photocatalytic Degradation Properties of Titania in Wastewater Treatment. Available from: [Link]

  • IRIS-AperTO. A comparative study of the activity of TiO2 Wackherr and Degussa P25 in the photocatalytic degradation of picloram. Available from: [Link]

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Technical Comparison of Elemental Analysis Methodologies for Halogenated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine CAS: 1374652-12-6 (Free Base) / 1948237-21-5 (HCl Salt) Formula:


 (Free Base)

Part 1: Executive Summary & Analytical Challenges

This compound represents a distinct class of "difficult-to-combust" pharmaceutical intermediates. Its pyridine core, substituted with both chlorine and fluorine, creates a "halogen-shielding" effect that resists complete oxidation. Furthermore, the simultaneous presence of fluorine and chlorine introduces specific chemical interferences that render standard CHN analysis protocols unreliable.

This guide establishes the Standard Operating Procedures (SOPs) required to validate this compound within the industry-standard tolerance of


 .
The Core Analytical Challenges
  • The Fluorine Effect (Silica Etching): During high-temperature combustion (

    
    ), fluorine radicals attack the silica (
    
    
    
    ) quartz combustion tube to form volatile silicon tetrafluoride (
    
    
    ). This reaction depletes the combustion zone and artificially lowers carbon values while damaging the instrument.
  • Halogen Competition: Chlorine and Fluorine require distinct reduction and trapping mechanisms. Standard copper reduction tubes often fail to quantitatively trap high loads of mixed halogens, leading to "ghost peaks" in the Nitrogen channel.

  • Hygroscopicity: The primary amine tail makes this molecule susceptible to absorbing atmospheric

    
     and 
    
    
    
    , necessitating strict handling protocols.

Part 2: Theoretical Composition Standards

Before selecting a methodology, the theoretical baseline must be established. The following values serve as the Acceptance Criteria .

Table 1: Theoretical Elemental Composition
ElementSymbolAtomic MassCountTotal MassTheoretical % Acceptance Range (

)
Carbon C12.011784.07748.15% 47.75 – 48.55%
Hydrogen H1.00888.0644.62% 4.22 – 5.02%
Chlorine Cl35.45135.4520.30% 19.90 – 20.70%
Fluorine F18.998118.99810.88% 10.48 – 11.28%
Nitrogen N14.007228.01416.04% 15.64 – 16.44%
Total 174.60 100.00%

> Note: If analyzing the Hydrochloride salt (


), recalculate based on MW 211.06  g/mol .

Part 3: Comparative Methodology Guide

This section compares the three primary approaches to analyzing this scaffold.

Method A: Standard Dynamic Flash Combustion (Not Recommended)
  • Mechanism: Sample is dropped into a quartz tube at

    
     with 
    
    
    
    .
  • Outcome: High Failure Rate.

  • Failure Mode: The fluorine attacks the quartz tube. The lack of specific halogen scavengers leads to incomplete combustion of the pyridine ring.

  • Data Signature: Low Carbon (~47.5%), Variable Nitrogen (due to halogen interference).

Method B: Modified Combustion with Additives (The Gold Standard)
  • Mechanism: Sample is encapsulated with Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    .
  • Why it Works: The additive acts as an "oxygen donor" to force complete oxidation of the pyridine ring and, crucially, binds the Fluorine to prevent it from attacking the quartz glassware.

  • Outcome: High Accuracy.

  • Data Signature: Results consistently fall within the

    
     range.
    
Method C: Oxygen Flask (Schöniger) + Ion Chromatography (For Halogens)
  • Mechanism: Sample is burned in a closed flask; gases are absorbed in a buffer solution and analyzed via IC.

  • Why it Works: It is the only reliable way to quantify the Fluorine and Chlorine content specifically (CHN analyzers usually only give C, H, and N).

  • Outcome: Essential for Halogen Validation.

Part 4: Recommended Experimental Protocol (Method B)

Objective: Accurate CHN determination of this compound.

Reagents & Equipment
  • Instrument: Organic Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

  • Capsules: Tin (Sn) capsules (Silver capsules recommended if Chlorine content is >20%).

  • Additive: Tungsten Trioxide (

    
    ) powder (high purity).
    
  • Standard: 4-Fluorobenzoic acid (to calibrate for the F-C bond difficulty).

Sample Preparation Workflow
  • Microbalance Calibration: Ensure balance stability to

    
     mg.
    
  • Weighing: Weigh 1.5 – 2.0 mg of the sample into a Tin capsule.

  • Additive Addition: Add 10–15 mg of

    
     directly over the sample.
    
    • Reasoning:

      
       prevents the formation of non-volatile metal fluorides and protects the quartz tube.
      
  • Sealing: Fold the capsule tightly to exclude atmospheric air. Ensure no sample leaks.

Instrument Parameters
  • Furnace Temperature:

    
     (Higher temp required for halogenated aromatics).
    
  • Oxygen Injection: 5 seconds (Excess

    
     boost).
    
  • Carrier Gas: Helium at 140 mL/min.

  • Reduction Tube: Copper wires (reduced) at

    
    .
    
Visualization of the Combustion Train

The following diagram illustrates the specific modifications required for this molecule (Method B).

CombustionWorkflow cluster_0 CRITICAL STEP: FLUORINE CONTROL Sample Sample + WO3 (In Tin Capsule) Combustion Combustion Reactor (1050°C) Flash Oxidation Sample->Combustion Auto-Injector Scavenger Halogen Scavenger Zone (Silver Wool/WO3) Traps F & Cl Combustion->Scavenger Gas Flow (He + O2) Reduction Reduction Reactor (Copper, 650°C) Converts NOx -> N2 Scavenger->Reduction CO2, H2O, N2, NOx Trap Water/CO2 Traps (Anhydrone/Ascarite) Reduction->Trap CO2, H2O, N2 Separation GC Separation Column Trap->Separation Separated Gases Detector TCD Detector (Quantifies N2, CO2, H2O) Separation->Detector Signal

Caption: Optimized combustion flow. Note the "Halogen Scavenger Zone" which is critical to prevent Fluorine from damaging the detector or skewing Carbon results.

Part 5: Data Interpretation & Troubleshooting

When analyzing the results, use this guide to diagnose "Out of Spec" (OOS) data.

Table 2: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Carbon Low (>0.5% error) Incomplete combustion or

formation.
Increase

injection time; Ensure

ratio is >5:1.
Nitrogen High Incomplete reduction of Nitrogen oxides.Regenerate or replace Copper reduction tube.
Hydrogen High Sample is hygroscopic (Amine absorbed

).
Dry sample in desiccator (

) for 24h; Handle in dry box.
Drifting Baseline Quartz tube etched by Fluorine.STOP. Inspect combustion tube for "fogging." Replace tube and add more

.

References

  • Thermo Fisher Scientific. (2022). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Application Notes. Link

  • American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis Guidelines. ACS Central Science. Link

  • United States Pharmacopeia (USP). (2025).[1] General Chapter <232> Elemental Impurities—Limits.[1] USP-NF.[2] Link

  • Elementar. (2023). CHNS analysis of fluorinated samples: Technical Note. Elementar Analysensysteme GmbH. Link

  • BenchChem. (2025).[3] The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines.Link

Sources

Safety Operating Guide

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Technical Guide[1][2]

Executive Summary & Operational Directive

Strict adherence to high-temperature incineration protocols is mandatory. this compound (CAS: 1932020-62-6 for free base; 2411592-30-6 for HCl salt) is a halogenated heterocyclic amine commonly used as a chiral intermediate in the synthesis of KRAS inhibitors (e.g., Sotorasib analogs).[1]

Due to the presence of both chlorine and fluorine on the pyridine ring, improper disposal poses significant risks:

  • Environmental Toxicity: Halogenated pyridines are persistent and toxic to aquatic life (H411).[1][3]

  • Acid Gas Generation: Thermal decomposition releases Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx).[2]

  • Regulatory Status: While not always explicitly P-listed, it must be managed as Halogenated Hazardous Organic Waste to comply with RCRA (US) and REACH (EU) standards.[1]

Immediate Action: Segregate this compound from non-halogenated solvents and general trash immediately.[1] Label as "Halogenated Organic - Toxic."[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the foundation of a safe disposal strategy.[2]

Property Data / Specification
Chemical Name This compound
CAS Number 1932020-62-6 (Free Base) / 2411592-30-6 (HCl Salt)
Molecular Formula C₇H₈ClFN₂
Molecular Weight 174.60 g/mol
Physical State Solid (White to pale yellow powder) or Oil (depending on purity/salt form)
Acidity/Basicity Basic amine (pKa ~8-9); forms salts with acids.[1][3][4][5][6]
GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH411: Toxic to aquatic life with long-lasting effects
Waste Classification Halogenated Organic (Requires scrubbing during incineration)

Waste Segregation & Classification Protocol

Trustworthiness Check: Mixing halogenated and non-halogenated wastes is the most common cause of rejection by waste management vendors.[2]

Step 1: Determine the Waste Stream

Do not mix with general organic solvents (e.g., Acetone, Methanol) unless the entire container is destined for halogenated waste treatment.[2]

  • Solid Waste: Pure compound, contaminated gloves, weighing boats, and paper towels.[2]

  • Liquid Waste: Mother liquors or reaction mixtures containing the compound.[1]

Step 2: RCRA/Regulatory Coding (US Focus)

While not specifically listed as a P-code (like 4-Aminopyridine, P009), this substance often triggers characteristic waste definitions if tested.[1][2]

  • Primary Code: D001 (Ignitable, if in solvent) or Generic Halogenated Organic .[2]

  • Best Practice Code: Label as "Hazardous Waste - Toxic, Irritant, Halogenated" .

  • TSCA Check: Halogenated pyridines are subject to Significant New Use Rules (SNUR) under 40 CFR § 721.8675.[1] Ensure downstream incinerators are certified to handle fluorinated organics.[1]

Step-by-Step Disposal Workflows

A. Solid Waste Disposal (Pure Substance & Debris)[1]
  • Containment: Place the solid material in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Double Containment: If the material is a fine powder, double-bag to prevent dust release upon compression.[1][2]

  • Labeling: Affix a hazardous waste tag. Explicitly write: "Contains Fluorinated/Chlorinated Pyridine."

  • Storage: Store in the Satellite Accumulation Area (SAA) in a secondary container designated for "Toxic Solids."

B. Liquid Waste Disposal (Solutions)
  • Segregation: Pour into the Halogenated Solvent Waste carboy (typically red or yellow tagged).[1]

    • Critical: Do NOT pour into the "Non-Halogenated" carboy.[1] Even small amounts of F/Cl content require the entire drum to be treated as halogenated, increasing disposal costs 5-10x.[1][2]

  • pH Check: If the solution is acidic (e.g., reaction quench), neutralize to pH 6-9 before adding to the solvent carboy to prevent drum corrosion or gas evolution.[1][2]

  • Cap & Vent: Ensure the cap is tight but vented if the solution has recently been quenched (to avoid pressure buildup).[1]

C. Visual Workflow: Decision Logic

DisposalLogic Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Debris) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidAction 1. Double bag in Polyethylene. 2. Place in 'Toxic Solids' container. SolidPath->SolidAction LiquidCheck Is it mixed with solvents? LiquidPath->LiquidCheck HaloSolvent Dispose in HALOGENATED Solvent Carboy LiquidCheck->HaloSolvent Organic Solvent Aqueous Aqueous Stream? LiquidCheck->Aqueous Water Based Neutralize Adjust pH to 6-9 Aqueous->Neutralize FinalAqueous Collect in 'Aqueous Toxic' Carboy (Do not drain!) Neutralize->FinalAqueous

Figure 1: Decision tree for segregating this compound waste streams.

Emergency Spill Response

Pre-planning is the only effective safety measure.[2]

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95/P100 respirator if powder is loose.[2]

Scale Response Protocol
Minor Solid Spill (<5g) 1. Dampen a paper towel with water (to prevent dust).2.[1] Gently wipe up the powder.3.[1] Place towel and waste in a sealable bag.4. Clean area with soap and water.[1][6][7][8][9]
Major Solid Spill (>5g) 1. Evacuate immediate area.2. Cover spill with wet paper towels to suppress dust.3.[1] Scoop material into a waste container.4. Treat surface with 1% dilute HCl followed by water (amine neutralization).[1]
Liquid Spill 1. Cover with absorbent pads or vermiculite.2.[1] Do not use combustible materials (sawdust) if oxidizers are present.3.[1] Collect into "Solid Debris" hazardous waste.[1]

Final Disposal Method (Vendor Level)

This section is for your Environmental Health & Safety (EHS) team.

The only acceptable final disposal method for this compound is High-Temperature Incineration with Acid Gas Scrubbing .[1]

  • Incineration: Must occur at >1000°C to ensure complete destruction of the pyridine ring.

  • Scrubbing: The facility must be equipped with wet scrubbers to capture Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases generated during combustion.[1]

  • Prohibited:

    • NO Sewer Disposal (Toxic to aquatic life).[1]

    • NO Trash Compaction (Risk of aerosolization).[1]

    • NO Evaporation (Non-volatile residue remains toxic).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11961968, Halogenated Pyridine Derivatives.[2] Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency (2025). RCRA Hazardous Waste Codes and Regulations (40 CFR Part 261).[1] Retrieved from [Link]

Sources

Comprehensive Safety & Operational Guide: Handling 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety by analyzing molecular structures to anticipate hazards before a reagent bottle is ever opened. 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine (CAS: 1384264-43-0 / 1932020-62-6) is a highly specialized, chiral building block frequently utilized by drug development professionals in the synthesis of targeted therapeutics, such as kinase inhibitors ().

However, its structure presents a dual-threat hazard profile that requires rigorous operational control. To handle this compound safely, we must build a self-validating system of protective measures that addresses the specific causality of its chemical risks.

Structural Hazard Causality (The "Why" Behind the PPE)
  • The Primary Ethanamine Moiety: This functional group imparts significant basicity. Upon contact with ambient moisture or mucous membranes, the amine undergoes rapid protonation. This exothermic reaction leads to localized caustic burns, severe eye damage (corneal saponification), and respiratory tract irritation.

  • The Halogenated Pyridine Core: The addition of chlorine and fluorine atoms to the pyridine ring significantly increases the lipophilicity (LogP) of the molecule. If the compound breaches your primary dermal barrier, it will rapidly absorb into systemic circulation, presenting risks of acute systemic toxicity and hepatotoxicity.

To mitigate these risks, your protective strategy must adhere to the and align with the hazard assessment frameworks outlined in .

Quantitative PPE Specifications & Operational Parameters

The following matrix summarizes the mandatory quantitative and qualitative parameters for handling this compound. Do not substitute materials without verifying chemical compatibility.

Safety Parameter / PPE ZoneQuantitative Specification / MaterialScientific Rationale & Causality
Storage Temperature 2°C to 8°C (Inert Gas Atmosphere)Prevents thermal degradation and oxidative degradation of the primary amine.
Ventilation (Fume Hood) Face Velocity ≥ 100 feet per minute (fpm)Ensures containment of volatile amine vapors and micro-particulates during transfer.
Ocular Protection ANSI Z87.1+ Goggles & 8-inch Face ShieldProtects against caustic splashes; amines cause rapid, irreversible corneal damage.
Inner Dermal Protection Nitrile Gloves (Thickness ≥ 4 mil)Provides baseline barrier protection and tactile dexterity for precise weighing.
Outer Dermal Protection Butyl Rubber Gloves (Thickness ≥ 14 mil)Halogenated pyridines are highly lipophilic; butyl rubber prevents chemical permeation.
Decontamination Solution 5% to 10% Citric Acid (Aqueous)Weak acid neutralizes the basic ethanamine moiety without causing a violent exothermic reaction.
Standard Operating Procedure (SOP): Handling and Transfer

This step-by-step methodology ensures a closed-loop safety system during active experimentation, reflecting best practices for laboratory PPE selection ().

Step 1: Environmental Preparation

  • Verify the chemical fume hood monitor displays a face velocity of at least 100 fpm.

  • Clear the workspace of all incompatible materials, particularly strong oxidizers and strong mineral acids (e.g., HCl, H2SO4), as amines will react violently with them.

  • Prepare a secondary containment tray inside the hood to catch potential micro-spills.

Step 2: PPE Donning Sequence

  • Don a flame-resistant (FR) lab coat and fully button it to the neck.

  • Equip inner nitrile gloves (≥ 4 mil), pulling the cuffs over the sleeves of the lab coat.

  • Don ANSI Z87.1+ rated chemical splash goggles, followed by a full face shield.

  • Equip outer butyl rubber gloves (≥ 14 mil) over the inner nitrile gloves.

Step 3: Chemical Transfer Methodology

  • Lower the fume hood sash to the lowest workable height (typically 12–18 inches).

  • If handling the solid hydrochloride salt, use an anti-static weighing boat and a grounded stainless-steel spatula to prevent aerosolization via static repulsion.

  • If handling the liquid free-base, use a glass gas-tight syringe with a Luer-lock needle to prevent pressure-induced spray during transfer.

Step 4: Post-Handling Decontamination & Doffing

  • Wipe down spatulas, balances, and the immediate work surface with a 5% aqueous citric acid solution to neutralize residual amine. Follow with a 70% ethanol wipe.

  • Doff the outer butyl gloves inside the fume hood to ensure any lipophilic residue remains contained.

  • Wash hands thoroughly with soap and water immediately after removing the inner nitrile gloves.

Emergency Spill Response & Disposal Plan

In the event of a breach or spill, standard aqueous cleanup methods will fail due to the compound's lipophilicity and basicity. Follow this exact sequence:

  • Isolation: Immediately lower the fume hood sash and alert surrounding personnel. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Neutralization: Do not use water, which will spread the lipophilic hazard. For liquid spills, carefully blanket the area with a solid, mild acidic neutralizer (e.g., sodium bisulfate) to form the less hazardous, water-soluble salt.

  • Absorption: Cover the neutralized area with an inert, non-combustible absorbent such as vermiculite or dry sand.

  • Waste Segregation: Sweep the absorbed material using a non-sparking tool into a chemically resistant, sealable container. Label explicitly as "Halogenated Organic Waste - Corrosive/Toxic." Do not mix this with standard aqueous or non-halogenated solvent waste, as it requires high-temperature incineration for safe ecological disposal.

Operational Safety Workflow

PPE_Workflow Start 1. Pre-Operation: Hazard & Ventilation Check Hood 2. Fume Hood Setup: Verify Face Velocity ≥100 fpm Start->Hood PPE 3. Don PPE: Double Gloves, Goggles, Face Shield, FR Lab Coat Hood->PPE Handle 4. Active Handling: This compound PPE->Handle Spill Spill or Exposure? Handle->Spill Emergency Emergency Response: Evacuate, Neutralize with Citric Acid, Absorb Spill->Emergency Yes (Spill Detected) Disposal 5. Standard Disposal: Segregate as Halogenated Corrosive Waste Spill->Disposal No (Operation Complete) Decon 6. Post-Op Decontamination: Acidic Wipe-Down & Doff PPE Emergency->Decon Disposal->Decon

Safety workflow and spill response protocol for this compound.

References
  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Personal Protective Equipment - 29 CFR 1910 Subpart I Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: The National Academies Press URL:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Center for Biotechnology Information (PMC) URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.